3-(3-Methoxyphenyl)propanohydrazide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(3-methoxyphenyl)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-4-2-3-8(7-9)5-6-10(13)12-11/h2-4,7H,5-6,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYJPNFDEZUAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(3-Methoxyphenyl)propanohydrazide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-Methoxyphenyl)propanohydrazide, a chemical entity of interest in medicinal chemistry and drug discovery. While a specific Chemical Abstracts Service (CAS) number for this meta-isomer is not prominently documented in publicly accessible databases, this guide outlines a robust and well-established synthetic pathway starting from its known precursor, 3-(3-Methoxyphenyl)propionic acid (CAS No. 10516-71-9). This document details the logical synthesis, purification, and characterization of the title compound, drawing upon established chemical principles and data from closely related structural analogs. Furthermore, it explores the potential biological significance and applications of this compound by examining the known activities of isomeric and related hydrazide compounds, which are recognized for a wide range of pharmacological effects. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis and investigation of this and similar molecules.
Introduction and Rationale
The hydrazide functional group is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Hydrazide derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. The incorporation of a methoxyphenyl moiety introduces a key structural element known to influence pharmacokinetic and pharmacodynamic properties. The specific placement of the methoxy group on the phenyl ring—be it ortho, meta, or para—can significantly impact the molecule's conformational flexibility, electronic distribution, and, consequently, its interaction with biological targets.
This guide focuses specifically on the meta-substituted isomer, this compound. While its para-isomer, 3-(4-Methoxyphenyl)propanohydrazide (CAS No. 121670-33-5), is documented, the meta-isomer represents a less explored area of chemical space.[1][2][3] Understanding the synthesis and predicting the properties of this specific isomer is crucial for the systematic exploration of structure-activity relationships (SAR) within this class of compounds. This document provides the necessary technical information to enable researchers to synthesize, purify, and characterize this compound, thereby facilitating its investigation for novel therapeutic applications.
Physicochemical Properties and Identification
As of the writing of this guide, a specific CAS number for this compound has not been identified in major chemical databases. The properties listed below are predicted based on its chemical structure and comparison with its known precursor and isomeric analogs.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂ | Calculated |
| Molecular Weight | 194.23 g/mol | Calculated |
| CAS Number | Not Assigned | N/A |
| Precursor CAS No. | 10516-71-9 (for 3-(3-Methoxyphenyl)propionic acid) | |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO (Predicted) | N/A |
Synthesis of this compound
The synthesis of this compound is most logically achieved through a two-step process starting from the commercially available 3-(3-Methoxyphenyl)propionic acid. This well-established route involves the esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.
Synthetic Workflow
The overall synthetic pathway is illustrated in the following diagram:
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 3-(3-Methoxyphenyl)propanoate
This procedure is based on the standard Fischer esterification method.
-
Materials:
-
3-(3-Methoxyphenyl)propionic acid (1.0 eq)
-
Methanol (MeOH, solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalyst)
-
-
Procedure:
-
To a solution of 3-(3-Methoxyphenyl)propionic acid in methanol (approximately 0.5 M), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of acid).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-(3-methoxyphenyl)propanoate, which can be used in the next step without further purification if of sufficient purity.
-
Step 2: Synthesis of this compound
This procedure follows a standard protocol for the conversion of esters to hydrazides.[4]
-
Materials:
-
Methyl 3-(3-methoxyphenyl)propanoate (1.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O, ~3.0 eq)
-
Ethanol (EtOH, solvent)
-
-
Procedure:
-
Dissolve the methyl 3-(3-methoxyphenyl)propanoate in ethanol (approximately 0.5 M).
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the resulting solid precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to yield this compound. For higher purity, recrystallization from ethanol may be performed.
-
Structural Characterization
The successful synthesis of this compound should be confirmed using a suite of standard analytical techniques. The expected spectral data, based on its structure and data from analogous compounds, are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons in the 6.7-7.3 ppm range with splitting patterns characteristic of a 1,3-disubstituted benzene ring, a singlet for the methoxy group protons around 3.8 ppm, two triplets corresponding to the two methylene groups of the propane chain, and signals for the -NH and -NH₂ protons of the hydrazide group, which may be broad and their chemical shift dependent on the solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic carbons, the methoxy carbon, the two methylene carbons, and the carbonyl carbon of the hydrazide group (typically in the 170-175 ppm range).
-
IR (Infrared) Spectroscopy: Key characteristic peaks would include N-H stretching vibrations (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-O stretching of the methoxy group.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (194.23 g/mol ).
Potential Biological Activities and Applications
While no specific biological studies on this compound have been found, the extensive research on related hydrazide and methoxyphenyl compounds allows for informed predictions of its potential applications.
Sources
An In-depth Technical Guide to 3-(3-Methoxyphenyl)propanohydrazide: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(3-Methoxyphenyl)propanohydrazide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical insights to serve as a foundational resource for the study and utilization of this compound. While direct experimental data for this specific isomer is limited in published literature, this guide extrapolates from well-documented analogs and foundational organic chemistry to provide robust, actionable intelligence.
Introduction and Strategic Importance
This compound belongs to the versatile class of hydrazide derivatives, which are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds and are recognized for their significant pharmacological potential. The core structure, featuring a methoxy-substituted phenyl ring linked to a propanohydrazide moiety, offers a unique combination of lipophilicity and hydrogen bonding capabilities, making it an attractive scaffold for medicinal chemistry.
Hydrazide derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antioxidant properties.[1][2][3] The specific placement of the methoxy group at the meta-position of the phenyl ring influences the molecule's electronic distribution and conformational flexibility, which can critically impact its interaction with biological targets. This guide will elucidate the chemical characteristics that underpin these potential applications.
Physicochemical and Structural Properties
Predictive analysis based on its isomeric and homologous counterparts allows for a reliable estimation of the core physicochemical properties of this compound.
| Property | Predicted Value / Information | Rationale / Comparative Data |
| Molecular Formula | C₁₀H₁₄N₂O₂ | Derived from its chemical structure. |
| Molecular Weight | 194.23 g/mol | Calculated from the molecular formula. |
| CAS Number | 113394-43-9 | |
| Appearance | White to off-white crystalline solid | Typical for small organic hydrazides. |
| Melting Point | Estimated: 90-110 °C | Based on related structures. The 4-methoxy isomer has a reported melting point, and the 3-methoxy substitution is expected to result in a slightly different crystal packing and melting point. |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Limited solubility in water and nonpolar solvents. | The hydrazide moiety confers polarity and hydrogen bonding capacity, while the methoxyphenylpropyl group provides nonpolar character. |
| pKa | Estimated: 2-3 for the protonated carbonyl; 11-12 for the N-H protons | Typical values for hydrazides. The exact values are influenced by the electronic effects of the substituent. |
Synthesis Protocol: A Self-Validating Approach
The most direct and reliable method for the synthesis of this compound is through the hydrazinolysis of the corresponding ester, methyl 3-(3-methoxyphenyl)propanoate. This method is well-established for the preparation of the isomeric 3-(4-methoxyphenyl)propanohydrazide and offers high yields and purity.[4]
Experimental Protocol: Synthesis via Hydrazinolysis
Objective: To synthesize this compound from methyl 3-(3-methoxyphenyl)propanoate.
Materials:
-
Methyl 3-(3-methoxyphenyl)propanoate
-
Hydrazine hydrate (80% solution in water)
-
Absolute Ethanol
-
Standard reflux apparatus
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3-(3-methoxyphenyl)propanoate (e.g., 0.01 mol) in absolute ethanol (e.g., 50 mL).
-
Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (e.g., 15 mL of an 80% solution). The large excess of hydrazine hydrate drives the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 5-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into a beaker containing ice-cold water (e.g., 100 mL). The product will precipitate as a white solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual hydrazine hydrate and other water-soluble impurities.
-
Drying and Purification: Dry the collected solid in a vacuum oven. The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the final product as colorless crystals.
Diagram of Synthesis Workflow
Sources
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 3-(3-Methoxyphenyl)propanohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(3-Methoxyphenyl)propanohydrazide, a molecule of interest in the field of medicinal chemistry. While specific experimental data for this compound is not extensively documented in publicly available literature, this paper synthesizes information from closely related analogues and established chemical principles to offer a robust guide for its synthesis, characterization, and potential applications.
Introduction: The Significance of the Hydrazide Moiety in Drug Discovery
Hydrazides are a class of organic compounds containing the functional group -C(=O)NHNH₂. This moiety serves as a versatile scaffold in medicinal chemistry, with a rich history of incorporation into a wide array of therapeutic agents. The presence of the hydrazide group can impart diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The ability of the hydrazide functional group to form various derivatives, such as hydrazones, and to act as a key building block for heterocyclic systems further enhances its utility in the design and synthesis of novel bioactive molecules.
Molecular Structure and Physicochemical Properties
Table 1: Physicochemical Properties of this compound and its Precursors
| Property | 3-(3-Methoxyphenyl)propionic acid[1][2][3][4][5] | Methyl 3-(3-methoxyphenyl)propanoate | This compound (Predicted) | 3-(4-Methoxyphenyl)propanohydrazide[6][7][8][9] |
| CAS Number | 10516-71-9 | 55946-88-8 | Not available | 121670-33-5 |
| Molecular Formula | C₁₀H₁₂O₃ | C₁₁H₁₄O₃ | C₁₀H₁₄N₂O₂ | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 180.20 g/mol | 194.23 g/mol | 194.23 g/mol | 194.23 g/mol |
| Melting Point | 43-45 °C | Not available | Not available | 106-108 °C |
| Appearance | White to off-white crystalline powder | Colorless oil | Predicted to be a solid | White solid |
Synthesis of this compound
The synthesis of this compound is a two-step process commencing from the commercially available 3-(3-methoxyphenyl)propionic acid.
Step 1: Esterification of 3-(3-Methoxyphenyl)propionic acid
The first step involves the Fischer esterification of 3-(3-methoxyphenyl)propionic acid to its corresponding methyl ester. This acid-catalyzed reaction is a standard and efficient method for converting carboxylic acids to esters.
Protocol:
-
To a solution of 3-(3-methoxyphenyl)propionic acid (1.0 eq) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-(3-methoxyphenyl)propanoate as an oil, which can be used in the next step without further purification.
Step 2: Hydrazinolysis of Methyl 3-(3-methoxyphenyl)propanoate
The final step is the conversion of the methyl ester to the desired hydrazide through reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is a common and effective method for the synthesis of hydrazides.
Protocol:
-
Dissolve methyl 3-(3-methoxyphenyl)propanoate (1.0 eq) in ethanol (10 volumes).
-
Add an excess of hydrazine hydrate (3.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent such as ethanol.
Spectroscopic Characterization
Due to the lack of specific published spectra for this compound, the following data is predicted based on the known spectra of its precursors and closely related hydrazide compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the aliphatic protons of the propanohydrazide chain.
Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.0 | s (broad) | 1H | -C(=O)NH- |
| ~7.2 | t | 1H | Ar-H |
| ~6.8 | m | 3H | Ar-H |
| ~4.2 | s (broad) | 2H | -NH₂ |
| 3.75 | s | 3H | -OCH₃ |
| ~2.7 | t | 2H | -CH₂-Ar |
| ~2.2 | t | 2H | -CH₂-C(=O)- |
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O |
| ~159 | Ar-C-OCH₃ |
| ~142 | Ar-C |
| ~129 | Ar-CH |
| ~121 | Ar-CH |
| ~114 | Ar-CH |
| ~112 | Ar-CH |
| 55.0 | -OCH₃ |
| ~35 | -CH₂-Ar |
| ~30 | -CH₂-C(=O)- |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3200 | N-H stretching | -NHNH₂ |
| 3050-3000 | C-H stretching | Aromatic |
| 2950-2850 | C-H stretching | Aliphatic |
| ~1640 | C=O stretching | Amide I |
| ~1600, ~1480 | C=C stretching | Aromatic |
| ~1540 | N-H bending | Amide II |
| ~1250 | C-O stretching | Aryl ether |
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) is expected to be observed at m/z 194.23, corresponding to the molecular weight of the compound.
Potential Applications in Drug Discovery and Development
While no specific biological activities have been reported for this compound, the broader class of hydrazide derivatives has shown significant promise in various therapeutic areas. The structural features of this molecule, including the methoxyphenyl group and the reactive hydrazide moiety, make it an attractive candidate for further derivatization and biological screening.
Potential areas of investigation include:
-
Antimicrobial Agents: Hydrazide-hydrazones are well-known for their antibacterial and antifungal activities.
-
Anti-inflammatory Agents: The 3-methoxyphenyl group is present in some non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that derivatives of this compound could be explored for anti-inflammatory properties.
-
Anticancer Agents: Numerous hydrazide derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines.
Conclusion
This compound represents a valuable, yet under-explored, scaffold for the development of new chemical entities with potential therapeutic applications. This technical guide provides a comprehensive, albeit partially predictive, framework for its synthesis and characterization, based on established chemical principles and data from closely related compounds. It is our hope that this guide will serve as a valuable resource for researchers and scientists in the field of drug discovery and encourage further investigation into the chemical and biological properties of this promising molecule.
References
Sources
- 1. 3-(3-Methoxyphenyl)propanoic acid [webbook.nist.gov]
- 2. 3-(3-メトキシフェニル)プロピオン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-(3-Methoxyphenyl)propionic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [guidechem.com]
- 6. 3-(4-METHOXYPHENYL)PROPANOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 7. 121670-33-5|3-(4-Methoxyphenyl)propanehydrazide|BLD Pharm [bldpharm.com]
- 8. 3-(4-Methoxyphenyl)propanohydrazide | C10H14N2O2 | CID 3694526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Synthesis of 3-(3-Methoxyphenyl)propanohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of a reliable and efficient synthesis route for 3-(3-methoxyphenyl)propanohydrazide, a molecule of interest in medicinal chemistry and drug development. The synthesis is approached as a two-step process, commencing with the Fischer esterification of 3-(3-methoxyphenyl)propanoic acid, followed by the hydrazinolysis of the resulting ester. This document will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer insights into the critical parameters that ensure a successful synthesis.
Introduction
This compound belongs to the class of hydrazides, which are widely recognized as important intermediates and pharmacophores in the development of novel therapeutic agents. The presence of the methoxyphenyl group and the reactive hydrazide moiety makes this compound a versatile building block for the synthesis of a variety of heterocyclic compounds with potential biological activities. A robust and well-characterized synthesis route is therefore essential for researchers working in this area.
The synthesis strategy outlined herein is based on fundamental and well-established organic reactions, ensuring its accessibility and reproducibility in a standard laboratory setting.
Core Synthesis Route: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step reaction sequence starting from 3-(3-methoxyphenyl)propanoic acid.
Overall Reaction Scheme:
Caption: Overall two-step synthesis of this compound.
This strategy involves:
-
Fischer Esterification: The conversion of the starting carboxylic acid, 3-(3-methoxyphenyl)propanoic acid, to its corresponding methyl ester, methyl 3-(3-methoxyphenyl)propanoate. This reaction is acid-catalyzed and is typically carried out in an excess of methanol to drive the equilibrium towards the product.
-
Hydrazinolysis: The subsequent reaction of the synthesized methyl ester with hydrazine hydrate to yield the final product, this compound. This nucleophilic acyl substitution reaction is generally performed at elevated temperatures.
Part 1: Fischer Esterification of 3-(3-Methoxyphenyl)propanoic Acid
The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols. The reaction is reversible and is catalyzed by a strong acid, typically sulfuric acid or p-toluenesulfonic acid.
Mechanism: The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. The use of a large excess of the alcohol helps to shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.
Experimental Protocol: Synthesis of Methyl 3-(3-methoxyphenyl)propanoate
Materials:
-
3-(3-Methoxyphenyl)propanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(3-methoxyphenyl)propanoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude methyl 3-(3-methoxyphenyl)propanoate.
-
The crude product can be further purified by vacuum distillation or column chromatography if necessary.
-
Part 2: Hydrazinolysis of Methyl 3-(3-methoxyphenyl)propanoate
Hydrazinolysis is the process of cleaving a chemical bond through the action of hydrazine. In this context, it refers to the reaction of an ester with hydrazine to form a hydrazide. This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile.
Mechanism: The nitrogen atom of hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the alcohol (methanol in this case) as a leaving group to form the stable hydrazide.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 3-(3-methoxyphenyl)propanoate
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (optional, as a solvent)
-
Round-bottom flask
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the methyl 3-(3-methoxyphenyl)propanoate (1 equivalent).
-
Reagent Addition: Add an excess of hydrazine hydrate (e.g., 5-10 equivalents). Ethanol can be used as a solvent if desired.
-
Heating: Heat the reaction mixture to 110-120 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms upon cooling, it can be collected by filtration.
-
If no precipitate forms, the excess hydrazine hydrate and solvent can be removed under reduced pressure.
-
The resulting solid residue can be recrystallized from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to yield the purified this compound.
-
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Typical Yield |
| 3-(3-Methoxyphenyl)propanoic Acid | C₁₀H₁₂O₃ | 180.20 | White to off-white solid | - |
| Methyl 3-(3-methoxyphenyl)propanoate | C₁₁H₁₄O₃ | 194.23 | Colorless to pale yellow oil | >90% |
| This compound | C₁₀H₁₄N₂O₂ | 194.23 | White crystalline solid | >85% |
Workflow Visualization
Caption: Detailed workflow for the synthesis of this compound.
Conclusion
The two-step synthesis route presented in this guide, involving Fischer esterification followed by hydrazinolysis, is a robust and efficient method for the preparation of this compound. By carefully controlling the reaction conditions and following the detailed protocols, researchers can reliably obtain this valuable intermediate for further applications in drug discovery and development. The provided mechanistic insights and workflow diagrams are intended to facilitate a deeper understanding and successful execution of this synthesis.
References
- Prata, J. V., Clemente, D. S., Prabhakar, S., Lobo, A. M., Mourato, I., & Branco, P. S. (2001). Journal of the Chemical Society, Perkin Transactions 1, (4), 513-528.
-
NIST WebBook, SRD 69: 3-(3-Methoxyphenyl)propanoic acid. [Link]
-
PubChem Compound Summary for CID 584318, Ethyl 3-(3-methoxyphenyl)propanoate. [Link]
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
-
O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. [Link] (Provides general procedures for hydrazone and hydrazide synthesis).
Starting materials for 3-(3-Methoxyphenyl)propanohydrazide synthesis
An In-Depth Technical Guide to the Starting Materials and Synthesis of 3-(3-Methoxyphenyl)propanohydrazide
Abstract
This compound is a key chemical intermediate utilized in the synthesis of various biologically active heterocyclic compounds and pharmaceutical agents.[1] Its molecular structure, featuring a hydrazide functional group, provides a versatile scaffold for the construction of more complex molecules. This technical guide offers a comprehensive analysis of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the core chemical transformations. We will explore two principal pathways: the direct conversion of 3-(3-methoxyphenyl)propanoic acid and its corresponding ester, and an alternative route commencing from 3-methoxycinnamic acid derivatives. Detailed experimental protocols, comparative analysis of the synthetic strategies, and process visualization are provided to equip researchers with the foundational knowledge required for efficient and logical synthesis.
Introduction: The Strategic Importance of the Hydrazide Moiety
In medicinal chemistry, the hydrazide functional group (-CONHNH₂) is a privileged structural motif. It serves not only as a crucial building block for synthesizing heterocycles like pyrazoles, oxadiazoles, and triazoles, but also imparts unique physicochemical properties to parent molecules, influencing their biological activity and pharmacokinetic profiles. The synthesis of hydrazides is therefore a fundamental process in drug discovery. The most prevalent and reliable method for preparing hydrazides is the hydrazinolysis of esters, a robust reaction involving the nucleophilic substitution of an ester's alkoxy group with hydrazine.[2][3] This guide focuses on the practical application of this and other foundational reactions for the targeted synthesis of this compound.
Primary Synthetic Pathway: From Propanoic Acid to Hydrazide
The most direct and widely adopted method for synthesizing this compound begins with 3-(3-Methoxyphenyl)propanoic acid. This approach is a two-step process involving an initial esterification followed by hydrazinolysis. This pathway is favored for its high efficiency and the commercial availability of the primary starting material.
Core Starting Material: 3-(3-Methoxyphenyl)propanoic Acid
3-(3-Methoxyphenyl)propanoic acid, also known as 3-methoxyhydrocinnamic acid, is a stable, crystalline solid at room temperature. It is readily available from major chemical suppliers, making it an excellent starting point for laboratory-scale and pilot-scale synthesis.[4] Its structure features a carboxylic acid group that must first be activated, typically by conversion to an ester, to facilitate the subsequent reaction with hydrazine.
Step 1: Esterification to Methyl 3-(3-methoxyphenyl)propanoate
The conversion of the carboxylic acid to its methyl or ethyl ester is a critical first step. Methyl esters are often preferred for subsequent hydrazinolysis due to their higher reactivity and the volatility of the methanol byproduct, which simplifies purification.[5] The Fischer esterification, an acid-catalyzed reaction with an excess of alcohol, is the standard protocol.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-(3-methoxyphenyl)propanoic acid (1.0 eq).
-
Reagent Addition: Add a significant excess of absolute methanol (e.g., 10-20 eq), which serves as both the reactant and the solvent.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (approx. 2-5 mol%).
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-8 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup: After cooling to room temperature, neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude methyl 3-(3-methoxyphenyl)propanoate. Further purification can be achieved via column chromatography if necessary.[6]
Step 2: Hydrazinolysis of the Ester
The pivotal step is the reaction of the synthesized ester with hydrazine hydrate. This nucleophilic acyl substitution reaction efficiently displaces the methoxy group to form the stable hydrazide product.[2][7]
Experimental Protocol: Hydrazinolysis
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3-(3-methoxyphenyl)propanoate (1.0 eq) in a suitable alcohol solvent, such as absolute ethanol.[2]
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O) in a slight molar excess (e.g., 1.2-1.5 eq).[5]
-
Reaction: Heat the mixture to reflux and maintain for 6-12 hours. The reaction can be monitored by TLC. The product, this compound, often precipitates from the reaction mixture upon cooling.[8]
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the collected solid with cold ethanol or water to remove excess hydrazine hydrate and other soluble impurities.[8] Dry the purified product under vacuum to obtain this compound as a solid.
Diagram: Primary Synthesis Workflow
Caption: Workflow from propanoic acid to hydrazide.
Alternative Synthetic Pathway: Building from Cinnamic Acid
Core Starting Material: 3-Methoxybenzaldehyde
This pathway originates from 3-methoxybenzaldehyde, an abundant and economical aromatic aldehyde. The synthesis involves forming the carbon-carbon double bond of the cinnamic acid derivative, followed by its reduction.
Step 1: Synthesis of 3-Methoxycinnamic Acid
3-Methoxycinnamic acid can be efficiently prepared from 3-methoxybenzaldehyde via a condensation reaction, such as the Knoevenagel condensation with malonic acid.[9]
Experimental Protocol: Knoevenagel Condensation
-
Reaction Setup: In a suitable flask, dissolve 3-methoxybenzaldehyde (1.0 eq) and malonic acid (1.1-1.5 eq) in a solvent like pyridine, which also acts as the base catalyst. A co-catalyst such as piperidine can also be used.
-
Reaction: Heat the mixture, typically to around 80-100°C, for several hours. The reaction progress can be monitored by observing the evolution of CO₂ and by TLC analysis.
-
Workup: After the reaction is complete, cool the mixture and acidify with aqueous HCl to precipitate the 3-methoxycinnamic acid product.
-
Purification: Collect the crude product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-methoxycinnamic acid.[9]
Step 2: Reduction of 3-Methoxycinnamic Acid
The defining step of this route is the selective reduction of the alkene double bond in the cinnamic acid derivative without affecting the aromatic ring. Catalytic hydrogenation is the method of choice for this transformation.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: Dissolve 3-methoxycinnamic acid (1.0 eq) in a solvent such as ethanol in a hydrogenation vessel.[10]
-
Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 1-5% by weight).[10]
-
Reaction: Subject the mixture to a hydrogen gas atmosphere (from a balloon or a pressurized Parr shaker apparatus) at room temperature.
-
Monitoring: The reaction is complete when the uptake of hydrogen ceases. This can be monitored by TLC or by observing the pressure gauge on the hydrogenation apparatus.
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield 3-(3-methoxyphenyl)propanoic acid, which can then be carried forward using the primary pathway described above.[10]
Diagram: Alternative Synthesis Workflow
Caption: Workflow from benzaldehyde to propanoic acid.
Comparative Analysis of Synthetic Routes
The choice of a synthetic pathway depends on several factors, including the availability of starting materials, cost, scale, and required purity. Below is a comparison of the two discussed routes.
| Parameter | Primary Pathway (from Propanoic Acid) | Alternative Pathway (from Benzaldehyde) |
| Starting Material | 3-(3-Methoxyphenyl)propanoic acid | 3-Methoxybenzaldehyde |
| Number of Steps | 2 | 4 |
| Key Reagents | Methanol, H₂SO₄, Hydrazine Hydrate | Malonic Acid, Pyridine, H₂, Pd/C |
| Advantages | Fewer steps, high overall yield, straightforward procedures. | Utilizes more fundamental and often cheaper starting materials. |
| Disadvantages | Relies on the commercial availability and cost of the propanoic acid. | Longer overall synthesis, requires specialized hydrogenation equipment. |
| Safety Concerns | Handling of corrosive sulfuric acid and toxic, volatile hydrazine hydrate. | Use of flammable hydrogen gas under pressure, handling of pyrophoric Pd/C catalyst. |
Conclusion
The synthesis of this compound is most efficiently achieved via a two-step sequence starting from the corresponding propanoic acid. This primary pathway, involving esterification followed by hydrazinolysis, offers high yields and operational simplicity, making it ideal for most laboratory applications, provided the starting acid is readily accessible. The alternative route, beginning with 3-methoxybenzaldehyde, provides a valuable option when building the molecule from more basic and economical precursors is necessary. This latter pathway, while longer, demonstrates the power of fundamental organic transformations like condensation and catalytic hydrogenation in constructing valuable intermediates. The selection between these routes should be guided by a careful evaluation of starting material cost, project timeline, and available laboratory infrastructure.
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The Biological Versatility of Phenylpropanohydrazides: A Technical Guide for Drug Discovery
Introduction: The Prominence of the Hydrazide Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the hydrazide and its corresponding hydrazone derivatives represent a privileged scaffold, consistently yielding compounds with a broad spectrum of biological activities.[1][2][3] These moieties are integral to a multitude of compounds demonstrating antimicrobial, anticonvulsant, anti-inflammatory, antimalarial, antitubercular, and notably, antitumor properties.[1][3] This guide focuses on the overarching class of phenylpropanohydrazides, with a specific conceptual focus on structures like 3-(3-methoxyphenyl)propanohydrazide, to provide a framework for their synthesis, biological evaluation, and mechanistic investigation. While direct, extensive research on the specific 3-methoxy isomer is nascent, the principles derived from closely related analogs, such as those with 4-methoxy and other substitutions, offer a robust blueprint for researchers in the field.[4][5] This document serves as a technical resource for scientists and drug development professionals, offering both foundational knowledge and actionable protocols to explore the therapeutic potential of this chemical class.
Core Synthesis of Phenylpropanohydrazide Scaffolds
The synthesis of the core 3-phenylpropanohydrazide structure is a foundational step in developing a library of bioactive candidates. The general approach involves the reaction of a corresponding methyl ester with hydrazine hydrate. This straightforward and efficient method allows for the generation of the central hydrazide intermediate, which can then be further modified, often by condensation with various aldehydes or ketones to form hydrazones, or by other coupling reactions.[6][7]
General Protocol: Synthesis of this compound
This protocol outlines a representative synthesis based on established methods for similar compounds.[7]
Materials:
-
Methyl 3-(3-methoxyphenyl)propanoate
-
Hydrazine hydrate (80% solution)
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-(3-methoxyphenyl)propanoate (10 mmol) in absolute ethanol (50 mL).
-
To this solution, add hydrazine hydrate (15 mL, 80%).
-
Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 5-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under vacuum.
-
The resulting solid precipitate is collected by filtration.
-
Wash the solid with cold water and recrystallize from an ethanol/water mixture to yield the purified this compound.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, to ensure purity and structural integrity.[8][9]
Antitumor Activity: A Primary Therapeutic Avenue
A significant body of research points to the potent antitumor activity of hydrazide and hydrazone derivatives against various cancer cell lines.[1][2][3][10][11] These compounds have demonstrated efficacy against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), CNS cancer (SF-268), and neuroblastoma (SH-SY5Y and Kelly) cell lines.[1][2][10]
Workflow for In Vitro Anticancer Evaluation
Caption: Workflow for evaluating the in vitro anticancer activity of hydrazide derivatives.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, U-87)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized hydrazide compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Potential Mechanisms of Antitumor Action
Research on related hydrazone derivatives suggests several potential mechanisms for their anticancer effects:
-
Induction of Apoptosis: Some compounds have been shown to increase the activity of caspase-3, a key executioner caspase in the apoptotic pathway, and lead to an increase in early apoptotic cells as determined by Annexin-V assays.[11]
-
Cell Cycle Arrest: Certain quinoline hydrazides have been observed to induce G1 cell cycle arrest, which is accompanied by the upregulation of the p27kip1 cell cycle regulating protein.[2]
Antimicrobial and Antioxidant Activities
Beyond their anticancer properties, phenylpropanohydrazide derivatives have also been investigated for their antimicrobial and antioxidant potential.[4][5][12][13]
Antimicrobial Screening
The antimicrobial activity of these compounds can be assessed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[8][12]
Protocol: Agar Well Diffusion Method
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Aspergillus niger)
-
Nutrient agar plates
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotics (e.g., Erythromycin, Gentamycin)
Procedure:
-
Prepare a standardized inoculum of the test microorganisms.
-
Spread the microbial inoculum evenly over the surface of the nutrient agar plates.
-
Create wells of a specific diameter in the agar plates.
-
Add a defined volume of the test compound solution at a specific concentration (e.g., 100 µg/mL) into the wells.
-
Include a solvent control and a positive control (standard antibiotic).
-
Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Antioxidant Activity Evaluation
The antioxidant potential of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[4][8]
Protocol: DPPH Radical Scavenging Assay
Materials:
-
DPPH solution in methanol
-
Synthesized compounds dissolved in methanol
-
Ascorbic acid (as a standard antioxidant)
Procedure:
-
Prepare different concentrations of the test compounds and ascorbic acid in methanol.
-
In a set of test tubes, add a specific volume of the DPPH solution to each concentration of the test compounds and the standard.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for this compound is yet to be established, general trends can be inferred from the broader class of hydrazide derivatives:
-
Aromatic Substituents: The nature and position of substituents on the phenyl ring can significantly influence biological activity. For instance, the presence of methoxy groups has been associated with potent antimicrobial and antioxidant effects in some benzohydrazide series.[8]
-
Hydrazone Formation: The conversion of the hydrazide to a hydrazone by condensation with various aromatic or heterocyclic aldehydes often enhances biological activity. The specific aldehyde used can fine-tune the compound's potency and selectivity.[2][3]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as quinoline, triazole, or thiadiazole, can lead to compounds with improved anticancer and antioxidant properties.[2][4][5]
Data Summary
The following table provides a representative summary of the types of biological activity data generated for hydrazide derivatives, based on published literature.
| Compound Class | Biological Activity | Target/Assay | Representative Results | Reference |
| Hydrazide-Hydrazones | Anticancer | MCF-7, NCI-H460, SF-268 cell lines | High inhibitory effects, dose-dependent | [1] |
| Quinoline Hydrazides | Anticancer | SH-SY5Y, Kelly neuroblastoma cells | Micromolar potency, G1 cell cycle arrest | [2][10] |
| Pyrrole-containing Hydrazones | Anticancer | PC-3, MCF-7, HT-29 cell lines | IC50 values in the low micromolar range | [11] |
| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives | Antioxidant | DPPH radical scavenging | Activity 1.4 times higher than ascorbic acid | [4][5] |
| Benzohydrazides | Antimicrobial | S. aureus, E. coli | Moderate to good activity | [8][12] |
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising area for further investigation in drug discovery. The established biological activities of the broader hydrazide class, particularly in oncology and infectious diseases, provide a strong rationale for the synthesis and screening of new analogs. Future research should focus on a systematic exploration of the structure-activity relationships, elucidation of the precise mechanisms of action, and optimization of the pharmacokinetic properties of lead compounds. The protocols and workflows outlined in this guide provide a solid foundation for researchers to embark on this exciting endeavor.
References
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Al-Refai, M., et al. (2018). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 23(1), 143. Available at: [Link]
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Wardakhan, W. W., et al. (2013). Synthesis and anti-tumor evaluation of novel hydrazide and hydrazide-hydrazone derivatives. Acta Pharmaceutica, 63(1), 45-57. Available at: [Link]
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McCarthy, C., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PubMed. Available at: [Link]
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Yusuf, M., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. PubMed. Available at: [Link]
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Burbuliene, M. M., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 2980. Available at: [Link]
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Jayanthi, E., et al. (2018). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 10(4), 116-125. Available at: [Link]
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Reddy, T. S., et al. (2019). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Rasayan Journal of Chemistry, 12(2), 567-576. Available at: [Link]
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Qadeer, G., et al. (2007). 3-(3,4,5-Trimethoxyphenyl)propanohydrazide. Acta Crystallographica Section E Structure Reports Online, 63(6), o3025-o3025. Available at: [Link]
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Burbuliene, M. M., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed. Available at: [Link]
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Sharma, S., et al. (2014). 3D-QSAR study, synthesis and biological evaluation of p-hydroxy benzohydrazide derivatives as antimicrobial agents. Der Pharma Chemica, 6(1), 359-370. Available at: [Link]
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Kumar, A., et al. (2023). Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate. Available at: [Link]
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Taha, M., et al. (2018). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. Drug Design, Development and Therapy, 12, 197-210. Available at: [Link]
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Qadeer, G., et al. (2007). 3-(4-Methoxyphenyl)propanohydrazide. Acta Crystallographica Section E Structure Reports Online, 63(6), o2881-o2882. Available at: [Link]
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Jayashree, B.S., et al. (2010). Synthesis, characterization and antimicrobial, antioxidant properties of some benzopyrone derivatives. Manipal Research Portal. Available at: [Link]
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Plaskon, A. S., et al. (2025). Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction. Organic Process Research & Development, 29. Available at: [Link]
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The Emerging Potential of 3-(3-Methoxyphenyl)propanohydrazide in Medicinal Chemistry: A Technical Guide
Abstract
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore diverse chemical scaffolds. Among these, the hydrazide functional group has proven to be a versatile and privileged motif, underpinning a wide array of biologically active molecules.[1][2][3][4] This technical guide delves into the untapped potential of a specific hydrazide-containing compound, 3-(3-Methoxyphenyl)propanohydrazide. By dissecting its structural components and drawing insights from analogous compounds, we will illuminate promising avenues for its application in drug discovery and development. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a roadmap for the synthesis, characterization, and biological evaluation of this intriguing molecule.
Introduction: The Hydrazide Scaffold as a Cornerstone of Medicinal Chemistry
Hydrazides (R-CO-NH-NH2) are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their remarkable synthetic versatility and broad spectrum of pharmacological activities.[1][2] The presence of the reactive hydrazide moiety allows for its facile conversion into a plethora of heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles, which are themselves well-established pharmacophores.[1] Furthermore, the hydrazide functional group can participate in crucial hydrogen bonding interactions with biological targets, contributing to potent and selective binding.
The literature is replete with examples of hydrazide-containing compounds exhibiting a wide range of therapeutic effects, including:
-
Antimicrobial Activity: Hydrazide derivatives have shown promise as antibacterial and antifungal agents.[3][5]
-
Anticancer Properties: Numerous studies have highlighted the potential of hydrazides and their derivatives as cytotoxic agents against various cancer cell lines.[5][6][7]
-
Anti-inflammatory Effects: The anti-inflammatory potential of hydrazide-based compounds is an active area of investigation.[3]
-
Antioxidant Activity: The ability of hydrazides to scavenge free radicals has been documented, suggesting their utility in combating oxidative stress-related diseases.[6][8]
Deconstructing this compound: A Molecule of Interest
The subject of this guide, this compound, is a molecule that synergistically combines the versatile hydrazide core with a methoxyphenyl substituent. While specific research on this exact compound is limited, a thorough analysis of its constituent parts provides a strong rationale for its investigation as a potential therapeutic agent.
The Methoxyphenyl Moiety: A Modulator of Biological Activity
The methoxyphenyl group is a common feature in many biologically active compounds. The position of the methoxy group on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile. Methoxyphenyl derivatives have been reported to possess a range of activities, including:
-
Anti-inflammatory Properties: Methoxyphenolic compounds have been shown to inhibit the expression of multiple inflammatory mediators.[9][10]
-
Antioxidant Effects: The presence of a methoxy group can enhance the antioxidant capacity of phenolic compounds.[8]
-
Anticancer Potential: Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, a compound structurally similar to our topic molecule, have demonstrated significant antioxidant and anticancer activity.[6][7]
The meta substitution of the methoxy group in this compound presents a unique electronic and steric arrangement that warrants investigation for its specific influence on biological targets.
Potential Therapeutic Applications: Charting a Course for Investigation
Based on the established biological activities of the hydrazide and methoxyphenyl moieties, and drawing parallels from structurally related compounds, we can hypothesize several promising therapeutic applications for this compound.
Anticancer Activity
The structural similarity to 3-[(4-methoxyphenyl)amino]propanehydrazide, which has shown cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines, strongly suggests that this compound could possess anticancer properties.[6][7] The proposed mechanism could involve the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in cancer progression.
Antioxidant and Anti-inflammatory Effects
Oxidative stress and inflammation are intertwined pathological processes that underpin a multitude of chronic diseases. The methoxyphenyl group is known to contribute to antioxidant activity, and hydrazides have also been reported to possess radical scavenging properties.[6][8][9] Therefore, this compound is a prime candidate for investigation as a dual antioxidant and anti-inflammatory agent. Its potential mechanism of action could involve the scavenging of reactive oxygen species (ROS) and the modulation of inflammatory signaling cascades.
Experimental Workflows: A Practical Guide to Investigation
To systematically evaluate the therapeutic potential of this compound, a series of well-defined experimental protocols are essential.
Synthesis of this compound
The synthesis of this compound can be readily achieved through a standard two-step procedure, starting from the commercially available 3-(3-methoxyphenyl)propanoic acid. A positional isomer, 3-(4-methoxyphenyl)propanohydrazide, has been synthesized using a similar approach.[11][12][13]
Step 1: Esterification of 3-(3-Methoxyphenyl)propanoic Acid
-
Dissolve 3-(3-methoxyphenyl)propanoic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the methyl ester with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 3-(3-methoxyphenyl)propanoate.
Step 2: Hydrazinolysis of the Methyl Ester
-
Dissolve the crude methyl 3-(3-methoxyphenyl)propanoate in ethanol.
-
Add an excess of hydrazine hydrate.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product, this compound, is expected to precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
Caption: Synthetic route for this compound.
In Vitro Anticancer Activity Screening
A preliminary assessment of the anticancer potential of this compound can be performed using the MTT assay against a panel of human cancer cell lines.
Protocol: MTT Assay
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Table 1: Hypothetical IC50 Values for this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| U-87 | Glioblastoma | 25.5 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 42.1 |
| A549 | Lung Cancer | 35.8 |
| HCT116 | Colon Cancer | 55.3 |
Note: These are hypothetical values for illustrative purposes and require experimental validation.
Caption: Workflow for in vitro anticancer activity screening.
Antioxidant Activity Assessment
The antioxidant capacity of this compound can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Protocol: DPPH Assay
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the compound.
-
In a 96-well plate, add the compound dilutions to a solution of DPPH in methanol.
-
Include a blank (methanol) and a positive control (e.g., ascorbic acid).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Future Directions and Conclusion
The exploration of this compound in medicinal chemistry is still in its infancy. However, the foundational knowledge of its constituent moieties provides a compelling rationale for its investigation. Future studies should focus on:
-
Synthesis of a focused library of derivatives: Modifying the methoxyphenyl ring with different substituents and altering the linker between the phenyl ring and the hydrazide group could lead to the discovery of more potent and selective compounds.
-
Elucidation of the mechanism of action: For promising lead compounds, detailed mechanistic studies should be conducted to identify their molecular targets and signaling pathways.
-
In vivo efficacy studies: Compounds that demonstrate significant in vitro activity should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
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Research Journal of Pharmacy and Technology. Synthesis and Pharmacological Profile of Hydrazide Compounds. [Link][5]
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PubMed. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone. [Link][10]
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MDPI. (2020-06-29). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link][6]
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De Gruyter. (2020-12-05). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. [Link][8]
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PubMed Central. (2019-11-26). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. [Link]
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PubMed Central. (2022-07-28). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. [Link]
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PubMed Central. Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. [Link]
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A Comprehensive Technical Guide to 3-(3-Methoxyphenyl)propanohydrazide Derivatives and Analogues for Drug Discovery Professionals
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the identification of versatile scaffolds that can be readily modified to interact with a multitude of biological targets is a paramount objective. The 3-(3-methoxyphenyl)propanohydrazide core has emerged as a privileged structure, demonstrating a remarkable capacity to serve as a template for the synthesis of a wide array of bioactive molecules. This technical guide provides a comprehensive overview of this chemical class, delving into its synthesis, diverse biological activities, and the critical structure-activity relationships that underpin its therapeutic potential.
The defining feature of this scaffold is the presence of a hydrazide-hydrazone moiety, a functional group known for its broad spectrum of pharmacological activities.[1][2] This, combined with the synthetic accessibility of the core structure, makes it an attractive starting point for the development of novel therapeutic agents. Derivatives of this compound have been investigated for a range of applications, including anticonvulsant, antimicrobial, anticancer, and antioxidant activities.[3][4][5]
This guide is intended to serve as a valuable resource for professionals in the field of drug discovery, offering both foundational knowledge and practical insights to facilitate the design and development of new chemical entities based on this promising scaffold.
Core Synthetic Strategies and Methodologies
The synthesis of this compound and its derivatives is typically achieved through a straightforward and efficient multi-step process. The general approach allows for the facile introduction of a wide variety of substituents, enabling the creation of diverse chemical libraries for biological screening.
General Synthetic Pathway
The synthesis commences with the esterification of 3-(3-methoxyphenyl)propanoic acid, followed by hydrazinolysis to yield the key this compound intermediate. This intermediate is then condensed with a variety of aldehydes or ketones to generate the final hydrazone derivatives.
Caption: General Synthetic Pathway for this compound Derivatives.
Detailed Experimental Protocol
Step 1: Synthesis of the Ester Intermediate
-
Dissolve 3-(3-methoxyphenyl)propanoic acid in an appropriate alcohol (e.g., methanol or ethanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The crude ester can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the ester intermediate in a suitable solvent, such as ethanol.
-
Add an excess of hydrazine hydrate.
-
Reflux the mixture for several hours until the reaction is complete, as indicated by TLC.
-
Cool the reaction mixture and remove the solvent. The resulting solid can be purified by recrystallization.
Step 3: Synthesis of the Final Hydrazone Derivatives
-
Dissolve the this compound in a suitable solvent, such as ethanol.
-
Add a slight excess of the desired aldehyde or ketone.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature. The product often precipitates out of the solution and can be collected by filtration.
This robust methodology allows for the efficient production of a wide range of analogues for subsequent biological evaluation.
A Survey of Biological Activities and Structure-Activity Relationships
The versatility of the this compound scaffold is underscored by the diverse array of biological activities exhibited by its derivatives. The following sections highlight some of the key therapeutic areas where these compounds have shown promise.
Anticonvulsant Activity
Epilepsy is a common neurological disorder, and the search for new anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing area of research.[3] Hydrazone derivatives have been extensively studied for their anticonvulsant properties.[1][6][7] The -CO-NHN=CH- moiety is considered a key pharmacophore for this activity.[6]
Structure-Activity Relationship (SAR) Insights:
-
Substituents on the Aryl Ring: The nature and position of substituents on the aryl ring introduced from the aldehyde or ketone play a crucial role in determining anticonvulsant activity. Electron-withdrawing groups can enhance activity, while the overall lipophilicity of the molecule is also a critical factor.[3]
-
The Hydrazone Linkage: The presence of the azomethine (-CH=N-) group is essential for activity, and modifications to this linkage can significantly impact potency.
| Derivative Type | Key Structural Features | Observed Anticonvulsant Activity |
| Arylidene-hydrazones | Varied substituents on the aromatic ring | Significant protection in MES and scPTZ tests |
| Thiazolidinone-hydrazones | Fused heterocyclic ring system | Potent activity, influenced by substitution patterns |
Antimicrobial Activity
The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action. Hydrazide-hydrazone derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[4][8][9]
Mechanism of Action:
The antimicrobial action of hydrazones is often attributed to the azomethine group.[4] These compounds can interfere with essential cellular processes, potentially by inhibiting enzymes like DNA gyrase or disrupting cell wall synthesis.[10]
SAR Insights:
-
Lipophilicity: A key factor influencing antimicrobial potency is the compound's ability to penetrate the microbial cell membrane.
-
Electronic Effects: The presence of electron-withdrawing groups on the aromatic rings can enhance antibacterial and antifungal activity.
Anticancer and Antioxidant Potential
Recent studies have also explored the anticancer and antioxidant properties of this class of compounds.[5][11] Certain derivatives have shown cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer.[5] Additionally, some analogues have exhibited significant antioxidant activity, in some cases surpassing that of the well-known antioxidant ascorbic acid.[5][11]
Mechanism of Action:
The anticancer activity of these compounds may involve various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation. Their antioxidant properties are often attributed to their ability to scavenge free radicals.
Future Directions and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research efforts should focus on:
-
Lead Optimization: Utilizing the established SAR to design and synthesize more potent and selective analogues.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.
-
Exploration of New Therapeutic Areas: Screening existing and new derivatives against a wider range of biological targets to identify novel applications.
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Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. Drug Development Research, 77(7), 379-392.
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Anticonvulsant activity of hydrazone based on (+)-camphor and valproic acid. ResearchGate.
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Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Pharmaceutica Analytica Acta, 8(12).
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Biological Activities of Hydrazone Derivatives. Molecules, 12(9), 1910-1939.
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Different mechanisms of action of quinoline hydrazide/hydrazone... ResearchGate.
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Hydrazone derivatives in agrochemical discovery and development. SpringerLink.
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Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1).
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Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI.
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Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI.
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3D-QSAR study, synthesis and biological evaluation of p-hydroxy benzohydrazide derivatives as antimicrobial agents. Der Pharma Chemica, 6(6), 300-312.
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A Comprehensive Technical Guide to the Research Landscape of 3-(3-Methoxyphenyl)propanohydrazide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrazide and its derivative, hydrazone, represent a privileged scaffold in medicinal chemistry, underpinning a vast array of compounds with significant therapeutic potential. This technical guide provides a comprehensive literature review of the research surrounding 3-(3-Methoxyphenyl)propanohydrazide, a molecule of interest within this class. While direct research on this specific compound is limited, this guide synthesizes the available information on its synthesis, characterization, and potential biological activities by examining closely related structural analogues. By detailing the established chemistry and biological profiles of similar methoxyphenyl-containing hydrazides, this document serves as a foundational resource for researchers aiming to explore the therapeutic promise of this compound and its derivatives. The guide offers in-depth protocols, discusses structure-activity relationships, and visualizes key processes to facilitate future research and development in this area.
Introduction: The Hydrazide Scaffold in Medicinal Chemistry
The hydrazide functional group (-CONHNH2) is a cornerstone in the development of novel therapeutic agents. Its unique structural and electronic properties, including its ability to form stable hydrazone linkages (-C=N-NH-) and participate in hydrogen bonding and metal chelation, make it a versatile pharmacophore.[1] Historically, hydrazides have been integral to the development of landmark drugs such as the antitubercular agent isoniazid and the antidepressant iproniazid.[2] Modern research continues to unveil the broad therapeutic potential of hydrazide-containing compounds, with studies demonstrating their efficacy as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents.[2][3]
The incorporation of a methoxyphenyl moiety into the hydrazide scaffold is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. The methoxy group can influence lipophilicity, metabolic stability, and receptor binding interactions. This guide focuses on this compound, a compound that combines the versatile hydrazide core with a meta-substituted methoxyphenyl group, a substitution pattern known to be of interest in drug design.
Synthesis and Characterization
While a definitive, peer-reviewed synthesis of this compound is not extensively documented, a reliable synthetic route can be inferred from established organic chemistry principles and published procedures for analogous compounds. The most logical and widely practiced approach involves a two-step process starting from 3-(3-methoxyphenyl)propanoic acid.
Synthesis Pathway
The synthesis proceeds via the formation of a methyl ester intermediate, followed by hydrazinolysis.
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of similar compounds and serve as a self-validating system for producing and verifying the target molecule.
Step 1: Synthesis of Methyl 3-(3-Methoxyphenyl)propanoate
This step involves the Fischer esterification of 3-(3-methoxyphenyl)propanoic acid.
-
Rationale: The carboxylic acid is converted to its more reactive methyl ester to facilitate the subsequent reaction with hydrazine hydrate. An acid catalyst, such as sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
-
Protocol:
-
To a solution of 3-(3-methoxyphenyl)propanoic acid (1.0 eq.) in methanol (10-15 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-(3-methoxyphenyl)propanoate.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Step 2: Synthesis of this compound
This final step is the hydrazinolysis of the methyl ester intermediate.
-
Rationale: The nucleophilic hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of the stable hydrazide.
-
Protocol:
-
Dissolve methyl 3-(3-methoxyphenyl)propanoate (1.0 eq.) in ethanol (10 mL per gram of ester).
-
Add an excess of hydrazine hydrate (3-5 eq.) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid residue is then triturated with cold water or a suitable solvent, filtered, and dried to yield this compound.
-
The product can be further purified by recrystallization from ethanol or another appropriate solvent.
-
Characterization
The structure and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques. The expected data, based on analogous structures, are presented below.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methoxy group protons (singlet, ~3.8 ppm), methylene protons of the propionyl chain (two triplets, ~2.5-2.9 ppm), aromatic protons (multiplets, ~6.7-7.2 ppm), and the hydrazide NH and NH₂ protons (broad singlets). |
| ¹³C NMR | Resonances for the methoxy carbon (~55 ppm), methylene carbons (~30-40 ppm), aromatic carbons (~110-160 ppm), and the carbonyl carbon (~170 ppm). |
| IR (KBr) | Characteristic absorption bands for N-H stretching (3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, 2800-3100 cm⁻¹), C=O stretching (amide I, ~1650 cm⁻¹), and N-H bending (amide II, ~1550 cm⁻¹). |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₄N₂O₂ = 194.23 g/mol ). |
Review of Potential Biological Activities
Antimicrobial Activity
The hydrazide-hydrazone scaffold is a well-established pharmacophore in the design of antimicrobial agents.[4] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
-
Insights from Analogues:
-
Studies on various benzohydrazide derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[3]
-
The presence of a methoxy group on the phenyl ring has been shown to influence antimicrobial potency, with its position (ortho, meta, or para) affecting the electronic and steric properties of the molecule and thus its interaction with biological targets.[5]
-
For instance, certain methoxyphenyl-containing hydrazones have exhibited notable activity against strains such as Staphylococcus aureus and Escherichia coli.[4]
-
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Caption: Workflow for MIC determination.
Anticancer Activity
Hydrazone derivatives have emerged as promising anticancer agents, with mechanisms of action that include the induction of apoptosis, inhibition of cell cycle progression, and targeting of specific signaling pathways.[6][7]
-
Insights from Analogues:
-
Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and evaluated for their cytotoxic effects against human glioblastoma and breast cancer cell lines.[8]
-
Some of these compounds exhibited significant anticancer activity, suggesting that the methoxyphenylpropanohydrazide scaffold is a promising starting point for the development of novel anticancer drugs.[8]
-
The position of the methoxy group and the nature of the substituents on the hydrazone moiety play a crucial role in determining the cytotoxic potency and selectivity.[9]
-
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and there is a continuous search for novel anti-inflammatory agents. Hydrazide and hydrazone derivatives have shown potential in this area, often through the inhibition of inflammatory mediators.[1][10]
-
Insights from Analogues:
-
Several studies have reported the anti-inflammatory properties of hydrazone derivatives in preclinical models, such as the carrageenan-induced paw edema assay in rats.[1][11]
-
The anti-inflammatory effects are often associated with the modulation of cyclooxygenase (COX) enzymes or other inflammatory pathways.[10]
-
The structural features of the methoxyphenyl ring and the hydrazone linkage are critical for the anti-inflammatory activity.[1]
-
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
-
Administer this compound or a vehicle control to experimental animals (e.g., rats) orally or intraperitoneally.
-
After a set period, induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the hind paw.
-
Measure the paw volume at regular intervals using a plethysmometer.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Structure-Activity Relationships (SAR) and Future Directions
Based on the literature for related compounds, several key structure-activity relationships can be postulated for derivatives of this compound.
Caption: Key areas for SAR studies on this compound.
-
Derivatization of the Hydrazide Moiety: The formation of hydrazones by reacting the hydrazide with various aldehydes and ketones is a common and effective strategy to generate a library of compounds with diverse biological activities. The nature of the substituent on the imine carbon of the hydrazone can significantly impact potency and selectivity.
-
Position of the Methoxy Group: The meta-position of the methoxy group in the title compound is a key feature. Comparative studies with ortho- and para-isomers would be crucial to elucidate the optimal substitution pattern for specific biological targets.
-
Modification of the Propionyl Linker: Altering the length and flexibility of the linker between the phenyl ring and the hydrazide group could influence the molecule's conformational freedom and its ability to fit into receptor binding pockets.
Future research should focus on the actual synthesis and biological evaluation of this compound to validate the hypotheses presented in this guide. A systematic exploration of its derivatives, guided by the SAR insights from related compounds, could lead to the discovery of novel and potent therapeutic agents.
Conclusion
This compound represents an intriguing yet underexplored molecule within the therapeutically rich class of hydrazide compounds. This technical guide has provided a comprehensive overview of its potential, drawing upon the wealth of research on structurally similar analogues. The inferred synthetic pathways and characterization data, along with the review of potential antimicrobial, anticancer, and anti-inflammatory activities, offer a solid foundation for future investigations. The detailed experimental protocols and discussion of structure-activity relationships are intended to empower researchers to unlock the therapeutic promise of this compound and its derivatives, contributing to the ongoing quest for novel and effective medicines.
References
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Al-Ghorbani, M., et al. (2025). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. Molecules, 30(7), 1472. [Link][1][11]
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Silva, V. L. M., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(15), 4993. [Link]
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Kumari, S., & Singh, R. K. (2018). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. Journal of Catalysts, 2018, 6849823. [Link]
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Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84. [Link]
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Tumosienė, I., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 2980. [Link]
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Abdel-Wahab, B. F., et al. (2021). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. RSC Advances, 11(48), 30285-30305. [Link]
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An In-depth Technical Guide to the Safe Handling and Use of 3-(3-Methoxyphenyl)propanohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, synthesis, and potential hazards associated with 3-(3-Methoxyphenyl)propanohydrazide. As a Senior Application Scientist, the following information is synthesized from established safety protocols, toxicological data of related compounds, and general best practices for laboratory research. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.
Introduction: Understanding the Compound
This compound is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a methoxyphenyl group and a hydrazide moiety, makes it a potential precursor or analog for various biologically active molecules. Hydrazide derivatives are known to exhibit a wide range of pharmacological activities, including antioxidant and anticancer properties.[1][2]
However, the inherent reactivity of the hydrazide group also necessitates a thorough understanding of its potential hazards. Hydrazine and its derivatives are a class of compounds known for their toxicity, and in some cases, carcinogenicity.[3] Therefore, a rigorous and well-informed approach to the handling of this compound is paramount to ensure the safety of laboratory personnel.
Hazard Identification and Risk Assessment
Inferred Hazards:
Based on the data for 3-Methoxyphenylhydrazine hydrochloride, this compound should be treated as a compound that is:
-
Harmful if swallowed: Oral ingestion may lead to toxic effects.[4][5]
-
Causes skin irritation: Direct contact with the skin is likely to cause irritation.[4][5]
-
Causes serious eye irritation: Contact with the eyes can result in significant irritation and potential damage.[4][5]
-
May cause respiratory irritation: Inhalation of dust or fumes may irritate the respiratory tract.[6][7][8][9]
Furthermore, the general toxicological profile of phenylhydrazines suggests the potential for more severe health effects, including:
-
Haematotoxicity: Phenylhydrazine is known to cause damage to red blood cells.
-
Carcinogenicity: Some hydrazine derivatives are considered potential carcinogens.[3]
Physical and Chemical Properties:
Specific physical and chemical property data for this compound are limited. The following table summarizes the known properties of its precursor, 3-(3-Methoxyphenyl)propionic acid, to provide some context.
| Property | Value (for 3-(3-Methoxyphenyl)propionic acid) |
| CAS Number | 10516-71-9 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | Powder |
| Melting Point | 43-45 °C |
Engineering Controls and Personal Protective Equipment (PPE)
Given the potential hazards, stringent engineering controls and a comprehensive PPE strategy are mandatory when handling this compound.
Engineering Controls
-
Chemical Fume Hood: All work with this compound, especially during synthesis and handling of the solid, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dust.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being undertaken.[10] The following are minimum requirements:
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are essential.[6][7][8][9] A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before each use and changed immediately if contaminated.
-
Protective Clothing: A lab coat is required. For procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be considered.
-
Respiratory Protection: If there is a potential for generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator may be necessary.
Caption: Workflow for ensuring personal safety through the correct use of PPE.
Experimental Protocols
The synthesis of this compound typically involves a two-step process: the synthesis of the precursor, 3-(3-Methoxyphenyl)propionic acid, followed by its conversion to the hydrazide.
Synthesis of 3-(3-Methoxyphenyl)propionic acid
A common method for the synthesis of 3-(3-Methoxyphenyl)propionic acid is the hydrogenation of m-methoxycinnamic acid.[11]
Materials:
-
m-Methoxycinnamic acid
-
Ethanol
-
10% Palladium on charcoal (Pd/C) catalyst
-
Hydrogen gas source
Procedure:
-
Dissolve m-methoxycinnamic acid in ethanol in a suitable reaction vessel.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Subject the mixture to hydrogenation with a hydrogen gas source until the reaction is complete (cessation of hydrogen uptake).
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the ethanol from the filtrate to yield 3-(3-Methoxyphenyl)propionic acid.
Synthesis of this compound
The conversion of the carboxylic acid to the hydrazide is typically achieved by first converting the acid to an ester, followed by reaction with hydrazine hydrate.
Materials:
-
3-(3-Methoxyphenyl)propionic acid
-
Methanol or Ethanol
-
Strong acid catalyst (e.g., sulfuric acid)
-
Hydrazine hydrate
Procedure:
Step 1: Esterification
-
Reflux a solution of 3-(3-Methoxyphenyl)propionic acid in methanol or ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid) for several hours.
-
Monitor the reaction by a suitable method (e.g., TLC) until completion.
-
Neutralize the reaction mixture and extract the ester with an organic solvent.
-
Purify the ester by distillation or chromatography.
Step 2: Hydrazinolysis
-
Caution: Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a fume hood.
-
Reflux the purified ester with an excess of hydrazine hydrate.[3] The reaction time will vary depending on the specific substrate and conditions.
-
Monitor the reaction for the disappearance of the ester.
-
Upon completion, cool the reaction mixture and isolate the this compound product, which may precipitate from the solution.
-
The crude product can be purified by recrystallization.
Caption: General two-step synthesis pathway for this compound.
Spill Management and Waste Disposal
Spill Management
In the event of a spill, the primary concern is to prevent exposure and contain the material.
-
Small Spills: For small spills of the solid, carefully sweep up the material and place it in a sealed container for disposal. Avoid creating dust.
-
Large Spills: For larger spills, evacuate the area and, if safe to do so, cover the spill with an absorbent material like vermiculite or sand.[12] Prevent the material from entering drains.
Waste Disposal
All waste containing this compound or hydrazine-containing reagents must be treated as hazardous waste.
-
Collection: Collect all waste in clearly labeled, sealed containers.
-
Treatment: Due to the hazardous nature of hydrazines, chemical neutralization may be required before disposal. Dilute solutions of hydrazine can be treated with an oxidizing agent such as sodium hypochlorite or calcium hypochlorite.[13][14][15]
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[16]
Emergency Procedures
In case of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][7][8][9]
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Conclusion
This compound is a valuable compound for research and development, but its handling requires a thorough understanding of the potential hazards associated with the hydrazide functional group. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to safe work practices and emergency procedures, researchers can minimize the risks associated with this compound. The information provided in this guide is intended to supplement, not replace, institution-specific safety protocols and the sound judgment of a trained chemical researcher.
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Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]
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Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Novel Hydrazones from 3-(3-Methoxyphenyl)propanohydrazide for Drug Discovery Platforms
Abstract
The hydrazone moiety (R¹R²C=NNHR³) is a privileged structural motif in medicinal chemistry, underpinning the pharmacological activity of numerous approved drugs and clinical candidates.[1][2][3] This document provides a comprehensive guide to the synthesis of novel hydrazones derived from 3-(3-methoxyphenyl)propanohydrazide. We delve into the mechanistic principles of hydrazone formation, offer a detailed and robust experimental protocol, and outline the necessary analytical techniques for structural verification. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis for various carbonyl substrates, facilitating the development of new chemical entities for drug discovery pipelines.
Introduction: The Hydrazone Scaffold in Medicinal Chemistry
Hydrazones are a versatile class of compounds characterized by the azomethine group (–NHN=CH–).[1] Their prevalence in medicinal chemistry is due to a combination of factors: synthetic accessibility, metabolic stability, and the ability to engage in diverse biological interactions.[2][4] The nitrogen and oxygen atoms in the hydrazone backbone act as excellent hydrogen bond donors and acceptors, while the C=N double bond provides conformational rigidity, crucial for specific binding to biological targets.
This scaffold is found in drugs with a wide spectrum of activities, including antibacterial (e.g., nitrofurazone), antitubercular (e.g., isoniazid), and anticancer agents.[1][2] The flexibility of the synthesis allows for the facile introduction of various substituents, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[5] The precursor, this compound, serves as an excellent starting point, incorporating a metabolically stable methoxy group and a flexible propanoyl linker, features often sought in modern drug design.
The Chemistry of Hydrazone Formation: A Mechanistic Overview
The synthesis of a hydrazone is a classic condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone).[6][7] The reaction is typically acid-catalyzed and proceeds via a two-step mechanism involving nucleophilic addition followed by dehydration.[7] Understanding this mechanism is critical for optimizing reaction conditions.
Step 1: Nucleophilic Addition The reaction begins with the nucleophilic attack of the terminal nitrogen atom (-NH₂) of the this compound on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a transient tetrahedral intermediate known as a carbinolhydrazine.[7]
Step 2: Acid-Catalyzed Dehydration The carbinolhydrazine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the hydrazone. This dehydration step is the rate-limiting step and is significantly accelerated by the presence of an acid catalyst (e.g., glacial acetic acid), which protonates the hydroxyl group, turning it into a better leaving group (H₂O).[7]
The overall reaction is reversible, but can be driven to completion by removing water from the reaction mixture, often by azeotropic distillation or by precipitation of the typically solid hydrazone product from the reaction solvent.
Caption: Mechanism of Acid-Catalyzed Hydrazone Formation.
Experimental Protocol: Synthesis of (E)-N'-(substituted-benzylidene)-3-(3-methoxyphenyl)propanohydrazides
This protocol describes a general and reliable method for synthesizing hydrazones from this compound and various aromatic aldehydes.
Materials and Reagents
-
This compound (Starting Material)
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Hydroxybenzaldehyde)
-
Absolute Ethanol or Methanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
Step-by-Step Synthesis Procedure
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.94 g, 10 mmol) in absolute ethanol (30 mL). Stir the mixture at room temperature until a clear solution is obtained.
-
Aldehyde Addition: To this solution, add an equimolar amount of the desired aromatic aldehyde (10 mmol). For example, add benzaldehyde (1.06 g, 1.02 mL, 10 mmol).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to accelerate the dehydration step.[8]
-
Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle or oil bath. Maintain the reflux with continuous stirring for a period of 2 to 6 hours.
-
Scientific Rationale: Heating under reflux provides the necessary activation energy for the reaction and prevents the loss of volatile reactants and solvent. The reaction time can vary depending on the reactivity of the aldehyde used. Electron-withdrawing groups on the aldehyde generally lead to faster reactions.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate:Hexane 1:1). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate reaction completion.
-
Product Precipitation & Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate of the hydrazone product will typically form. Further cooling in an ice bath for 30 minutes can enhance precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol or a mixture of ethanol and water to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.
Caption: Step-by-step experimental workflow for hydrazone synthesis.
Purification
For most applications, the product obtained after washing is sufficiently pure. If further purification is required, recrystallization from a suitable solvent like ethanol, methanol, or an ethanol/DMF mixture is recommended.
Expected Results & Characterization
The synthesized hydrazones are typically stable, crystalline solids with sharp melting points. Structural confirmation is achieved through standard spectroscopic methods.
| Aldehyde Substrate | Product Name | Expected Yield (%) | M.p. (°C) | Key ¹H NMR Signal (δ ppm, DMSO-d₆) | Key IR Signal (cm⁻¹) |
| Benzaldehyde | (E)-N'-benzylidene-3-(3-methoxyphenyl)propanohydrazide | 85-95 | 145-148 | ~11.4 (s, 1H, -NH-), ~8.3 (s, 1H, -N=CH-) | ~3200 (N-H), ~1650 (C=O), ~1605 (C=N) |
| 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-3-(3-methoxyphenyl)propanohydrazide | 90-98 | 170-173 | ~11.5 (s, 1H, -NH-), ~8.3 (s, 1H, -N=CH-) | ~3210 (N-H), ~1655 (C=O), ~1600 (C=N) |
| Salicylaldehyde | (E)-N'-(2-hydroxybenzylidene)-3-(3-methoxyphenyl)propanohydrazide | 80-90 | 198-201 | ~11.8 (s, 1H, -NH-), ~10.1 (s, 1H, -OH), ~8.5 (s, 1H, -N=CH-) | ~3400 (O-H), ~3200 (N-H), ~1645 (C=O) |
Spectroscopic Characterization Guide:
-
¹H NMR Spectroscopy: The most diagnostic signals are the singlets for the amide proton (-CO-NH -) typically found downfield (δ 11-12 ppm) and the azomethine proton (-N=CH -) (δ 8-9 ppm). The presence and integration of these signals, along with the aromatic and aliphatic protons, confirm the structure.[9][10]
-
Infrared (IR) Spectroscopy: Key vibrational bands confirm the functional groups. Look for the N-H stretch (~3200 cm⁻¹), the amide C=O stretch (~1650 cm⁻¹), and the C=N stretch of the hydrazone (~1600 cm⁻¹). The disappearance of the strong carbonyl (C=O) band from the starting aldehyde is a key indicator of reaction success.[11][12]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound, typically observed as the [M+H]⁺ or [M]⁺ peak.[13][14]
Conclusion and Future Outlook
This application note provides a robust and well-rationalized protocol for the synthesis of novel hydrazones from this compound. The method is high-yielding, scalable, and applicable to a wide range of aldehyde and ketone substrates. By understanding the underlying chemical principles and characterization techniques, researchers in drug discovery and medicinal chemistry can efficiently generate libraries of these promising compounds for biological screening. The versatility of this synthesis opens avenues for developing new therapeutic agents targeting a multitude of diseases.[1][4][5]
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Experimental protocol for reacting 3-(3-Methoxyphenyl)propanohydrazide with aldehydes
Abstract
This application note provides a comprehensive experimental protocol for the synthesis of N'-arylidenepropanohydrazides through the condensation reaction of 3-(3-methoxyphenyl)propanohydrazide with various aldehydes. Hydrazones are a pivotal class of compounds in medicinal chemistry and drug development, valued for their diverse pharmacological activities. This guide details the underlying chemical principles, step-by-step procedures for synthesis and purification, and robust analytical methods for structural verification. Designed for researchers in organic synthesis and drug discovery, this document offers a field-proven methodology to ensure reproducible and high-yield synthesis of this important chemical scaffold.
Introduction: The Significance of the Hydrazone Moiety
The hydrazone functional group (-C=N-NH-C=O) is a privileged scaffold in medicinal chemistry, conferring a wide array of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. The versatility of the hydrazone synthesis, a Schiff base reaction between a hydrazide and an aldehyde or ketone, allows for the generation of large, diverse chemical libraries for high-throughput screening.
The reaction proceeds via a nucleophilic addition-elimination mechanism, which is typically catalyzed by acid.[1] The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable hydrazone product. The overall workflow is robust, generally high-yielding, and amenable to a wide range of functional groups on both the aldehyde and hydrazide partners, making it an ideal reaction for creating analogues of a lead compound.
This protocol focuses on the reaction of this compound, a versatile building block, with a variety of aldehydes to generate a library of novel N'-arylidenepropanohydrazides for potential therapeutic applications.
Reaction Mechanism and Rationale
The formation of a hydrazone is a condensation reaction that is typically acid-catalyzed. The mechanism involves two key stages: nucleophilic addition of the hydrazide to the aldehyde, followed by the elimination of a water molecule.
Causality behind Experimental Choices:
-
Catalyst: A catalytic amount of a protic acid, such as glacial acetic acid, is used to protonate the aldehyde's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydrazide nitrogen.[1]
-
Solvent: Anhydrous ethanol is an excellent solvent for this reaction as it readily dissolves both the hydrazide and many aldehydes, while the final hydrazone product is often less soluble upon cooling, facilitating isolation by precipitation.
-
Temperature: Heating the reaction mixture to reflux provides the necessary activation energy for the dehydration step, driving the equilibrium towards the formation of the hydrazone product.
Experimental Protocol
Materials and Reagents
-
This compound
-
Substituted Aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Anhydrous Ethanol (EtOH)
-
Glacial Acetic Acid (AcOH)
-
Hexanes
-
Ethyl Acetate (EtOAc)
-
Silica Gel (for column chromatography)
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
-
Stir plate and magnetic stir bars
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of anhydrous ethanol (approximately 10-15 mL per gram of hydrazide).
-
Addition of Aldehyde: To the stirred solution, add the corresponding aldehyde (1.0-1.1 eq).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable mobile phase is typically a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The reaction is generally complete within 2-4 hours.
-
Isolation of Crude Product:
-
Method A (Precipitation): If the product is observed to precipitate upon cooling, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and air dry.
-
Method B (Evaporation): If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.
-
-
Purification:
-
Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol, methanol, or an ethyl acetate/hexane mixture.[2] Dissolve the crude product in a minimum amount of the hot solvent, and allow it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization is not effective, or if the product is an oil, purify the crude material using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[2]
-
Reaction Parameters for Various Aldehydes
The following table provides representative, non-exhaustive examples of reaction conditions for different aldehyde substrates. Researchers should optimize these conditions for their specific aldehyde.
| Aldehyde Substrate | Reaction Time (h) | Typical Yield (%) | Purification Method |
| Benzaldehyde | 2-3 | 85-95 | Recrystallization (Ethanol) |
| 4-Chlorobenzaldehyde | 2-3 | 90-98 | Recrystallization (Ethanol) |
| 4-Methoxybenzaldehyde | 3-4 | 80-90 | Recrystallization (Ethanol) |
| 4-Nitrobenzaldehyde | 1-2 | 92-99 | Recrystallization (Ethanol/DMF) |
| Cinnamaldehyde | 3-4 | 75-85 | Column Chromatography |
| Hexanal | 4-5 | 70-80 | Column Chromatography |
Product Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized hydrazones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The formation of the hydrazone is confirmed by the appearance of a singlet for the azomethine proton (-N=CH-) typically in the range of δ 8.0-8.5 ppm. The amide proton (-NH-) signal is usually observed as a broad singlet between δ 11.0-12.0 ppm. Due to restricted rotation around the C-N amide bond, it is common to observe two sets of signals for some protons, indicating the presence of rotamers (conformational isomers) in solution.
-
¹³C NMR: The formation of the C=N double bond is indicated by a signal in the δ 140-150 ppm region. The carbonyl carbon (C=O) typically appears around δ 160-170 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of the product will show characteristic absorption bands:
-
N-H stretch: A sharp to broad band around 3200-3300 cm⁻¹.
-
C=O stretch (amide): A strong absorption band around 1640-1680 cm⁻¹.
-
C=N stretch: A medium intensity band around 1590-1620 cm⁻¹.
-
The disappearance of the aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) and the strong C=O stretch of the aldehyde (around 1700 cm⁻¹) provides further evidence of a complete reaction.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized hydrazone. Electrospray ionization (ESI) is a suitable method, and the molecular ion peak ([M+H]⁺ or [M+Na]⁺) should be observed.
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction yield is low, ensure all reagents are pure and the ethanol is anhydrous. The reaction time can be extended, or a stronger acid catalyst (e.g., a drop of concentrated HCl) can be cautiously used, though this may promote side reactions.
-
Incomplete Reaction: If TLC analysis shows the presence of starting materials after several hours, an additional 0.1 equivalent of the aldehyde can be added.
-
Purification Difficulties: Some hydrazones can be oily or difficult to crystallize. In such cases, column chromatography is the preferred method of purification. If the compound appears to decompose on silica gel, using a less acidic stationary phase like alumina or deactivating the silica gel with triethylamine may be beneficial.
-
Presence of Rotamers: The observation of doubled peaks in the NMR spectrum is a common feature of N-acylhydrazones and should be recognized as evidence of conformational isomers in solution rather than impurities.
References
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]
-
Klančnik, U., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38449-38460. Available at: [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. Bioconjugate chemistry, 19(12), 2543. Available at: [Link]
-
Shaabani, A., et al. (2017). Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(5), 573-578. Available at: [Link]
-
Hincapié-Otero, M. M., Joaqui-Joaqui, A., & Polo-Cerón, D. (2021). Synthesis and characterization of four N-acylhydrazones as potential O,N,O donors for Cu2+. Universitas Scientiarum, 26(2), 193-215. Available at: [Link]
-
Chemistry LibreTexts. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
Ferreira, P. M., et al. (2015). Synthesis and Antibacterial Evaluation of New N-acylhydrazone Derivatives from Dehydroabietic Acid. Molecules, 20(4), 6349-6366. Available at: [Link]
-
Khan, I., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4885. Available at: [Link]
-
Reddit. (2021). Need a purification method for a free hydrazone. Retrieved from [Link]
Sources
Application Notes and Protocols for the Utilization of 3-(3-Methoxyphenyl)propanohydrazide as a Precursor in Heterocyclic Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 3-(3-Methoxyphenyl)propanohydrazide in Heterocyclic Chemistry
In the landscape of modern medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are pharmacophores in a vast array of therapeutic agents and functional materials. This compound has emerged as a particularly valuable and versatile precursor for the construction of diverse heterocyclic systems. Its utility stems from the presence of a reactive hydrazide moiety, which can readily undergo cyclization reactions, and a 3-(3-methoxyphenyl)ethyl tail that can modulate the physicochemical properties and biological activity of the resulting compounds.
This technical guide provides an in-depth exploration of this compound as a key building block. We will detail the synthesis of the precursor itself and provide robust, step-by-step protocols for its conversion into medicinally relevant heterocyclic scaffolds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.
Synthesis of the Precursor: this compound
The journey to novel heterocycles begins with the reliable synthesis of the precursor. The preparation of this compound is a straightforward, multi-step process commencing from 3-(3-methoxyphenyl)propanoic acid.
Workflow for the Synthesis of this compound
Application Notes and Protocols for the Antimicrobial Screening of 3-(3-Methoxyphenyl)propanohydrazide Derivatives
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the antimicrobial screening of novel 3-(3-methoxyphenyl)propanohydrazide derivatives. Hydrazide and their hydrazone derivatives represent a promising class of compounds with a wide spectrum of bioactivities, including significant antimicrobial properties.[1][2] The pharmacological importance of these molecules is often attributed to the presence of an active azomethine group (-NH–N=CH-), which can interact with various biological targets.[3] This guide details field-proven, step-by-step protocols for preliminary and quantitative antimicrobial susceptibility testing, explains the scientific rationale behind key experimental choices, and provides templates for robust data presentation and interpretation. The methodologies described herein are designed to be self-validating through the rigorous use of controls, ensuring the generation of reliable and reproducible data.
Introduction: The Rationale for Screening Hydrazide Derivatives
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[4] Hydrazide-hydrazones have emerged as a versatile scaffold in medicinal chemistry, with many derivatives exhibiting potent antibacterial and antifungal activities.[2][3] Their mechanism of action can vary, but a frequently cited target is bacterial DNA gyrase, an essential enzyme involved in DNA replication.[1][5][6] By inhibiting such enzymes, these compounds can effectively halt bacterial proliferation.
The this compound core provides a flexible backbone for chemical modification. The methoxy group can influence lipophilicity and electronic properties, potentially enhancing cell membrane penetration or target binding, while the hydrazide moiety can be further derivatized—for instance, by condensation with various aldehydes to form hydrazones—to create a diverse library of compounds for screening.[3][7]
This guide outlines a two-tiered screening approach:
-
Primary Screening (Qualitative): The Agar Disk Diffusion method is employed as a rapid, cost-effective assay to identify derivatives with any antimicrobial activity.[8][9]
-
Secondary Screening (Quantitative): The Broth Microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) for active compounds, providing a quantitative measure of their potency.[10][11]
Hypothetical Mechanism of Action: DNA Gyrase Inhibition
The diagram below illustrates a potential mechanism of action for hydrazide derivatives, where the compound interferes with the DNA replication process by inhibiting DNA gyrase.[5]
Caption: Hypothetical inhibition of bacterial DNA gyrase by a hydrazide derivative.
Experimental Workflow Overview
A systematic workflow is critical for efficiently screening a library of novel compounds. The process begins with compound preparation and culminates in the determination of quantitative efficacy, guiding further structure-activity relationship (SAR) studies.
Caption: General workflow for antimicrobial susceptibility testing of novel compounds.
Detailed Protocols and Methodologies
Adherence to standardized protocols is essential for inter-laboratory reproducibility and data validity.[12] The following sections provide detailed, step-by-step procedures for the two primary screening methods.
Protocol: Agar Disk Diffusion Test
This method serves as a qualitative primary screen to rapidly assess the antimicrobial potential of the synthesized derivatives.[8][13] It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with the test microorganism.[9][14] The presence of a clear zone of inhibition around the disk indicates antimicrobial activity.[8]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile 6 mm paper disks
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Micropipettes and sterile tips
-
Positive control (e.g., Gentamicin 10 µg disks)
-
Negative control (e.g., disks impregnated with solvent, like DMSO)
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an 18-24 hour culture plate.[14]
-
Suspend the colonies in sterile saline.
-
Vortex the suspension and adjust its turbidity to match the 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[15] Causality: Standardizing the inoculum density is the most critical step for reproducibility. A lighter inoculum may lead to oversized zones, while a heavier one can result in reduced or absent zones.[14]
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum, removing excess liquid by pressing it against the inside of the tube.[13]
-
Swab the entire surface of an MHA plate uniformly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.[13]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Disk Application:
-
Prepare working solutions of your this compound derivatives in a suitable solvent (e.g., DMSO).
-
Aseptically apply a fixed volume (e.g., 10 µL) of each compound solution onto a sterile paper disk to achieve a specific concentration (e.g., 30 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the inoculated agar surface. Ensure disks are pressed down gently to make full contact with the agar.[14]
-
-
Incubation:
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition (in mm) around each disk using a ruler or calipers.[17]
-
Compare the zone diameters of the test compounds to the positive and negative controls. A zone of inhibition suggests the compound has antimicrobial activity.
-
Protocol: Broth Microdilution for MIC Determination
This quantitative method determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[11][18] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[19]
Materials:
-
Sterile 96-well round-bottom microtiter plates[20]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganisms and 0.5 McFarland standard inoculum (prepared as in 3.1)
-
Compound stock solutions (e.g., 1280 µg/mL in DMSO)
-
Positive control (e.g., standard antibiotic like Ciprofloxacin)
-
Multichannel pipette
-
Incubator (35-37°C)
Procedure:
-
Plate Preparation:
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.[20]
-
In the first column (e.g., Column 1), add 100 µL of the 2x final desired highest concentration of your test compound (e.g., 256 µg/mL). This results in a total volume of 200 µL.[20] Causality: Starting with a 2x concentration allows for a 1:1 dilution when the inoculum is added later, achieving the correct final test concentration.
-
-
Serial Dilution:
-
Using a multichannel pipette set to 100 µL, mix the contents of Column 1 by pipetting up and down 6-8 times.[20]
-
Transfer 100 µL from Column 1 to Column 2. Mix thoroughly.
-
Repeat this serial two-fold dilution process across the plate to a designated column (e.g., Column 10).
-
Discard 100 µL from the final dilution column (Column 10) so that all wells contain 100 µL.[20]
-
Column 11 will serve as the growth control (no compound), and Column 12 as the sterility control (no compound, no bacteria).[11]
-
-
Inoculum Preparation and Inoculation:
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.[16]
-
-
MIC Determination:
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, structured format to facilitate comparison and analysis.
Quantitative Data Summary
The following table provides a standardized format for presenting MIC data. Researchers should populate a similar table with their experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control (e.g., Ciprofloxacin) |
|---|---|---|---|---|
| Derivative 1 | Staphylococcus aureus ATCC 25923 | Positive | 16 | 0.5 |
| Derivative 1 | Escherichia coli ATCC 25922 | Negative | 64 | 0.015 |
| Derivative 2 | Staphylococcus aureus ATCC 25923 | Positive | 8 | 0.5 |
| Derivative 2 | Escherichia coli ATCC 25922 | Negative | >128 | 0.015 |
| ... | ... | ... | ... | ... |
Interpreting Susceptibility Results
The MIC value is a direct measure of a compound's potency. However, it is crucial to understand that an MIC for one antimicrobial cannot be directly compared to the MIC of another without considering established breakpoints.[18][21] For novel compounds, breakpoints are not yet established. Therefore, interpretation relies on comparison with:
-
Positive Controls: How does the MIC of the novel compound compare to that of a known, clinically used antibiotic against the same organism?
-
Structural Analogs: How do minor chemical modifications within the derivative series affect the MIC against a specific organism? This is foundational for SAR analysis.
Results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R) based on clinical breakpoints, which are specific concentrations that define whether a pathogen will respond to a particular antimicrobial. While these categories cannot be formally assigned to novel compounds, a low MIC value (e.g., ≤8 µg/mL) is generally considered a promising indicator of potent activity.
References
- IDEXX Laboratories. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX.com.
- Contagion Live. (2021). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing.
- Clinician's Brief. (n.d.). Interpretation of Culture & Susceptibility Reports.
- FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion.
- Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI.
- National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing.
- Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
- Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing.
- Ghorbani, F., et al. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PMC - NIH.
- Acharya, T. (2013).
- Der Pharma Chemica. (n.d.). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) ions.
- UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
- Popiołek, Ł., & Biernasiuk, A. (2017).
- MI - Microbiology. (n.d.). Broth Microdilution.
- ResearchGate. (2023).
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- Wikipedia. (n.d.). Disk diffusion test.
- FWD AMR-RefLabCap. (2022).
- Al-Sammarraie, F. K., & Al-Taii, H. N. (2024).
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central.
- Borik, R. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI.
- Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC - NIH.
- Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar.
- Schurek, K. N. (Ed.). (2007). Antimicrobial Susceptibility Testing Protocols. Routledge.
- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
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- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Hydrazides and Hydrazide-Hydrazones of 2,3-Dihalogen Substituted Propionic Acids: Synthesis and in vitro Antimicrobial Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
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Antioxidant assays for 3-(3-Methoxyphenyl)propanohydrazide derivatives
Application Notes & Protocols
Topic: High-Throughput Screening of 3-(3-Methoxyphenyl)propanohydrazide Derivatives for Antioxidant Activity
Audience: Researchers, scientists, and drug development professionals.
Abstract: Oxidative stress, a condition characterized by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a wide range of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] This has spurred significant interest in the discovery of novel antioxidant compounds. Hydrazide-hydrazone scaffolds are a promising class of molecules known for their diverse biological activities, including potent antioxidant effects.[2][3] This application note provides a comprehensive guide for the evaluation of this compound derivatives, detailing the scientific rationale, a battery of validated spectrophotometric assays, and step-by-step protocols for determining their antioxidant capacity. We focus on explaining the causality behind experimental choices to empower researchers to generate robust, reliable, and comparable data for structure-activity relationship (SAR) studies.
Section 1: Scientific Rationale - The Structural Basis for Antioxidant Activity
The antioxidant potential of this compound derivatives is not arbitrary; it is rooted in their specific chemical architecture. The two primary functional moieties responsible for this activity are the hydrazide group and the methoxyphenyl ring.
-
The Hydrazide Moiety: The hydrazide or its corresponding hydrazone structure contains a labile N-H bond. This bond is critical for the primary mechanism of radical scavenging, which often proceeds via Hydrogen Atom Transfer (HAT).[4][5] In this mechanism, the antioxidant molecule donates a hydrogen atom to a highly reactive free radical, effectively neutralizing it. The resulting antioxidant radical is significantly more stable due to electron delocalization, preventing the propagation of the radical chain reaction.[4]
-
The Methoxyphenyl Group: The methoxy (-OCH₃) group on the phenyl ring is a crucial substituent that modulates electronic properties. As an electron-donating group, it increases the electron density on the aromatic ring.[6][7] This electronic enrichment can help stabilize the radical formed after hydrogen donation, thereby enhancing the overall antioxidant activity.[6][8] The position and number of methoxy and hydroxyl groups can significantly influence the radical scavenging ability of phenolic compounds.[7][9] A study on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives has already demonstrated that compounds from this class can exhibit antioxidant activity significantly higher than that of ascorbic acid.[10][11]
The primary antioxidant mechanisms for these compounds can be visualized as follows:
Caption: Recommended workflow for antioxidant screening of novel compounds.
Section 3: Detailed Protocols and Methodologies
The following protocols are optimized for a 96-well microplate format to facilitate higher throughput. It is essential to include a known antioxidant standard, such as Trolox or Ascorbic Acid, in every assay to validate the results and allow for the calculation of relative antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. [1][12]The reduction of the deep purple DPPH radical to the pale yellow hydrazine results in a decrease in absorbance at approximately 517 nm. [12][13]
Caption: The colorimetric principle of the DPPH antioxidant assay.
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), analytical grade
-
Test compounds and standard (Trolox, Ascorbic Acid)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 517 nm
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. [14]This solution should have an absorbance of approximately 1.0 ± 0.1 at 517 nm. Store in an amber bottle or cover with foil to protect from light. [13]2. Sample Preparation: Dissolve test compounds and the standard antioxidant in a suitable solvent (e.g., methanol, DMSO) to create concentrated stock solutions. Perform a serial dilution to obtain a range of concentrations for IC₅₀ determination.
-
Assay Procedure: a. In a 96-well plate, add 50 µL of each sample dilution (or standard) to the wells. [14] b. Add 50 µL of solvent to the control wells (negative control). c. Add 150 µL of the DPPH working solution to all wells. [14] d. Mix gently by pipetting or using a plate shaker.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. [14][15]5. Measurement: Measure the absorbance at 517 nm using a microplate reader. [1] Calculations:
-
Percent Inhibition (%) = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC₅₀ Value: Plot the percent inhibition against the concentration of the test compound. The IC₅₀ is the concentration required to scavenge 50% of the DPPH radicals and is determined by regression analysis. [13]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺). [16]ABTS•⁺ is a blue-green chromophore that is reduced to the colorless neutral form by the antioxidant. The reduction in absorbance is measured at 734 nm. This method is advantageous as it is applicable to both hydrophilic and lipophilic antioxidants. [14][17] Reagents and Materials:
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Methanol or Ethanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compounds and standard (Trolox)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 734 nm
Step-by-Step Protocol:
-
Preparation of ABTS•⁺ Stock Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. [17] b. Mix the two solutions in equal volumes (1:1 ratio) and allow them to react in the dark at room temperature for 12-16 hours. [14][17]This generates the ABTS•⁺ radical.
-
Preparation of ABTS•⁺ Working Solution: Before the assay, dilute the stock solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm. 3. Sample Preparation: Prepare serial dilutions of the test compounds and standard as described for the DPPH assay.
-
Assay Procedure: a. In a 96-well plate, add 20 µL of each sample dilution to the wells. b. Add 180 µL of the ABTS•⁺ working solution to all wells. c. Mix and incubate at room temperature for 6-10 minutes. [14][18]5. Measurement: Measure the absorbance at 734 nm. Calculations:
-
Percent Inhibition (%) is calculated using the same formula as the DPPH assay.
-
Trolox Equivalent Antioxidant Capacity (TEAC): A standard curve is generated by plotting the percent inhibition versus the concentration of Trolox. The antioxidant capacity of the test compound is then expressed as µmol Trolox Equivalents per gram or µmol of the compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay directly measures the electron-donating capacity of antioxidants. At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous form (Fe²⁺-TPTZ), which has a maximum absorbance at 593 nm. [19][20]The intensity of the blue color is directly proportional to the reducing power of the sample. [19]
Caption: The redox reaction principle of the FRAP assay.
Reagents and Materials:
-
Acetate buffer: 300 mM, pH 3.6
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution: 10 mM TPTZ in 40 mM HCl
-
Ferric chloride (FeCl₃·6H₂O) solution: 20 mM in water
-
Standard: Ferrous sulfate (FeSO₄·7H₂O) or Trolox
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 593 nm
Step-by-Step Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. [20]Warm this solution to 37°C in a water bath before use. [19]2. Sample Preparation: Prepare serial dilutions of the test compounds. Prepare a standard curve using FeSO₄ or Trolox.
-
Assay Procedure: a. Pre-warm the 96-well plate to 37°C. b. Add 20 µL of sample, standard, or blank (solvent) to the wells. c. Add 180 µL of the pre-warmed FRAP reagent to all wells. d. Mix and incubate at 37°C for 4-10 minutes. [19]4. Measurement: Measure the absorbance at 593 nm. Calculations:
-
A standard curve is generated by plotting the absorbance at 593 nm against the concentration of the Fe²⁺ standard or Trolox.
-
The FRAP value of the sample is determined from the standard curve and is typically expressed as µmol Fe²⁺ equivalents or Trolox equivalents per gram/µmol of the compound.
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay
Principle: The CUPRAC assay measures the reduction of the cupric-neocuproine (Cu(II)-Nc) complex to the cuprous-neocuproine (Cu(I)-Nc) complex by an antioxidant. The resulting stable, yellow-orange chelate has a maximum absorbance at 450 nm. [21]A significant advantage of the CUPRAC method is that it is carried out at a near-physiological pH of 7.0, making it more relevant for biological systems compared to the acidic FRAP assay. [22][23] Reagents and Materials:
-
Copper(II) chloride (CuCl₂) solution: 10 mM in water
-
Neocuproine (Nc) solution: 7.5 mM in ethanol
-
Ammonium acetate buffer: 1 M, pH 7.0
-
Standard: Trolox or Uric Acid
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 450 nm
Step-by-Step Protocol:
-
Reagent Mixture Preparation: For each well, the following will be mixed: 50 µL CuCl₂ solution, 50 µL Neocuproine solution, and 50 µL Ammonium acetate buffer.
-
Sample Preparation: Prepare serial dilutions of test compounds and the standard.
-
Assay Procedure: a. To a 96-well plate, add 50 µL of the sample dilution or standard. b. Add 150 µL of a freshly prepared 1:1:1 mixture of the CuCl₂, Neocuproine, and Ammonium acetate buffer solutions. c. Mix and incubate at room temperature for 30 minutes. [21]For slowly reacting compounds, incubation at 50°C for 20 minutes may be necessary. [21]4. Measurement: Measure the absorbance at 450 nm. [24] Calculations:
-
A standard curve is generated by plotting the absorbance at 450 nm against the concentration of the standard (e.g., Trolox).
-
The CUPRAC value of the sample is determined from the standard curve and expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Section 4: Data Interpretation and Presentation
For effective structure-activity relationship (SAR) analysis, data must be presented in a clear and standardized format. The primary metrics are the IC₅₀ value (for scavenging assays) and the Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC₅₀ value indicates higher potency. A higher TEAC value indicates greater antioxidant capacity relative to the standard.
Table 1: Example Data Summary for Antioxidant Screening of Hypothetical Derivatives
| Compound ID | R-Group Modification | DPPH IC₅₀ (µM) | ABTS TEAC (µmol TE/µmol) | FRAP TEAC (µmol TE/µmol) | CUPRAC TEAC (µmol TE/µmol) |
| Parent | -H | 55.2 ± 4.1 | 1.1 ± 0.1 | 0.9 ± 0.1 | 1.3 ± 0.2 |
| DERIV-01 | -OH (para) | 15.8 ± 1.3 | 3.5 ± 0.3 | 2.8 ± 0.2 | 3.9 ± 0.3 |
| DERIV-02 | -Cl (para) | 89.4 ± 7.5 | 0.7 ± 0.1 | 0.5 ± 0.1 | 0.8 ± 0.1 |
| DERIV-03 | -OCH₃ (para) | 45.1 ± 3.8 | 1.5 ± 0.2 | 1.2 ± 0.1 | 1.7 ± 0.2 |
| Trolox | (Standard) | 22.5 ± 1.9 | 1.00 (by definition) | 1.00 (by definition) | 1.00 (by definition) |
| Ascorbic Acid | (Standard) | 28.1 ± 2.5 | 1.05 ± 0.08 | 1.1 ± 0.1 | 1.2 ± 0.1 |
Data are presented as Mean ± Standard Deviation (n=3). TEAC = Trolox Equivalent Antioxidant Capacity.
Section 5: Concluding Remarks
The evaluation of this compound derivatives requires a systematic approach using a panel of mechanistically distinct antioxidant assays. The protocols outlined in this document for DPPH, ABTS, FRAP, and CUPRAC assays provide a robust framework for high-throughput screening and detailed characterization. By explaining the chemical principles and providing validated, step-by-step methodologies, this guide aims to equip researchers with the tools necessary to confidently assess the antioxidant potential of novel chemical entities, paving the way for the identification of promising lead compounds in drug discovery programs.
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Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]
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Apak, R., et al. (2005). Cupric Ion Reducing Antioxidant Capacity Assay for Food Antioxidants: Vitamins, Polyphenolics, and Flavonoids in Food Extracts. Springer Nature Experiments. [Link]
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He, F., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PubMed Central. [Link]
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He, F., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PubMed. [Link]
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Özyürek, M., et al. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]
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Apak, R., et al. (2006). Cupric Ion Reducing Antioxidant Capacity Assay for Antioxidants in Human Serum and for Hydroxyl Radical Scavengers. PubMed. [Link]
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Application Notes and Protocols for Evaluating the Anticancer Activity of Novel 3-(3-Methoxyphenyl)propanohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The hydrazone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including significant potential in oncology. This document provides a comprehensive guide for researchers investigating the anticancer properties of novel compounds derived from 3-(3-Methoxyphenyl)propanohydrazide. While direct extensive research on the meta-substituted variant is emerging, we will draw upon established methodologies and data from the closely related and well-studied structural isomer, 3-[(4-methoxyphenyl)amino]propanehydrazide, to provide robust, adaptable protocols. This guide details the foundational principles, step-by-step experimental protocols for cytotoxicity and mechanistic evaluation, and data interpretation frameworks essential for the preclinical assessment of these promising compounds.
Introduction and Scientific Background
Hydrazide-hydrazone derivatives are a class of organic compounds characterized by the –C(=O)NHN=CH– functional group. This structural motif confers a unique combination of rigidity and hydrogen bonding capability, making it a privileged scaffold for interacting with various biological targets.[1] The incorporation of a methoxyphenyl group is also a well-established strategy in anticancer drug design, with this moiety being present in numerous compounds known to induce apoptosis and interfere with cell cycle progression.[2][3] Specifically, the 3-methoxyphenyl group has been noted for its contribution to the cytotoxic effects of various heterocyclic compounds against multiple cancer cell lines.[2]
The core structure, this compound, serves as a versatile starting material for the synthesis of a diverse library of derivatives, such as Schiff bases, thiosemicarbazides, and various heterocyclic adducts (e.g., thiadiazoles, triazoles). These modifications can significantly modulate the compound's physicochemical properties and biological activity.
As a direct case study, research on derivatives of the constitutional isomer, 3-[(4-methoxyphenyl)amino]propanehydrazide, has demonstrated notable cytotoxic activity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, validating this chemical class as a promising area for anticancer drug discovery.[4][5][6]
Featured Compounds: Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide
To illustrate the potential of this class of molecules, we will reference the findings from a study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide.[4][5] These compounds were synthesized and evaluated for their anticancer activity, providing a concrete dataset for methodological discussion.
Synthesis Overview
The general synthesis strategy involves the reaction of the parent hydrazide with various aldehydes, ketones, or other reactive species to form a diverse library of derivatives. For instance, Schiff bases (hydrazones) are readily formed by condensing the hydrazide with an appropriate aldehyde or ketone under acidic catalysis. This allows for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).
In Vitro Anticancer Activity
The anticancer efficacy of these novel compounds was initially screened using a panel of human cancer cell lines. The primary endpoint for such screening is typically the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cancer cell growth or proliferation.
Table 1: Cytotoxicity Data (IC50) of Selected 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives
| Compound ID | Derivative Class | Target Cell Line | IC50 (µM) |
| 21 | Thiophenyltriazole | U-87 (Glioblastoma) | Most Active* |
| 36 | Naphthalene Hydrazone | MDA-MB-231 (Breast) | Active |
| 19 | Furan Hydrazone | MDA-MB-231 (Breast) | Active |
| 6 | Thiosemicarbazide | MDA-MB-231 (Breast) | Active** |
| Cisplatin | Positive Control | U-87 (Glioblastoma) | Highly Active[5][6] |
Note: In the cited study, compound 21 (1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone) was identified as the most potent against the U-87 cell line, reducing cell viability to 19.6%.[4][5][6] Specific IC50 values were not provided for all compounds in the abstract, but their relative activities were discussed. **Compounds 36 , 19 , and 6 significantly reduced MDA-MB-231 cell viability to 43.7%, 44.6%, and 46.2%, respectively.[6]
Experimental Protocols: A Step-by-Step Guide
The following protocols are standardized methodologies for the in vitro evaluation of novel anticancer compounds.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][8]
-
Human cancer cell lines (e.g., U-87, MDA-MB-231)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile plates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100 The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[9] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these cells.[10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.[11]
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cells treated with the test compound (at its IC50 concentration for 24-48 hours)
-
Untreated and positive control (e.g., staurosporine-treated) cells
-
Flow cytometer
-
Cell Preparation: Treat cells with the test compound as desired. Collect both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant to collect all cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1][12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
FITC Signal (Annexin V): Detects apoptotic cells.
-
PI Signal: Detects necrotic/late apoptotic cells.
-
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (primarily)
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents act by inducing cell cycle arrest at specific checkpoints. PI is a fluorescent intercalating agent that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[13]
-
Cells treated with the test compound (at its IC50 concentration for 24 hours)
-
PBS
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
-
Cell Harvesting: Collect approximately 1 x 10^6 cells that have been treated with the test compound.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Fix the cells for at least 2 hours at 4°C (or overnight).
-
Rehydration: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C to ensure that only DNA is stained.
-
PI Staining: Add PI staining solution (50 µg/mL) to the cell suspension. Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the linear fluorescence of the PI signal.
-
Data Analysis: A histogram of cell count versus fluorescence intensity will show distinct peaks. The first peak represents cells in the G0/G1 phase (2N DNA content), and the second, smaller peak represents cells in the G2/M phase (4N DNA content). The region between these two peaks represents cells in the S phase (synthesizing DNA). Software algorithms are used to quantify the percentage of cells in each phase.[14]
Potential Mechanisms of Action
While the precise mechanisms must be elucidated for each novel compound, derivatives of hydrazones and molecules containing the methoxyphenyl moiety are known to exert their anticancer effects through several key pathways.
A. Induction of Apoptosis via Caspase Activation
Apoptosis, or programmed cell death, is a primary mechanism for many chemotherapeutic agents. Hydrazide-hydrazone compounds have been shown to induce apoptosis by activating the intrinsic (mitochondrial) pathway.[5][7] This involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. This, in turn, activates a cascade of cysteine proteases known as caspases, particularly the initiator caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[5][7][14] Some 3-methoxyphenyl derivatives have also been linked to the activation of the extrinsic pathway via caspase-8.[2]
B. Inhibition of Tubulin Polymerization and Cell Cycle Arrest
The microtubule network is crucial for maintaining cell structure and for the proper segregation of chromosomes during mitosis. Compounds that interfere with tubulin dynamics are potent anticancer agents. The 3,4,5-trimethoxyphenyl moiety is a classic pharmacophore found in tubulin polymerization inhibitors like combretastatin A-4. It is plausible that derivatives of this compound could also bind to tubulin (potentially at the colchicine-binding site), preventing its polymerization into microtubules.[4][11] This disruption of the cytoskeleton leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[4]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for the systematic in vitro evaluation of these compounds, from initial cytotoxicity screening to mechanistic investigation of apoptosis and cell cycle effects. By leveraging these established methodologies, researchers can effectively identify lead candidates, understand their mechanisms of action, and build a strong foundation for further preclinical and clinical development. Future studies should focus on expanding the library of derivatives to refine structure-activity relationships, conducting in vivo efficacy studies in animal models, and identifying specific molecular targets.
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- 10. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. tandfonline.com [tandfonline.com]
Application Note: Spectroscopic Characterization of 3-(3-Methoxyphenyl)propanohydrazide
Abstract: This document provides a comprehensive guide to the spectroscopic characterization of 3-(3-Methoxyphenyl)propanohydrazide, a key intermediate in the synthesis of various biologically active compounds. Detailed protocols and data interpretation guidelines for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented. This guide is designed for researchers in synthetic chemistry, medicinal chemistry, and drug development to ensure rigorous structural confirmation and purity assessment of the target molecule.
Introduction and Rationale
This compound is a versatile chemical building block. Its structure, featuring a methoxy-substituted aromatic ring, a flexible propyl chain, and a reactive hydrazide moiety, makes it a valuable precursor for synthesizing novel heterocyclic compounds with potential therapeutic applications. The unambiguous confirmation of its molecular structure is the foundational step for any further chemical modification or biological evaluation.
This application note details the integrated use of three core spectroscopic techniques—NMR, IR, and MS—to provide a complete analytical profile of the molecule. By leveraging the complementary nature of these methods, researchers can obtain definitive evidence of the compound's identity, purity, and key structural features.
Molecular Structure and Spectroscopic Overview
A thorough understanding of the molecule's structure is essential for predicting and interpreting spectroscopic data.
Molecular Formula: C₁₀H₁₄N₂O₂ Molecular Weight: 194.23 g/mol
Key Structural Features:
-
3-Methoxyphenyl Group: A meta-substituted benzene ring with four distinct aromatic protons and a methoxy group (-OCH₃).
-
Propyl Chain: An aliphatic linker with two methylene groups (-CH₂-).
-
Hydrazide Moiety: A reactive functional group (-CONHNH₂) characterized by a carbonyl group (C=O) and amine protons (-NH, -NH₂).
The overall workflow for characterization is a systematic process, beginning with sample preparation and culminating in an integrated analysis of all acquired data.
Caption: General workflow for synthesis and characterization.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
Rationale for Experimental Choices
The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for hydrazides due to its ability to dissolve polar compounds and, importantly, to slow down the proton exchange of the N-H protons, allowing them to be observed as distinct signals. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.[1]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean NMR tube.
-
Instrumentation: The spectra should be recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse program with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
The spectral width should cover the range of approximately -1 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
The spectral width should cover a range of approximately 0 to 200 ppm.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H) or the TMS signal (δ = 0 ppm).
Data Interpretation and Expected Signals
The structure of this compound suggests a specific set of signals in both ¹H and ¹³C NMR spectra. The expected chemical shifts are based on the analysis of similar hydrazide derivatives and standard NMR principles.[2][3]
¹H NMR (400 MHz, DMSO-d₆):
-
Aromatic Protons: Four signals are expected in the aromatic region (δ ≈ 6.7-7.2 ppm). The proton between the two substituents (on C2) will likely appear as a singlet or a finely split triplet. The other three protons will show characteristic ortho and meta couplings.
-
-OCH₃ Protons: A sharp singlet integrating to three protons is expected around δ ≈ 3.7-3.8 ppm.
-
-CH₂-CH₂- Protons: Two triplets are expected for the propyl chain, each integrating to two protons. The methylene group adjacent to the aromatic ring (Ar-CH₂) will appear around δ ≈ 2.7-2.9 ppm, while the one adjacent to the carbonyl group (-CH₂-CO) will be slightly further downfield, around δ ≈ 2.2-2.4 ppm.
-
-NH and -NH₂ Protons: The hydrazide protons are exchangeable and may appear as broad singlets. The -CONH- proton is expected to be the most downfield signal (δ ≈ 9.0-10.0 ppm), while the terminal -NH₂ protons will likely appear around δ ≈ 4.2-4.5 ppm.[3]
¹³C NMR (100 MHz, DMSO-d₆):
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to appear significantly downfield, in the range of δ ≈ 170-175 ppm.[4]
-
Aromatic Carbons: Six distinct signals are expected. The carbon attached to the oxygen (C-O) will be the most downfield among the aromatic signals (δ ≈ 159-160 ppm). The other carbons will appear in the typical aromatic region of δ ≈ 110-140 ppm.
-
-OCH₃ Carbon: A signal for the methoxy carbon is expected around δ ≈ 55 ppm.
-
-CH₂-CH₂- Carbons: Two signals for the aliphatic carbons are expected between δ ≈ 30-40 ppm.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| ~9.5 (s, 1H) | -CONH- |
| 7.1-7.2 (t, 1H) | Ar-H |
| 6.7-6.8 (m, 3H) | Ar-H |
| ~4.3 (br s, 2H) | -NH₂ |
| ~3.75 (s, 3H) | -OCH₃ |
| ~2.8 (t, 2H) | Ar-CH₂- |
| ~2.3 (t, 2H) | -CH₂-CO |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The hydrazide moiety has several characteristic absorption bands.
Rationale for Experimental Choices
Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders. It requires minimal sample preparation and provides high-quality, reproducible spectra without the need for preparing KBr pellets.
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Record the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Label the significant peaks.
Data Interpretation and Expected Absorption Bands
The IR spectrum will be dominated by vibrations from the N-H, C=O, and aromatic groups.[5][6][7]
| Expected Frequency (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3300 - 3200 | N-H stretch | -NH₂ and -NH of hydrazide[5] |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Aliphatic C-H (propyl chain) |
| 1680 - 1640 | C=O stretch (Amide I) | Carbonyl of hydrazide[6] |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| 1550 - 1500 | N-H bend (Amide II) | -CONH- |
| 1250 - 1200 | C-O stretch | Aryl-O-CH₃ (asymmetric) |
| 1050 - 1000 | C-O stretch | Aryl-O-CH₃ (symmetric) |
Part 3: Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.
Rationale for Experimental Choices
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like hydrazides. It typically produces a prominent protonated molecular ion ([M+H]⁺), which directly confirms the molecular weight. Analysis is often performed by direct infusion or coupled with liquid chromatography (LC) for purity assessment.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a single quadrupole, triple quadrupole, or time-of-flight (TOF) analyzer).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
-
Data Processing: Identify the m/z value of the most abundant ion in the spectrum.
Data Interpretation and Expected Ions
The primary goal is to identify the protonated molecular ion. Fragmentation patterns can also provide valuable structural clues.[8]
Caption: Plausible ESI-MS fragmentation pathways.
| Expected Ion (m/z) | Assignment | Notes |
| 195.11 | [M+H]⁺ | Protonated molecular ion. Confirms the molecular weight of 194.23 Da. |
| 217.09 | [M+Na]⁺ | Sodium adduct, commonly observed with ESI. |
| 163.08 | [M+H - N₂H₄]⁺ | Loss of the neutral hydrazine molecule, resulting in an acylium ion. |
| 121.06 | [C₈H₉O]⁺ | A common fragment corresponding to the methoxybenzyl or tropylium-type ion. |
Integrated Spectroscopic Analysis
The true power of this multi-technique approach lies in the integration of all data points.
-
MS confirms the correct molecular formula (C₁₀H₁₄N₂O₂) by providing the molecular weight.
-
IR confirms the presence of the key functional groups: N-H, C=O, aromatic C=C, and C-O ether.
-
NMR provides the complete picture, showing the exact connectivity of the atoms. The ¹H NMR confirms the number and environment of all protons, including the substitution pattern on the aromatic ring and the structure of the propyl chain. The ¹³C NMR confirms the carbon skeleton, including the carbonyl, aromatic, and aliphatic carbons.
Together, these three techniques provide an unambiguous and scientifically rigorous confirmation of the structure and identity of this compound.
References
-
ResearchGate. (n.d.). ¹H- and ¹³C-NMR Spectra of benzohydrazine derivatives. Retrieved from [Link]
-
Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectra data (cm⁻¹) of the hydrazones and their mixed metal (II) complexes. Retrieved from [Link]
-
El-Saied, A., et al. (2022). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and butanoyl hydrazide. Retrieved from [Link]
-
Martsynko, O., et al. (2024). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C-NMR chemical shifts (ppm) of the carbonyl groups of NAH derivatives. Retrieved from [Link]
-
ResearchGate. (2013). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Qadeer, G., et al. (2007). 3-(3,4,5-Trimethoxyphenyl)propanohydrazide. Acta Crystallographica Section E. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
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- 6. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Chromatographic purification of 3-(3-Methoxyphenyl)propanohydrazide reaction products
An Application Scientist's Guide to the Chromatographic Purification of 3-(3-Methoxyphenyl)propanohydrazide Reaction Products
Introduction: The Critical Role of Purification in Synthesis
This compound is a key chemical intermediate in the synthesis of various biologically active heterocyclic compounds and potential pharmaceutical agents[1]. Its molecular structure, featuring a polar hydrazide functional group and a moderately non-polar methoxyphenyl ring, presents a unique challenge for purification. Following its synthesis, typically from the corresponding ester and hydrazine hydrate, the crude reaction mixture contains not only the desired product but also unreacted starting materials, excess reagents like hydrazine, and potential side-products arising from the reactivity of the methoxy group[2].
Achieving high purity is non-negotiable for its use in subsequent research and development, particularly in drug discovery, where even trace impurities can lead to ambiguous biological data or the formation of toxic byproducts. This guide provides a detailed, experience-driven framework for the chromatographic purification of this compound, moving from initial bulk cleanup to final high-purity polishing. We will delve into the causal logic behind method selection and provide robust, self-validating protocols for both normal-phase and reverse-phase chromatography.
Part 1: Understanding the Separation Challenge
The success of any chromatographic separation hinges on exploiting the physicochemical differences between the target compound and its impurities.
-
Target Compound: this compound possesses dual characteristics: a hydrophilic (polar) hydrazide group capable of hydrogen bonding and a hydrophobic (non-polar) methoxyphenylpropyl backbone.
-
Common Impurities:
-
Methyl 3-(3-methoxyphenyl)propanoate (Starting Ester): More hydrophobic than the product.
-
Hydrazine Hydrate (Excess Reagent): Extremely polar and water-soluble. It can be challenging to remove and is often a concern in purification[3].
-
Side-Products: Potential products from ether cleavage or polysubstitution on the aromatic ring, which would have varying polarities[2].
-
This mixture of polarities necessitates a strategic approach. While a simple extraction can remove some impurities, chromatography is essential for isolating the target compound with high fidelity.
Part 2: Strategic Purification Workflow
A multi-step approach is often the most efficient path from a crude reaction mixture to an analytically pure compound. The workflow below outlines a common and effective strategy.
Caption: A typical purification workflow for synthetic intermediates.
Part 3: Protocol for Normal-Phase Flash Chromatography
Flash chromatography is an excellent first-pass technique for rapidly removing the bulk of impurities, particularly the less polar starting ester and highly polar hydrazine. Normal-phase chromatography utilizes a polar stationary phase (like silica gel) and a non-polar mobile phase[4][5]. In this system, polar compounds interact more strongly with the stationary phase and elute later, while non-polar compounds travel through the column more quickly[4].
Causality: We choose this method first because it efficiently separates compounds with large polarity differences. The highly polar hydrazine will strongly adhere to the silica, while the less polar ester starting material will elute quickly, allowing for a broad "cut" of the desired product.
Step-by-Step Protocol
-
TLC Method Development:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent like Hexane or Heptane and a more polar solvent like Ethyl Acetate (EtOAc).
-
Goal: Find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.3-0.4. This provides optimal separation on a column[6]. The starting ester should have a higher Rf, and hydrazine should remain at the baseline (Rf = 0).
-
-
Column Packing:
-
Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., Hexane).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").
-
Rationale: Dry loading prevents the sample from dissolving poorly at the top of the column, which can cause band broadening and poor separation[7].
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase determined from your TLC analysis.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process using TLC by spotting every few fractions on a plate to track the separation.
-
-
Product Isolation:
-
Once TLC analysis confirms which fractions contain the pure product, combine them.
-
Remove the solvent using a rotary evaporator to yield the partially purified this compound.
-
Part 4: Protocol for Reverse-Phase Preparative HPLC
For applications requiring very high purity (>98%), reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. It is one of the most versatile and widely used separation techniques in chemistry[8]. This technique uses a non-polar stationary phase (typically silica modified with C18 alkyl chains) and a polar mobile phase (like water/acetonitrile or water/methanol)[9][10][11]. In this mode, hydrophobic (non-polar) molecules are retained longer, while hydrophilic (polar) molecules elute earlier[8][9].
Causality: RP-HPLC provides superior resolution for separating compounds with subtle structural differences. By manipulating the mobile phase composition (gradient elution) and pH, we can finely tune the separation of our target hydrazide from any closely related impurities. Adjusting the pH can be particularly effective for polar compounds, as it can suppress ionization and increase retention on the column[12][13].
Method Development and Optimization Parameters
| Parameter | Initial Conditions | Optimized Conditions | Rationale & Key Insights |
| Column | C18, 10 µm, 250 x 21.2 mm | C18, 5 µm, 250 x 21.2 mm | Smaller particle size (5 µm) provides higher resolution and sharper peaks, essential for separating close-eluting impurities. |
| Mobile Phase A | Deionized Water | 0.1% Formic Acid in Water | The addition of a small amount of acid (like formic or trifluoroacetic acid) can improve peak shape for polar and basic compounds by suppressing unwanted interactions with residual silanols on the stationary phase[13]. |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) | ACN is a common choice as it has a low viscosity and UV cutoff, leading to lower backpressure and a cleaner baseline[9]. |
| Gradient | 10-90% B over 30 min | 30-70% B over 40 min | A shallower gradient over a longer time provides better resolution between the target compound and closely related impurities. The range is narrowed based on initial scouting runs. |
| Flow Rate | 20 mL/min | 18 mL/min | A slightly lower flow rate can increase separation efficiency, though it will also increase the run time. |
| Detection | UV at 254 nm | UV at 274 nm | Wavelength should be optimized to the absorbance maximum of the methoxyphenyl chromophore for maximum sensitivity. |
| Sample Prep | Dissolve in Methanol | Dissolve in Mobile Phase A/B (50:50) | Dissolving the sample in the mobile phase itself is crucial to prevent peak distortion and precipitation on the column. |
Step-by-Step Protocol
-
System Equilibration:
-
Install the preparative C18 column.
-
Purge the pump lines with fresh Mobile Phase A and B.
-
Equilibrate the column with the initial mobile phase composition (e.g., 30% B) at the set flow rate until a stable baseline is achieved.
-
-
Sample Preparation and Injection:
-
Dissolve the partially purified product from the flash chromatography step in a solvent mixture that is weaker than or equal to the initial mobile phase strength (e.g., 30% ACN in water).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates that could clog the system.
-
Inject the sample onto the column.
-
-
Gradient Elution and Fraction Collection:
-
Initiate the gradient elution program (e.g., 30% to 70% ACN over 40 minutes).
-
Use an automated fraction collector set to trigger collection based on the UV detector signal (peak-based collection) to isolate the desired product peak.
-
-
Analysis and Pooling:
-
Analyze small aliquots from the collected fractions using analytical HPLC to confirm the purity of each.
-
Combine only the fractions that meet the required purity specification (e.g., >98%).
-
-
Product Recovery:
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
If the product is soluble in the remaining aqueous phase, it can be extracted with an organic solvent (like dichloromethane or ethyl acetate) or lyophilized (freeze-dried) to obtain the final pure solid.
-
Part 5: Troubleshooting Common Purification Issues
Even with a well-designed protocol, problems can arise. A systematic approach is key to resolving them efficiently.
Caption: A decision tree for troubleshooting common chromatography issues.
-
Peak Tailing: This is often seen with polar or basic compounds like hydrazides due to secondary interactions with the silica stationary phase[14]. Adding a mobile phase modifier like formic acid or using an end-capped column can mitigate this[13][14].
-
Poor Retention: If the compound elutes too quickly, it indicates the mobile phase is too strong. For RP-HPLC, this means decreasing the percentage of the organic solvent (e.g., acetonitrile)[11]. For extremely polar compounds that are still poorly retained, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable technique[14][15].
-
Low Recovery: The compound may be irreversibly adsorbed onto the column, especially if it is unstable on silica[6]. Performing a stability test on a small scale (spotting on a TLC plate and letting it sit for an hour before developing) can diagnose this issue.
Conclusion
The successful purification of this compound is an enabling step for its further use in pharmaceutical and chemical research. By employing a logical, two-step chromatographic strategy—beginning with rapid, bulk separation via normal-phase flash chromatography and followed by high-resolution polishing with reverse-phase preparative HPLC—researchers can consistently achieve high levels of purity. The key to success lies not in rigidly following a single protocol, but in understanding the underlying chemical principles and systematically optimizing the method for the specific challenges presented by the crude reaction mixture.
References
- Reversed-phase chrom
- Polar Compounds | SIELC Technologies. SIELC Technologies.
- Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific.
- Reverse Phase Chrom
- Reverse Phase Chrom
- Retaining Polar Compounds. LCGC Europe.
- Troubleshooting Streaking in Chrom
- Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting Guide.
- Normal Phase/ Hydrophilic Interaction Chrom
- Hydrazine hydrate removal by column chrom
- Normal Phase HPLC Columns. Phenomenex.
- Aqueous normal-phase chrom
- 3-(3,4,5-Trimethoxyphenyl)propanohydrazide. Sci-Hub.
- Synthesis with 3-Methoxyphenyl Deriv
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Scale-up synthesis of 3-(3-Methoxyphenyl)propanohydrazide derivatives
Application Note & Protocol
A Scalable, Two-Step Synthesis of 3-(3-Methoxyphenyl)propanohydrazide and Its Derivatives for Pharmaceutical and Agrochemical Research
Abstract: This comprehensive guide details a robust and scalable two-step synthesis for this compound, a key intermediate for the development of novel bioactive molecules.[1] We provide detailed, field-tested protocols for the acid-catalyzed esterification of 3-(3-Methoxyphenyl)propanoic acid and the subsequent hydrazinolysis of the resulting ester intermediate. The narrative emphasizes the chemical principles behind procedural choices, safety considerations for scale-up, and methods for process monitoring and characterization. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and agrochemical industries seeking a reliable and efficient synthetic route.
Introduction: The Significance of Hydrazide Scaffolds
Hydrazides and their derivatives, particularly hydrazones formed via condensation with carbonyl compounds, represent a privileged class of chemical scaffolds in medicinal and materials chemistry.[2] Their utility stems from their role as versatile building blocks for various heterocyclic systems and their inherent biological activities.[3] The 3-(3-methoxyphenyl)propane backbone, in particular, is a structural motif found in compounds with potential anti-inflammatory, analgesic, antioxidant, and anticancer properties.[1][4][5][6]
The synthesis of this compound is therefore a critical first step in the discovery pipeline for new therapeutic and agrochemical agents. The most widely adopted and scalable method for preparing hydrazides involves the hydrazinolysis of a corresponding ester.[3] This two-step approach, starting from the parent carboxylic acid, is advantageous for large-scale production due to the use of cost-effective reagents, high reaction efficiency, and straightforward purification procedures.
This guide provides a validated, scalable workflow for producing multi-gram to kilogram quantities of this compound.
Overall Synthetic Workflow
The synthesis is executed in two primary stages: (1) Fischer-Speier esterification of the starting carboxylic acid to form a stable methyl ester intermediate, and (2) nucleophilic acyl substitution via hydrazinolysis to yield the final hydrazide product.
Caption: Overall two-step synthetic workflow.
Part I: Scale-up Synthesis of Methyl 3-(3-Methoxyphenyl)propanoate
Principle of Fischer-Speier Esterification
The first step is the conversion of the carboxylic acid to its corresponding methyl ester. We employ the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction.[7] The mechanism involves the protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.
To drive the equilibrium towards the product side, Le Châtelier's principle is applied by using a large excess of the alcohol (methanol), which also serves as the reaction solvent.[7] This is a highly efficient and atom-economical method suitable for large-scale synthesis.
Detailed Protocol (100 g Scale)
Materials:
-
3-(3-Methoxyphenyl)propanoic acid (100 g, 0.555 mol)
-
Methanol (MeOH), anhydrous (600 mL)
-
Sulfuric acid (H₂SO₄), concentrated (98%) (5.4 mL, 0.10 mol)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
2 L round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: To a 2 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(3-Methoxyphenyl)propanoic acid (100 g).
-
Reagent Addition: Add methanol (600 mL) to the flask and stir until the acid is fully dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (5.4 mL) to the stirring solution. An exotherm will be observed.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up (Quenching): Cool the reaction mixture to room temperature. Slowly pour the mixture into 1 L of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 200 mL).
-
Neutralization: Combine the organic layers and wash sequentially with water (200 mL), saturated NaHCO₃ solution (2 x 200 mL, until effervescence ceases), and finally with brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester as an oil.
-
Purification (Optional): The crude product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.
Process Parameters & Expected Results
| Parameter | Value | Rationale |
| Scale | 100 g | Demonstrates scalability from lab bench. |
| Acid/Alcohol Molar Ratio | ~1:27 | Using excess alcohol as solvent drives equilibrium.[8] |
| Catalyst Loading | ~18 mol% | Sufficient for effective catalysis without excessive side reactions. |
| Temperature | Reflux (~65°C) | Increases reaction rate to achieve completion in a reasonable timeframe.[9] |
| Reaction Time | 4-6 hours | Typical duration for complete conversion, should be confirmed by TLC/GC. |
| Expected Yield | 90-98% | High conversion is typical for this reaction. |
| Product Appearance | Colorless to pale yellow oil |
Part II: Scale-up Synthesis of this compound
Principle of Hydrazinolysis
Hydrazinolysis is the process of converting an ester into a hydrazide. Hydrazine is a potent alpha-effect nucleophile, making it significantly more reactive than other amines towards esters.[10] The reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of the terminal nitrogen in hydrazine attacks the electrophilic ester carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the alcohol (methanol) as a leaving group to form the highly stable hydrazide product.
Safety Note: Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles. For large-scale operations, consider a closed-system transfer of reagents.
Caption: Mechanism of ester hydrazinolysis.
Detailed Protocol (95 g Scale)
Materials:
-
Methyl 3-(3-Methoxyphenyl)propanoate (95 g, 0.49 mol)
-
Ethanol (EtOH), 200 proof (400 mL)
-
Hydrazine hydrate (N₂H₄·H₂O), 80% solution (48.5 mL, ~0.78 mol)
-
1 L round-bottom flask with reflux condenser and magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask, dissolve Methyl 3-(3-Methoxyphenyl)propanoate (95 g) in ethanol (400 mL).
-
Reagent Addition: While stirring, add the hydrazine hydrate solution (48.5 mL) dropwise. The reaction can be mildly exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. A colorless solid will begin to precipitate from the hot solution as the reaction proceeds.[11]
-
Monitoring: Monitor the reaction for the disappearance of the starting ester by TLC.
-
Work-up (Crystallization): After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for at least 1-2 hours to maximize crystallization.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold ethanol (2 x 50 mL) to remove any unreacted starting materials or impurities.
-
Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.
Process Parameters & Expected Results
| Parameter | Value | Rationale |
| Scale | 95 g | Corresponds to a high-yield conversion from the previous step. |
| Ester/Hydrazine Molar Ratio | ~1:1.6 | A moderate excess of hydrazine ensures complete conversion of the ester. |
| Solvent | Ethanol | Good solvent for the starting ester and facilitates product precipitation upon formation. |
| Temperature | Reflux (~78°C) | Provides sufficient energy for the reaction to proceed at a practical rate. |
| Reaction Time | 8-12 hours | Ensures complete conversion; can be monitored by TLC. |
| Expected Yield | 85-95% | This reaction is typically high-yielding with a straightforward workup. |
| Product Appearance | White to off-white crystalline solid | |
| Characterization | Melting point, ¹H NMR, ¹³C NMR, IR, Mass Spec. | Confirm structure and purity.[12][13] |
Synthesis of Derivatives: General Protocol for Hydrazones
The synthesized this compound is a versatile intermediate for creating libraries of derivatives, most commonly via condensation with aldehydes or ketones to form hydrazones.[2][13]
General Procedure:
-
Dissolve the hydrazide (1 equivalent) in a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of glacial acetic acid.
-
Add the desired aldehyde or ketone (1-1.1 equivalents).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product often crystallizes directly from the solution.
-
Isolate the solid hydrazone derivative by filtration, wash with cold solvent, and dry.
Troubleshooting and Scale-up Considerations
-
Incomplete Esterification: If the esterification stalls, ensure the methanol is anhydrous and consider adding more catalyst or extending the reflux time. Water is a byproduct, and its removal (e.g., with a Dean-Stark trap on a larger scale) can further drive the reaction to completion.
-
Hydrazinolysis Exotherm: While moderate, the initial addition of hydrazine hydrate can be exothermic. For kilogram-scale reactions, this addition should be controlled via an addition funnel, and the reactor should be jacketed for cooling if necessary.
-
Alternative Methodologies: For industrial-scale production, continuous flow chemistry offers enhanced safety in handling hazardous reagents like hydrazine and provides superior control over reaction parameters, potentially reducing reaction times and improving yields.[14]
Conclusion
This application note provides a well-documented, reliable, and scalable two-step process for the synthesis of this compound. The protocols are built on established chemical principles—Fischer esterification and ester hydrazinolysis—and have been optimized for high yield and purity. By following these detailed procedures and considering the outlined safety and scale-up factors, researchers and process chemists can efficiently produce this valuable intermediate for further derivatization and discovery in the pharmaceutical and agrochemical fields.
References
- Vertex AI Search. (n.d.). 3-AMINO-3-(3-ETHOXY-4-METHOXY-PHENYL)-PROPIONIC ACID synthesis.
- Liu, L., & Yang, Y. (2018). Chemical synthesis of proteins using hydrazide intermediates. Oxford Academic.
- Carson, C. A., DeRocher, J. P., et al. (2019). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV.
- PrepChem. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid.
- Qadeer, G., Rama, N. H., Malik, M. A., & Raftery, J. (2007). 3-(3,4,5-Trimethoxyphenyl)propanohydrazide. Acta Crystallographica Section E Structure Reports Online, 63(6), o3025–o3025.
- El-Faham, A., et al. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Publishing.
- Chem-Impex. (n.d.). 3-(3-Methoxyphenyl)propionic acid.
- Kaur, H., & Kumar, S. (n.d.). Development and assessment of green synthesis of hydrazides. Krishikosh.
- Zhang, X., Breslav, M., Grimm, J., & Guan, K. (2002). A New Procedure for Preparation of Carboxylic Acid Hydrazides. The Journal of Organic Chemistry.
- Zhang, X., Breslav, M., Grimm, J., Guan, K., et al. (2002). A New Procedure for Preparation of Carboxylic Acid Hydrazides. ResearchGate.
- ChemicalBook. (n.d.). 3-(4-METHOXYPHENYL)PROPANOHYDRAZIDE synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway and Applications of 3-(2-Methoxyphenyl)propionic Acid for Chemical Manufacturers.
- El-Faham, A., Al Marhoon, Z., Abdel-Megeed, A., & Siddiqui, M. (2013). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Journal of Chemistry.
- Sigma-Aldrich. (n.d.). 3-(3-Methoxyphenyl)propionic acid 99.
- Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
- Carpenter, C. A., Kenar, J. A., & Price, N. (2010). STUDY OF THE CATALYTIC HYDRAZINOLYSIS OF HIGHER FATTY ACIDS. Green Chemistry.
- Al-Ostoot, F. H., et al. (2022). Synthesis, characterization, antimicrobial, antioxidant, and anti-inflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. PMC - NIH.
- Tumosienė, I., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. KTU ePubl.
- Nikolić, D., et al. (n.d.). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST.
- Tumosienė, I., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC - NIH.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Qadeer, G., Rama, N. H., Malik, M. A., & Raftery, J. (2007). 3-(4-Methoxyphenyl)propanohydrazide. Acta Crystallographica Section E Structure Reports Online, 63(7), o3061–o3061.
- Tumosienė, I., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI.
- PubChemLite. (n.d.). 3-(4-methoxyphenyl)propanohydrazide (C10H14N2O2).
- Benita Sherine, H., et al. (2015). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica.
- Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica.
- NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. NIST WebBook.
- Nikolić, D., et al. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate.
- Ghorbani-Choghamarani, A., et al. (2024). A new DES-mediated synthesis of Henna-based benzopyranophenazines and benzoxanthenetriones. PMC - NIH.
- PubChem. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)propionaldehyde.
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Application Notes & Protocols: A Strategic Guide for the In Vitro Evaluation of 3-(3-Methoxyphenyl)propanohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Section 1: Foundational Strategy & Scientific Rationale
The 3-(3-methoxyphenyl)propanohydrazide scaffold represents a promising starting point for drug discovery. Its structure combines a flexible propanohydrazide linker, a known pharmacophore in various enzyme inhibitors, with a methoxyphenyl group, a common feature in bioactive molecules that can influence metabolic stability and target interaction. Given the novelty of this specific derivative class, a systematic, multi-tiered in vitro testing cascade is essential to elucidate its biological activity profile, identify potential therapeutic targets, and preemptively flag liabilities.
This guide outlines a logical progression of assays, beginning with broad cytotoxicity screening to establish a therapeutic window, followed by targeted enzymatic assays based on the known reactivity of the hydrazide moiety, and culminating in cell-based assays to confirm target engagement in a physiological context. The causality behind this workflow is to efficiently funnel a library of derivatives from general activity to specific mechanism of action, maximizing resource allocation and accelerating the hit-to-lead process.
Section 2: Tier 1 - Primary Screening for Cytotoxicity and Cell Viability
The initial and most critical step is to determine the inherent cytotoxicity of the derivatives. This establishes the concentration range for subsequent, more specific assays and identifies compounds that are either broadly cytotoxic (undesirable for targeted therapies) or selectively potent. The MTT assay is a robust, cost-effective, and widely adopted colorimetric method for this purpose.[1][2][3][4][5]
Principle of the MTT Assay: The assay's core principle is the enzymatic reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[2][3] This conversion is primarily executed by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active, viable cells.[2] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of living cells.[1][3]
-
Cell Culture: Plate cells (e.g., HeLa for a cancer line, HEK293 for a non-cancerous line) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.
-
Compound Preparation: Prepare a 10 mM stock solution of each this compound derivative in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the culture medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
| Derivative ID | Target Cell Line | IC50 (µM) | Selectivity Index (SI)* |
| Cmpd-001 | HeLa | 8.4 | 5.2 |
| Cmpd-001 | HEK293 | 43.7 | - |
| Cmpd-002 | HeLa | > 100 | - |
| Cmpd-002 | HEK293 | > 100 | - |
| Staurosporine | HeLa | 0.05 | 1.8 |
| Staurosporine | HEK293 | 0.09 | - |
*Selectivity Index = IC50 (Non-cancerous line) / IC50 (Cancer line). A higher SI is desirable.
Caption: Tier 1 Cytotoxicity Screening Workflow.
Section 3: Tier 2 - Target-Based Screening: Enzyme Inhibition Assays
The hydrazide functional group is a well-known "warhead" in many enzyme inhibitors. It can act as a chelator for metal cofactors or form covalent adducts with enzyme active sites. Therefore, a logical next step is to screen promising, non-cytotoxic derivatives against relevant enzyme classes. Monoamine Oxidases (MAOs) and Histone Deacetylases (HDACs) are excellent starting points due to their therapeutic relevance and the known activity of hydrazide-containing inhibitors against them.[6][7][8]
MAOs are mitochondrial enzymes critical for the metabolism of monoamine neurotransmitters.[6] MAO-A inhibitors are used to treat depression, while MAO-B inhibitors are used for Parkinson's and Alzheimer's diseases.[6][7]
Principle of the Fluorometric MAO Assay: This assay quantifies the hydrogen peroxide (H2O2) produced during the oxidative deamination of a MAO substrate like p-tyramine.[7][8][9] The H2O2, in the presence of Horseradish Peroxidase (HRP), reacts with a probe to generate a highly fluorescent product.[7] A decrease in fluorescence in the presence of a test compound indicates inhibition of MAO activity.
-
Reagent Preparation: Prepare Assay Buffer, purified MAO-A or MAO-B enzyme, HRP, dye reagent, and the substrate (p-Tyramine) according to a commercial kit protocol (e.g., Sigma-Aldrich MAK520).[7]
-
Plate Setup: In a black, flat-bottom 96-well plate, add 50 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to each well.
-
Inhibitor Addition: Add 5 µL of the test derivative at various concentrations. For positive controls, use Clorgyline for MAO-A and Pargyline for MAO-B.[7][10] Include a "no inhibitor" control.
-
Pre-incubation: Mix and incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing the substrate (p-Tyramine), HRP, and the dye reagent in Assay Buffer. Add 50 µL of this mix to each well to start the reaction.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity (e.g., λex = 530 nm / λem = 585 nm) every 1-2 minutes for 30 minutes in a kinetic plate reader.
-
Data Analysis: Calculate the reaction rate (slope of the fluorescence vs. time curve). Determine the percent inhibition for each derivative concentration relative to the "no inhibitor" control. Calculate the IC50 value using non-linear regression.
HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[11][12][13] HDAC inhibitors are a validated class of anti-cancer agents.[11][12]
Principle of the Fluorogenic HDAC Assay: This assay utilizes a substrate containing an acetylated lysine residue linked to a quenched fluorophore.[12] When an active HDAC enzyme removes the acetyl group, a developer enzyme can cleave the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.[12][14] A reduction in signal indicates HDAC inhibition.
-
Reagent Preparation: Prepare Assay Buffer, purified HDAC enzyme (e.g., HDAC1 or HDAC6), the fluorogenic substrate, and the developer solution as per a commercial kit's instructions (e.g., Epigenase P-4034).
-
Plate Setup: In a black 96-well plate, add 40 µL of Assay Buffer to each well.
-
Compound Addition: Add 5 µL of the test derivative solution. For a positive control, use Trichostatin A (TSA).[13]
-
Enzyme Addition: Add 5 µL of the diluted HDAC enzyme solution to each well. Mix gently.
-
Substrate Incubation: Add 50 µL of the diluted HDAC substrate. Incubate for 60-90 minutes at 37°C.
-
Development: Add 50 µL of the Developer solution to each well to stop the HDAC reaction and initiate signal generation. Incubate for 15-30 minutes at room temperature.
-
Data Acquisition: Measure fluorescence intensity (e.g., λex = 390 nm / λem = 460 nm) using a microplate reader.[14]
-
Data Analysis: Subtract the background fluorescence (no enzyme control). Calculate the percent inhibition for each concentration and determine the IC50 value.
| Derivative ID | MAO-A IC50 (µM) | MAO-B IC50 (µM) | HDAC1 IC50 (µM) |
| Cmpd-001 | 2.1 | > 50 | 15.8 |
| Cmpd-003 | > 50 | 0.8 | > 50 |
| Cmpd-004 | 12.5 | 18.3 | 0.25 |
Section 4: Tier 3 - Cellular Mechanism of Action: Target Engagement
An IC50 from a biochemical assay confirms a compound can inhibit a purified enzyme, but it does not prove the compound engages the same target inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to directly confirm this crucial step.[15][16][17][18][19]
Principle of CETSA: CETSA is based on the principle that when a protein binds to a ligand (like one of our derivatives), its thermal stability changes.[17][18] By heating intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a shift in the protein's melting curve.[17] This shift is direct evidence of target engagement.[16][17]
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with a range of concentrations of the active derivative or vehicle (DMSO) for 1-2 hours at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a specific challenge temperature (determined from a preliminary melt-curve experiment, e.g., 52°C) for 3 minutes in a PCR machine, followed by a cooling step to 4°C.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Quantification: Carefully collect the supernatant. Quantify the amount of the target protein (e.g., MAO-B or HDAC1) in the supernatant using a standard detection method like Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein against the compound concentration. A sigmoidal curve indicates dose-dependent stabilization of the target protein, confirming cellular engagement.
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
References
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
- A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. Benchchem.
- Application Notes and Protocols for Hdac-IN-51 in In Vitro Histone Deacetylase Activity Assays. Benchchem.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
- A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. PDF.
- Application Notes and Protocols for In Vitro Histone Deacetylase Activity Assay for HDAC2-IN-2. Benchchem.
- Application Notes and Protocols for Cytotoxicity (MTT)
- Monoamine Oxidase (MAO) Inhibitor Screening Kit (MAK520). Sigma-Aldrich.
- In vitro assays for the determination of histone deacetylase activity.
- Monoamine Oxidase Inhibitor Screening Kit. Assay Genie.
- Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Cytotoxicity MTT Assay Protocols and Methods.
- OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc..
- Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) (AB284510). Abcam.
- HDAC Cell-Based Assay Kit. Bio-Techne.
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- 19. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Methoxyphenyl)propanohydrazide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Methoxyphenyl)propanohydrazide. It is structured as a series of troubleshooting guides and frequently asked questions to directly address common challenges and improve experimental outcomes. The methodologies described are based on established chemical principles to ensure reliability and reproducibility.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions to get your experiment back on track.
Question: My overall yield is significantly lower than expected. Where should I start investigating?
Answer: A low overall yield in this two-step synthesis typically points to issues in either the initial esterification or the subsequent hydrazinolysis step. The first diagnostic step is to analyze the purity and yield of your intermediate ester, methyl 3-(3-methoxyphenyl)propanoate, before proceeding to the hydrazinolysis.
A troubleshooting workflow can help pinpoint the issue:
Caption: Troubleshooting workflow for low yield diagnosis.
By isolating the problematic stage, you can apply more targeted solutions as detailed in the following questions.
Question: I'm struggling with the first step, the Fischer Esterification of 3-(3-methoxyphenyl)propanoic acid. My reaction won't go to completion. Why?
Answer: The Fischer Esterification is a reversible equilibrium reaction.[1] To achieve a high yield of the ester, the equilibrium must be shifted towards the products. Several factors could be preventing this:
-
Water Presence: The reaction produces water as a byproduct. Its accumulation will push the equilibrium back towards the starting materials, stalling the reaction.
-
Insufficient Alcohol: An excess of the alcohol reactant is required to drive the reaction forward according to Le Châtelier's Principle.[2][3]
-
Catalyst Deactivation: The acid catalyst (e.g., H₂SO₄) is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the alcohol's nucleophilic attack.[1] If the catalyst is old, contaminated, or used in insufficient quantity, the reaction rate will be impractically slow.
Solutions:
-
Use Excess Alcohol as Solvent: Employing the alcohol (methanol or ethanol) as the reaction solvent provides a large excess to shift the equilibrium.[4]
-
Remove Water: For higher-boiling alcohols, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove water as it forms.[1][4]
-
Ensure Catalyst Potency: Use a fresh, concentrated acid catalyst. Typically, a few drops of concentrated sulfuric acid are sufficient for lab-scale reactions.[5]
| Parameter | Recommendation | Rationale |
| Acid to Alcohol Ratio | 1 : 20 (molar) or use alcohol as solvent | Drives equilibrium towards ester formation.[2] |
| Catalyst | Conc. H₂SO₄ or p-TsOH | Potent proton source to activate the carboxylic acid.[1] |
| Temperature | Reflux | Provides activation energy and maintains a constant reaction temperature at the solvent's boiling point.[4][5] |
| Reaction Time | 3-5 hours (TLC monitored) | Allows the reaction to approach equilibrium.[6] |
Table 1: Recommended conditions for Fischer Esterification.
Question: During the hydrazinolysis of my ester, I get a clean conversion on TLC, but the isolated product yield is poor. What's happening?
Answer: This issue often points to problems during the work-up and isolation phase. This compound has a tendency to precipitate from the alcoholic reaction medium upon cooling.[7] Poor yield upon isolation can be due to:
-
Incomplete Precipitation: The product may have some solubility in the cooled solvent mixture, especially if the volume is large.
-
Premature Work-up: Adding water or other anti-solvents before the product has fully crystallized can sometimes lead to the formation of oils or very fine, difficult-to-filter solids.
-
Loss During Filtration/Washing: Using a solvent for washing in which the product is partially soluble will lead to significant loss of material.
Solutions:
-
Controlled Cooling: After reflux, allow the reaction mixture to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours (or overnight) to maximize precipitation.[8]
-
Minimize Solvent Volume: If possible, concentrate the reaction mixture by removing some of the solvent under reduced pressure before cooling to encourage crystallization.
-
Washing Solvent: Wash the filtered solid with a small amount of cold anhydrous ethanol or diethyl ether. These solvents will wash away residual hydrazine hydrate and other impurities without dissolving a significant amount of the desired hydrazide product.
Question: My final hydrazide product is contaminated with an impurity that I can't remove by washing. What could it be and how do I purify it?
Answer: The most common and stubborn impurity is unreacted ester. Hydrazine hydrate is highly water-soluble and should be removed with aqueous washes, but the starting ester has similar solubility characteristics to the product hydrazide, making it difficult to remove by simple washing.
Purification Strategy: Recrystallization Recrystallization is the most effective method for purifying the final product.[9]
-
Solvent Selection: Ethanol or methanol are excellent choices. The crude product should be poorly soluble at room temperature but highly soluble when the solvent is heated to its boiling point.
-
Procedure:
-
Dissolve the crude solid in a minimal amount of boiling ethanol.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
If recrystallization fails, column chromatography on silica gel can be attempted, but hydrazides can sometimes chelate or streak on silica. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount (e.g., 1%) of triethylamine can help improve separation.[10]
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic pathway for this compound?
A1: The most widely used and reliable method is a two-step synthesis starting from 3-(3-methoxyphenyl)propanoic acid.[6][11]
-
Fischer Esterification: The carboxylic acid is reacted with an excess of a simple alcohol (like methanol or ethanol) under acidic catalysis to form the corresponding ester.[5]
-
Hydrazinolysis: The purified ester is then refluxed with hydrazine hydrate. The hydrazine acts as a nucleophile, displacing the alcohol portion of the ester to form the final hydrazide product.[7][12]
Caption: Overall two-step synthesis workflow.
Q2: What is the underlying mechanism of the key hydrazinolysis step?
A2: Hydrazinolysis of an ester is a nucleophilic acyl substitution reaction. The mechanism proceeds as follows:
-
Nucleophilic Attack: The terminal nitrogen atom of hydrazine, being a potent nucleophile (a phenomenon known as the alpha effect), attacks the electrophilic carbonyl carbon of the ester.[13] This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the C=O double bond. Concurrently, the alkoxy group (-OR) is expelled as a leaving group (alkoxide).
-
Proton Transfer: The departing alkoxide is a strong base and immediately deprotonates the newly added hydrazinyl group, yielding the neutral hydrazide product and an alcohol molecule.
Q3: How should I monitor the progress of each reaction step?
A3: Thin-Layer Chromatography (TLC) is the ideal method.
-
Stationary Phase: Standard silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent):
-
Esterification: A 3:1 or 4:1 mixture of Hexane:Ethyl Acetate is a good starting point. The carboxylic acid starting material will have a low Rf (retention factor), while the less polar ester product will have a higher Rf.
-
Hydrazinolysis: A 1:1 mixture of Hexane:Ethyl Acetate or 100% Ethyl Acetate. The ester will have a high Rf, while the much more polar hydrazide product will have a very low Rf, often close to the baseline. Adding 5-10% methanol to the eluent can help move the hydrazide spot off the baseline for better visualization.
-
-
Visualization: UV light (254 nm) will show the aromatic rings. Staining with potassium permanganate (KMnO₄) can also be effective.
Q4: Are there alternatives to the two-step esterification-hydrazinolysis route?
A4: While the ester route is most common, direct conversion of the carboxylic acid to the hydrazide is possible, though often more problematic.[6] One method involves activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), and then reacting the acyl chloride with hydrazine.[8]
However, this method has a significant drawback: acyl chlorides are highly reactive, and it can be difficult to prevent the reaction from proceeding to form the undesired diacylhydrazine byproduct (R-CO-NH-NH-CO-R), which lowers the yield of the desired monohydrazide.[6] For this reason, the ester pathway is generally preferred for its higher selectivity and milder conditions.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(3-methoxyphenyl)propanoate
Sources
- 1. Fischer Esterification [organic-chemistry.org]
- 2. cerritos.edu [cerritos.edu]
- 3. odinity.com [odinity.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. rjptonline.org [rjptonline.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Hydrazones from 3-(3-Methoxyphenyl)propanohydrazide
Welcome to the Technical Support Center for the synthesis of hydrazones derived from 3-(3-methoxyphenyl)propanohydrazide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this specific hydrazone synthesis. Our goal is to equip you with the expertise to anticipate, identify, and resolve experimental issues, ensuring the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Hydrazone
Question: I am getting a very low yield of my target hydrazone, or the reaction doesn't seem to be proceeding. What are the likely causes and how can I optimize the reaction?
Answer:
Low or no product yield in hydrazone synthesis is a common issue that can often be traced back to suboptimal reaction conditions or the quality of your starting materials. The key is to understand the mechanism and the factors that influence the equilibrium of the reaction.
Causality and Experimental Choices:
The formation of a hydrazone is a reversible condensation reaction between your hydrazide and a carbonyl compound (aldehyde or ketone). The reaction is typically acid-catalyzed. The methoxy group on the phenyl ring of your this compound is an electron-donating group, which slightly increases the nucleophilicity of the hydrazide nitrogen, a generally favorable characteristic for this reaction. However, several factors can still impede the reaction.
Troubleshooting Steps & Protocol:
-
pH of the Reaction Medium: The reaction is highly pH-sensitive. An acidic catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the hydrazide. However, if the medium is too acidic, the hydrazide itself will be protonated, rendering it non-nucleophilic.
-
Recommendation: The optimal pH is typically mildly acidic, in the range of 4-6. If you are not using an acid catalyst, add a catalytic amount of glacial acetic acid (2-3 drops). If you are already using an acid, check the pH and adjust accordingly.
-
-
Purity of Reactants: Impurities in either the this compound or the carbonyl compound can interfere with the reaction.
-
Recommendation: Ensure the purity of your starting materials. If necessary, recrystallize the hydrazide and distill the aldehyde/ketone.
-
-
Reaction Time and Temperature: The reaction may be slow, especially if there is significant steric hindrance from your chosen carbonyl compound.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, consider gentle heating (reflux in ethanol, for example). Microwave-assisted synthesis can also be a highly effective method to reduce reaction times and improve yields.[1]
-
Optimized Protocol for Hydrazone Synthesis:
| Parameter | Recommended Condition |
| Solvent | Ethanol or Methanol |
| Catalyst | Glacial Acetic Acid (catalytic amount) |
| Temperature | Room Temperature to Reflux |
| Monitoring | Thin Layer Chromatography (TLC) |
Issue 2: Presence of an Unexpected, Higher Molecular Weight Side Product
Question: I am observing a significant amount of a side product with a molecular weight that suggests the condensation of two molecules of my aldehyde with one molecule of the hydrazide. What is this side product and how can I prevent its formation?
Answer:
This is a classic case of azine formation , a common side reaction in hydrazone synthesis, especially when using hydrazine or a primary hydrazide.
Causality and Experimental Choices:
Azine formation occurs when the initially formed hydrazone, which still possesses a reactive N-H proton, reacts with a second molecule of the aldehyde. This is particularly prevalent if the aldehyde is highly reactive or used in excess. The product you are observing is a symmetrical azine.[2][3][4]
dot
Caption: Azine formation pathway.
Preventative Measures:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a 1:1 molar ratio of the hydrazide to the aldehyde. If azine formation is persistent, you can try using a slight excess of the hydrazide.
-
Order of Addition: Add the aldehyde dropwise to the solution of the hydrazide. This maintains a low concentration of the aldehyde throughout the reaction, minimizing the chance of it reacting with the newly formed hydrazone.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the hydrazone over the azine.
Protocol to Minimize Azine Formation:
-
Dissolve one equivalent of this compound in ethanol.
-
Slowly, and with vigorous stirring, add one equivalent of the aldehyde (dissolved in a small amount of ethanol) to the hydrazide solution at room temperature.
-
Add a catalytic amount of glacial acetic acid.
-
Monitor the reaction by TLC. If heating is required, use the lowest effective temperature.
Issue 3: Formation of a Five-Membered Heterocyclic Impurity
Question: My spectral data (e.g., NMR, Mass Spec) suggests the formation of a cyclized product, possibly a 1,3,4-oxadiazole. How does this happen and what conditions favor this side reaction?
Answer:
You are likely observing the oxidative cyclization of your N-acylhydrazone to a 2,5-disubstituted 1,3,4-oxadiazole. This is a common transformation for N-acylhydrazones under certain conditions.
Causality and Experimental Choices:
The N-acylhydrazone intermediate can undergo an intramolecular cyclization followed by dehydration (or oxidation) to form the stable aromatic 1,3,4-oxadiazole ring. This process can be promoted by oxidizing agents, strong dehydrating agents, or even prolonged heating.
dot
Caption: 1,3,4-Oxadiazole formation pathway.
Conditions Favoring 1,3,4-Oxadiazole Formation:
| Condition | Rationale |
| Presence of Oxidizing Agents | Facilitates the final aromatization step. |
| Strong Dehydrating Agents | (e.g., POCl₃, SOCl₂) Drive the cyclization by removing water. |
| High Temperatures & Prolonged Heating | Can provide the activation energy for cyclization. |
Preventative Measures:
-
Avoid Oxidizing and Dehydrating Agents: Ensure your reaction setup is free from any unintended oxidizing or strong dehydrating agents.
-
Moderate Reaction Conditions: Use the mildest possible reaction conditions (temperature and time) that allow for the formation of the hydrazone. Avoid prolonged refluxing if possible.
-
Inert Atmosphere: If you suspect oxidation is an issue, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Issue 4: Product Degradation During Work-up or Purification
Question: My hydrazone seems to be forming, but I am losing a significant amount of product during aqueous work-up or purification. What could be causing this instability?
Answer:
Hydrazones can be susceptible to hydrolysis , reverting back to the starting hydrazide and carbonyl compound, especially in the presence of water and acid or base.
Causality and Experimental Choices:
The C=N bond of the hydrazone is susceptible to nucleophilic attack by water. This hydrolysis is often catalyzed by acidic or basic conditions. The this compound has a propanoyl linker which may offer some conformational flexibility that could influence the rate of hydrolysis compared to more rigid aromatic hydrazones.
dot
Caption: Hydrolysis of hydrazone.
Minimizing Hydrolysis During Work-up and Purification:
-
Neutral Work-up: If an aqueous work-up is necessary, use neutral water and minimize the contact time. Avoid acidic or basic washes if possible.
-
Anhydrous Conditions: If the product is sensitive to water, try to work under anhydrous conditions as much as possible.
-
Purification Method:
-
Recrystallization: This is often the preferred method for purifying solid hydrazones. Choose a solvent system where the hydrazone has good solubility at high temperatures and poor solubility at low temperatures (e.g., ethanol, methanol, or mixtures like ethyl acetate/hexane).
-
Column Chromatography: If chromatography is necessary, use a neutral stationary phase (e.g., silica gel) and run the column relatively quickly to minimize contact time. Be aware that acidic impurities on the silica gel can sometimes promote hydrolysis.
-
General Purification Protocol (Recrystallization):
-
Transfer the crude, dry solid to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) and heat gently with stirring until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
-
Efficient oxidative cyclization of N-acylhydrazones for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. (2013). SciSpace. [Link]
-
An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones. (n.d.). PMC. [Link]
-
Intermolecular cyclization of acylhydrazines. (n.d.). ResearchGate. [Link]
-
Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (n.d.). PMC. [Link]
-
Biological Activities of Hydrazone Derivatives. (n.d.). PMC. [Link]
-
Facile and straightforward synthesis of Hydrazone derivatives. (2022). ResearchGate. [Link]
-
Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors. (n.d.). NIH. [Link]
-
[3+2] Cyclization of trifluoromethylated N‐acylhydrazones. (n.d.). ResearchGate. [Link]
-
Hydrazone synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
3-(3,4,5-Trimethoxyphenyl)propanohydrazide. (n.d.). Sci-Hub. [Link]
-
Synthesis and Anti-Inflammatory Activity of Hydrazones Bearing Biphenyl Moiety and Vanillin Based Hybrids. (n.d.). Oriental Journal of Chemistry. [Link]
-
Design, synthesis, and biological evaluation of symmetrical azine derivatives as novel tyrosinase inhibitors. (n.d.). PMC. [Link]
-
Investigation of aggregation induced emission in 4-hydroxy-3-methoxybenzaldehyde azine and polyazine towards application in (opto) electronics: synthesis, characterization, photophysical and electrical properties. (n.d.). NIH. [Link]
-
(PDF) Solvent-free synthesis of polymethoxy and dichloro p- nitrophenyl hydrazones. (2022). ResearchGate. [Link]
-
A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. (2022). ResearchGate. [Link]
-
Hydrolysis of evaluated pyrrole hydrazide-hydrazone in different pH media. (n.d.). ResearchGate. [Link]
-
3-(4-Methoxyphenyl)propanohydrazide. (n.d.). Sci-Hub. [Link]
-
(PDF) 3-(4-Methoxyphenyl)propanohydrazide. (2025). ResearchGate. [Link]
-
(PDF) Synthesis, Characterization and Antioxidant Activity of Some New 3-(3-(Trifluoromethyl)phenyl)acrylic Acid Derived Hydrazide-Hydrazone Scaffolds. (2025). ResearchGate. [Link]
-
Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. (2023). PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and biological evaluation of symmetrical azine derivatives as novel tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of aggregation induced emission in 4-hydroxy-3-methoxybenzaldehyde azine and polyazine towards application in (opto) electronics: synthesis, characterization, photophysical and electrical properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(3-Methoxyphenyl)propanohydrazide
Welcome to the technical support center for the purification of 3-(3-Methoxyphenyl)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile hydrazide intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity of your compound.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification, a foundational understanding of this compound's properties is crucial for making informed decisions.
| Property | Value/Description | Implication for Purification |
| Molecular Formula | C₁₀H₁₄N₂O₂ | The presence of nitrogen and oxygen atoms contributes to its polarity. |
| Molecular Weight | 194.23 g/mol | --- |
| Appearance | Typically a solid at room temperature. | Suitable for purification by recrystallization. |
| Polarity | Polar compound due to the hydrazide and methoxy functional groups. | This dictates solvent choice for both recrystallization and chromatography. It will have good solubility in polar solvents and poor solubility in nonpolar solvents. |
| pKa (estimated) | The hydrazide group has both acidic (N-H) and basic (lone pair on nitrogen) properties. The exact pKa is not readily available, but it is expected to be a weak base. | This property can be exploited for purification via acid-base extraction. |
| Thermal Stability | Hydrazide compounds can be susceptible to decomposition at elevated temperatures.[1][2] | Care must be taken during steps involving heat, such as solvent evaporation and recrystallization. |
II. Frequently Asked Questions (FAQs)
Here we address the most common initial questions and concerns that arise during the purification of this compound.
Q1: My crude this compound is an oil, not a solid. How can I purify it?
A1: Oiling out during purification is a common issue, often caused by the presence of impurities that depress the melting point. First, try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if available. If that fails, consider that residual solvent or an excess of a reactant like hydrazine hydrate might be the cause. A work-up procedure involving an aqueous wash to remove water-soluble impurities like excess hydrazine can be beneficial. If the product remains an oil, column chromatography is the most effective purification method.
Q2: What are the most likely impurities in my crude product?
A2: The impurities will largely depend on the synthetic route. A common synthesis involves the reaction of methyl 3-(3-methoxyphenyl)propanoate with hydrazine hydrate.[3][4] Potential impurities include:
-
Unreacted Starting Material: Methyl 3-(3-methoxyphenyl)propanoate.
-
Excess Reagent: Hydrazine hydrate is highly polar and can often be removed with an aqueous wash.[5][6]
-
Side-Products: Potential side-reactions can lead to various by-products.[7]
-
Degradation Products: As hydrazides can be thermally labile, decomposition can occur if the reaction or work-up is performed at high temperatures.[1][2]
Q3: My TLC plate shows multiple spots. How do I identify the product spot?
A3: this compound is a polar compound. On a normal-phase silica gel TLC plate, the product spot will likely have a lower Rf value (retention factor) compared to the less polar ester starting material. The highly polar hydrazine hydrate will either remain at the baseline or streak. To visualize the spots, UV light is a good starting point. Staining with a potassium permanganate solution can also be effective for visualizing the hydrazide.
Q4: Can I use distillation to purify this compound?
A4: Distillation is generally not recommended for this compound. Its relatively high molecular weight and potential thermal instability make it prone to decomposition at the high temperatures required for distillation, even under vacuum.[1][2]
III. Troubleshooting Guides: Step-by-Step Protocols and Expert Insights
This section provides detailed troubleshooting guides for the most common and effective purification techniques for this compound.
A. Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds.[8] The key is selecting an appropriate solvent system.
The Challenge: Selecting a suitable solvent for recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Step-by-Step Protocol for Solvent Screening:
-
Preparation: Place a small amount of your crude solid (10-20 mg) into several test tubes.
-
Solvent Addition: To each test tube, add a different solvent dropwise at room temperature. Start with common laboratory solvents of varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane).
-
Solubility at Room Temperature: Observe the solubility. A good solvent will not dissolve the compound at room temperature.
-
Solubility at Elevated Temperature: Gently heat the test tubes that showed poor solubility at room temperature. A good solvent will fully dissolve the compound upon heating.
-
Crystal Formation upon Cooling: Allow the solutions that dissolved upon heating to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a promising solvent.
-
Mixed Solvent Systems: If a single solvent is not ideal, try a mixed solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Recommended Solvents to Try:
| Solvent/System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble in water. A mixed system can be very effective. |
| Ethyl Acetate/Hexane | Ethyl acetate is a moderately polar solvent, while hexane is nonpolar. This combination is excellent for many organic compounds. |
| Toluene | A less polar solvent that may provide good crystals if the compound is sparingly soluble at room temperature. |
Troubleshooting Recrystallization:
| Issue | Probable Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute, or significant impurities are present. | Use a lower-boiling point solvent or a mixed solvent system. If impurities are the issue, consider a preliminary purification step like an acid-base extraction or a quick filtration through a silica plug. |
| No Crystals Form | The solution is not supersaturated, or nucleation is slow. | Try scratching the inner surface of the flask with a glass rod. Add a seed crystal. If the solution is too dilute, evaporate some of the solvent. |
| Poor Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. |
B. Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[9] For a polar compound like this compound, normal-phase chromatography is a suitable choice.
The Challenge: Achieving good separation without product degradation on the silica gel. Hydrazides can sometimes interact strongly with the acidic silica gel.
Step-by-Step Protocol for Column Chromatography:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal mobile phase should give your product an Rf value of approximately 0.3-0.4. A good starting point for the eluent is a mixture of a non-polar solvent and a polar solvent, for example, ethyl acetate/hexane or dichloromethane/methanol.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and carefully pour it into the column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent if necessary. Carefully load the solution onto the top of the silica bed.
-
Elution: Begin eluting with the solvent system determined by TLC. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC to identify the fractions containing your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure, being mindful of the compound's thermal stability.
Troubleshooting Column Chromatography:
| Issue | Probable Cause | Solution |
| Poor Separation | Inappropriate solvent system or overloaded column. | Optimize the eluent system using TLC. Ensure you are not loading too much crude material onto the column (a general rule is 1g of crude material per 20-50g of silica gel).[9] |
| Product Streaking on TLC/Column | Compound is too polar for the eluent or is interacting strongly with the silica. | Increase the polarity of the eluent. Add a small amount of a modifier like triethylamine (1-2%) to the eluent to neutralize the acidic sites on the silica gel. |
| Product Won't Elute | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. A common gradient is from pure hexane to a mixture of ethyl acetate/hexane, and then to pure ethyl acetate. |
C. Purification by Acid-Base Extraction
This technique leverages the basic nature of the hydrazide functional group to separate it from neutral or acidic impurities.[10][11]
The Challenge: Ensuring complete protonation and deprotonation of the hydrazide without causing hydrolysis or other side reactions.
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add a dilute aqueous acid solution (e.g., 1M HCl). The basic hydrazide will be protonated and move into the aqueous layer.
-
Separation: Separate the two layers. The organic layer now contains neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated sodium bicarbonate solution) until the solution is basic (check with pH paper). The protonated hydrazide will be deprotonated and precipitate out or can be extracted back into an organic solvent.
-
Extraction and Drying: Extract the purified product with fresh organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
Troubleshooting Acid-Base Extraction:
| Issue | Probable Cause | Solution |
| Emulsion Formation | The two phases are not separating cleanly. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. Gently swirl the separatory funnel instead of vigorous shaking. |
| Low Recovery | Incomplete extraction or the product is partially soluble in the aqueous phase even in its neutral form. | Perform multiple extractions with smaller volumes of solvent. Ensure the pH is sufficiently acidic during the wash and sufficiently basic during the neutralization step. |
| Product Degradation | The hydrazide may be sensitive to strong acids or bases. | Use milder acidic and basic solutions (e.g., dilute acetic acid and saturated sodium bicarbonate). Keep the solutions cool during the process. |
IV. Purity Assessment
After purification, it is essential to assess the purity of your this compound. A multi-faceted approach is recommended for a comprehensive evaluation.[5]
| Analytical Technique | Purpose | Expected Outcome for Pure Compound |
| Thin-Layer Chromatography (TLC) | Quick purity check and to confirm the removal of impurities. | A single spot with a consistent Rf value. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | A single major peak. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment. | The ¹H and ¹³C NMR spectra should be consistent with the expected structure and show no significant impurity peaks. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | A molecular ion peak corresponding to the expected mass. |
| Melting Point Analysis | A sharp melting point range is indicative of high purity. | A narrow melting point range close to the literature value. |
V. Visualization of Workflows
Decision Tree for Purification Method Selection
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mt.com [mt.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Acid-base_extraction [bionity.com]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Condensation Reactions of 3-(3-Methoxyphenyl)propanohydrazide
From the desk of the Senior Application Scientist:
Welcome to the technical support center for the synthesis and optimization of hydrazones derived from 3-(3-methoxyphenyl)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals who utilize this important intermediate for the synthesis of biologically active compounds.[1] The condensation of this hydrazide with various aldehydes and ketones is a fundamental step in many synthetic pathways. However, achieving high yields and purity requires a nuanced understanding of the reaction mechanism and the variables that control it. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for robust and reproducible results.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each answer provides a causal explanation and a systematic approach to resolution.
Q1: My reaction yield is consistently low. What are the common causes and how can I systematically improve it?
A: Low yield is the most common issue in hydrazone synthesis and typically points to suboptimal reaction conditions rather than a fundamental flaw in the reaction itself. The key is to balance the nucleophilicity of the hydrazide with the electrophilicity of the carbonyl partner.
Causality & Solution Workflow:
-
pH is Critical: The reaction is most commonly acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide. However, if the pH is too low (typically < 4), the terminal nitrogen of the hydrazide becomes protonated, which neutralizes its nucleophilicity and stops the reaction.[2]
-
Action: The optimal pH for hydrazone formation is typically around 4.5 to 5.5.[2] Start by adding a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to your reaction mixture. If using a stronger acid like TFA, use it sparingly. You can monitor the pH of your reaction medium if it is aqueous or partially aqueous.
-
-
Solvent Choice Matters: The solvent must solubilize both reactants to ensure they can interact. Solvent polarity can also influence the reaction kinetics.[3]
-
Action: Ethanol and methanol are excellent starting points as they effectively dissolve the hydrazide and many common aldehydes/ketones, and the water byproduct is also soluble. For less soluble starting materials, consider aprotic polar solvents like DMF or THF, but be aware they can be harder to remove during workup.
-
-
Temperature and Reaction Time: While heating can increase the reaction rate, excessive heat may promote side reactions or degradation of the product.[4]
-
Action: Begin the reaction at room temperature and monitor its progress via Thin Layer Chromatography (TLC). If the reaction is slow, gently heat the mixture to 50-60°C.[4] Most reactions should reach completion within 2-6 hours.
-
-
Water Removal: Condensation reactions produce water. Since hydrazone formation is a reversible equilibrium, the presence of excess water can drive the reaction backward via hydrolysis, reducing the yield.[5]
-
Action: If yield is still low, consider removing water as it forms. This can be achieved by using a Dean-Stark apparatus for higher-boiling solvents or by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.
-
Troubleshooting Workflow Diagram
Caption: Systematic workflow for troubleshooting low reaction yield.
Q2: I'm observing multiple spots on my TLC analysis. What are the likely side products and how can I minimize them?
A: The most common impurity is the formation of an azine , especially if your carbonyl compound is an aldehyde. Azines result from the reaction of a second molecule of the aldehyde with the newly formed hydrazone.[6] Another possibility, depending on the reaction conditions and the structure of the carbonyl partner, is the formation of cyclized products like pyrazolines.[7]
Minimization Strategies:
-
Control Stoichiometry: Use a slight excess of the hydrazide (e.g., 1.1 equivalents) relative to the aldehyde/ketone. This ensures the carbonyl compound is consumed quickly, minimizing its opportunity to react with the product hydrazone.
-
Order of Addition: Add the aldehyde/ketone slowly and dropwise to the solution of the hydrazide and acid catalyst. This maintains a low instantaneous concentration of the carbonyl, favoring the desired 1:1 reaction.
-
Maintain Moderate Temperature: High temperatures can sometimes promote side reactions. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q3: The reaction seems to stall before the starting material is fully consumed. What should I investigate?
A: A stalling reaction often points to an equilibrium issue or the precipitation of a reactant or product.
Investigation Steps:
-
Solubility Check: Visually inspect the reaction flask. If a precipitate has formed, it could be the product or one of the starting materials crashing out of solution, effectively removing it from the reaction. If this occurs, try a different solvent system or a solvent mixture to maintain homogeneity (see Solvent Selection Table below).
-
Catalyst Inactivity: If the reaction medium is not sufficiently acidic, the reaction will be extremely slow. Re-check the pH (if applicable) or add another drop of acid catalyst to see if the reaction proceeds. Some reactions benefit from specialized catalysts like aniline, which can operate efficiently at neutral pH.[2]
-
Reagent Purity: Impurities in your starting materials, particularly the aldehyde, can inhibit the reaction. Aldehydes can oxidize to carboxylic acids on storage. Ensure you are using pure reagents.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed condensation of this compound with an aldehyde?
A: The reaction proceeds in two main stages: nucleophilic addition to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the hydrazone.
Mechanism Steps:
-
Activation of Carbonyl: The acid catalyst (H⁺) protonates the oxygen of the aldehyde's carbonyl group. This creates a resonance-stabilized carbocation, making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: The terminal, non-acylated nitrogen atom of the hydrazide acts as a nucleophile and attacks the activated carbonyl carbon. This is the rate-determining step at very low pH.[2]
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen, forming a neutral carbinolamine (or hemiaminal) intermediate.
-
Dehydration: The oxygen of the carbinolamine's hydroxyl group is protonated by the acid catalyst, turning it into a good leaving group (H₂O).
-
Iminium Ion Formation & Final Product: The lone pair of electrons on the adjacent nitrogen helps to push out the water molecule, forming a protonated iminium ion. A final deprotonation step by a weak base (like the solvent or water) yields the stable hydrazone product and regenerates the acid catalyst.
pH's Dual Role in Hydrazone Formation
Caption: The relationship between pH and reactant activity.
Q2: How do I choose the optimal solvent for my reaction?
A: The ideal solvent should completely dissolve your starting materials at the reaction temperature and be relatively easy to remove during workup. It should also be inert to the reaction conditions.
| Solvent | Type | Boiling Point (°C) | Key Characteristics & Considerations |
| Ethanol | Protic | 78 | Excellent first choice. Good solubility for many hydrazides and aldehydes. Product often precipitates upon cooling, simplifying isolation. |
| Methanol | Protic | 65 | Similar to ethanol but more volatile. Can sometimes offer better solubility. |
| Acetic Acid | Protic, Acidic | 118 | Can act as both solvent and catalyst. Useful for stubborn reactions but can be difficult to remove and may cause side reactions. |
| Tetrahydrofuran (THF) | Aprotic | 66 | Good for less polar reactants. Must be anhydrous as it is miscible with water. |
| Dimethylformamide (DMF) | Aprotic | 153 | Excellent dissolving power for recalcitrant substrates. High boiling point makes it difficult to remove. |
Q3: Are there any specific safety precautions I should take when working with hydrazides?
A: Yes. While this compound is an acyl hydrazide and generally more stable than hydrazine itself, all hydrazine derivatives should be handled with care.
-
Toxicity: Hydrazine and its derivatives are toxic and are considered potential carcinogens.[6]
-
Handling: Always handle these compounds in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[6]
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.
General Experimental Protocol
This protocol provides a robust starting point for the condensation of this compound with a generic aldehyde or ketone.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.05 eq)
-
Solvent (e.g., Ethanol, 5-10 mL per mmol of hydrazide)
-
Catalyst (e.g., Glacial Acetic Acid)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound and the chosen solvent.
-
Dissolution: Stir the mixture at room temperature until the hydrazide is fully dissolved.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution.
-
Reactant Addition: Slowly add the aldehyde or ketone to the stirred solution. If the reaction is exothermic, use an ice bath to maintain room temperature during the addition.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (a suitable eluent is typically 30-50% ethyl acetate in hexanes). The reaction is complete when the spot corresponding to the limiting starting material has disappeared. If the reaction is slow, heat the mixture to 50-60°C.
-
Workup & Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to induce precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent to remove any soluble impurities.
-
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
-
Characterization: Dry the purified product under vacuum and characterize it using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
References
-
Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38635–38647. [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (2023). Hydrazine. In Wikipedia. [Link]
-
Ferreira, C. L., Lacerda, R. G., & Gusevskaya, E. V. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton Transactions, 40(41), 10851–10859. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
-
Lehn, J.-M. (2003). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications, (8), 942-943. [Link]
-
Wikipedia. (2023). Hydrazone. In Wikipedia. [Link]
-
Qadeer, G., Rama, N. H., Malik, M. A., & Raftery, J. (2007). 3-(4-Methoxyphenyl)propanohydrazide. Acta Crystallographica Section E: Structure Reports Online, 63(6), o3026. [Link]
- Atochem. (1987). Process for purifying aqueous hydrazine hydrate solutions.
-
Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2010). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. Molecules, 15(6), 3982–3992. [Link]
-
Pego, A. P., Pires, R. G., & da Costa, J. C. S. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13271–13278. [Link]
-
Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38635–38647. [Link]
-
Bane, S. L., et al. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Bioconjugate Chemistry, 27(4), 1037-1044. [Link]
-
Reddit user r/Chempros. (2022). Help with Low Yield Synthesis. Reddit. [Link]
-
Kool, E. T., et al. (2011). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 133(40), 16185-16192. [Link]
-
Organic Syntheses. (n.d.). Acetone hydrazone. [Link]
-
Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2010). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules, 15(6), 3982–3992. [Link]
-
ResearchGate. (2022). Facile and straightforward synthesis of Hydrazone derivatives. [Link]
-
Qadeer, G., Rama, N. H., Malik, M. A., & Raftery, J. (2007). 3-(3,4,5-Trimethoxyphenyl)propanohydrazide. Acta Crystallographica Section E: Structure Reports Online, 63(6), o3025. [Link]
Sources
- 1. Sci-Hub. 3-(4-Methoxyphenyl)propanohydrazide / Acta Crystallographica Section E Structure Reports Online, 2007 [sci-hub.se]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrazine - Wikipedia [en.wikipedia.org]
- 7. Hydrazone - Wikipedia [en.wikipedia.org]
Solubility issues of 3-(3-Methoxyphenyl)propanohydrazide in common solvents
Introduction
Welcome to the technical support guide for 3-(3-Methoxyphenyl)propanohydrazide. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound during experimental work. While comprehensive, peer-reviewed quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes information from structurally related compounds, fundamental chemical principles, and established laboratory techniques to provide a robust framework for troubleshooting and successful handling.
Our goal is to equip you not just with answers, but with the underlying scientific rationale to make informed decisions in your own experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions in a logical progression, from initial solvent selection to advanced troubleshooting for recalcitrant solubility issues.
Q1: What are the predicted solubility characteristics of this compound?
Answer: Direct experimental data is sparse. However, we can infer its likely behavior by analyzing its structure:
-
Aromatic Ring & Propyl Chain: The methoxyphenyl and propyl groups contribute to its lipophilic (oil-loving) character, suggesting poor solubility in water. The predicted XlogP (a measure of lipophilicity) for the structurally similar para-isomer is 0.9, indicating moderate lipophilicity[1].
-
Hydrazide Group (-C(=O)NHNH₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This polarity provides a basis for solubility in polar organic solvents.
-
Overall Polarity: The molecule possesses both polar and non-polar regions, classifying it as amphiphilic. This suggests it will be most soluble in polar aprotic solvents or polar protic solvents that can effectively interact with the hydrazide moiety.
Based on this analysis, we predict low aqueous solubility but good to excellent solubility in polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols like methanol and ethanol.
Q2: I'm starting a new experiment. Which solvents should I try first for solubilizing this compound?
Answer: We recommend a tiered approach to solvent screening. This conserves your valuable compound and time. The following workflow provides a logical starting point for solvent selection.
Sources
Stability of 3-(3-Methoxyphenyl)propanohydrazide under different conditions
Welcome to the technical support center for 3-(3-Methoxyphenyl)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments. As your dedicated scientific partner, we've structured this resource in a practical question-and-answer format to directly address potential challenges. Our goal is to empower you with the scientific rationale behind experimental design and troubleshooting, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Hydrolytic Stability
Question 1: I am observing a loss of purity of my this compound sample in an aqueous buffer solution over time. What could be the cause?
Answer: The most likely cause of degradation in aqueous solutions is hydrolysis of the hydrazide functional group. Hydrazides are susceptible to hydrolysis, which can be catalyzed by either acidic or basic conditions.[1][2] The methoxy group on the phenyl ring is generally stable to hydrolysis under typical experimental conditions.
The probable hydrolysis of this compound would yield 3-(3-Methoxyphenyl)propanoic acid and hydrazine.
Troubleshooting Steps:
-
pH Monitoring: Carefully measure and record the pH of your solution. The rate of hydrolysis is often pH-dependent.[1]
-
Buffer Selection: Choose a buffer system that maintains the pH in a range where the compound is most stable. For many hydrazides, this is often near neutral pH.
-
Kinetic Analysis: To understand the degradation rate, you can perform a kinetic study by taking aliquots of your solution at different time points and analyzing them by a suitable analytical method like HPLC.
Experimental Protocol: Preliminary Hydrolytic Stability Assessment
-
Prepare stock solutions of this compound in an organic solvent (e.g., acetonitrile or methanol).
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7, and 9).
-
Spike the stock solution into each buffer to a final desired concentration.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, quench any reaction if necessary (e.g., by neutralizing the pH), and analyze by HPLC to determine the remaining concentration of the parent compound and the formation of any degradation products.
Section 2: Photostability
Question 2: After leaving my sample of this compound on the benchtop exposed to light, I noticed the appearance of a new peak in my chromatogram. Is this compound light-sensitive?
Preventative Measures:
-
Storage: Always store both solid material and solutions of this compound in amber vials or containers that protect from light.
-
Handling: When working with the compound, minimize its exposure to direct light. Work in a shaded area or use aluminum foil to cover your experimental setup.
Experimental Protocol: Forced Photostability Study (as per ICH Q1B Guidelines) [4]
-
Expose a sample of the solid compound, spread thinly in a suitable container, to a light source with a standardized output (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
Simultaneously, expose a solution of the compound in a chemically inert, transparent container.
-
A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.
-
At a specified time point, analyze both the light-exposed and dark control samples to quantify the extent of degradation.
Section 3: Thermal Stability
Question 3: I need to heat a solution of this compound for my experiment. What is the thermal stability of this compound?
Answer: The thermal stability of a compound depends on its molecular structure and the presence of functional groups that may be prone to thermal decomposition. The hydrazide functional group can be susceptible to thermal degradation.[5] At elevated temperatures, hydrazines can decompose, potentially forming nitrogen gas and other products.[5]
Recommendations:
-
Preliminary Thermal Stress Testing: Before conducting your experiment at an elevated temperature, it is advisable to perform a preliminary thermal stress test.
-
Inert Atmosphere: If heating is unavoidable, consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidative degradation at elevated temperatures.
Experimental Protocol: Isothermal Thermal Stability Assessment
-
Prepare several sealed vials containing your solution of this compound.
-
Place the vials in ovens set at different temperatures (e.g., 40°C, 60°C, 80°C).
-
At various time points, remove a vial from each temperature, allow it to cool to room temperature, and analyze the contents by HPLC.
-
Plot the concentration of the parent compound versus time for each temperature to determine the degradation kinetics.
Section 4: Oxidative Stability
Question 4: My sample of this compound is showing degradation even when stored in the dark and at a controlled temperature. Could it be oxidizing?
Answer: Yes, oxidative degradation is a common pathway for many organic molecules, especially those with electron-rich moieties. The methoxy group on the phenyl ring can increase the electron density of the ring, making it more susceptible to oxidation. Additionally, the hydrazide group itself can be prone to oxidation.[6][7]
Common Sources of Oxidation:
-
Atmospheric Oxygen: Exposure to air can be sufficient to cause slow oxidation over time.
-
Peroxides: Solvents that can form peroxides (e.g., THF, diethyl ether) should be used with caution.
-
Metal Ions: Trace metal ion contaminants can catalyze oxidation reactions.[6]
Troubleshooting and Prevention:
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Antioxidants: If compatible with your experimental system, the addition of a small amount of an antioxidant may help to prevent oxidation.
-
Solvent Purity: Use high-purity, peroxide-free solvents.
Summary of Potential Degradation Pathways
| Condition | Potential Degradation Pathway | Primary Degradation Products (Predicted) | Preventative Measures |
| Aqueous Solution (Acidic/Basic) | Hydrolysis of the hydrazide | 3-(3-Methoxyphenyl)propanoic acid, Hydrazine | Maintain near-neutral pH, use appropriate buffers |
| Exposure to Light | Photodegradation | Oxidized or rearranged products | Store in amber containers, minimize light exposure |
| Elevated Temperature | Thermal Decomposition | Decomposition of the hydrazide moiety | Avoid excessive heat, perform thermal stress testing |
| Presence of Oxidizing Agents/Air | Oxidation | Oxidized aromatic ring or hydrazide | Store under inert atmosphere, use high-purity solvents |
Visualizing Stability Considerations
Below is a diagram illustrating the key factors that can influence the stability of this compound.
Caption: Factors influencing the stability of this compound.
Analytical Methodologies for Stability Assessment
A robust analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique.
Key Considerations for HPLC Method Development:
-
Column Chemistry: A C18 reversed-phase column is a good starting point for a molecule of this polarity.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to achieve good separation of the parent compound from its potential degradation products.
-
Detection: UV detection is suitable for this compound due to the presence of the aromatic ring. The selection of the detection wavelength should be optimized for maximum sensitivity.
-
Method Validation: The analytical method should be validated to ensure it is "stability-indicating," meaning it can accurately separate and quantify the parent compound in the presence of its degradation products and any other potential impurities.
Caption: Workflow for developing a stability-indicating HPLC method.
References
-
Strom, J. G., & Jun, H. W. (1980). Kinetics of hydrolysis of methenamine. Journal of Pharmaceutical Sciences, 69(11), 1261–1263. [Link]
-
Temerk, Y. M., Kamal, M. M., & Ahmed, M. E. (1984). Kinetics of hydrolysis of some N′-(4-substituted benzylidene) salicylohydrazides. Journal of the Chemical Society, Perkin Transactions 2, (2), 337-339. [Link]
-
Schiavi, M., Serafini, S., Italia, A., Villa, M., Fronza, G., & Selva, A. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812–814. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
Chen, Y., & van de Ven, A. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A, 113(31), 8687–8696. [Link]
-
Underberg, W. J., & van der Meulen, F. W. (1984). Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. International Journal of Pharmaceutics, 18(1-2), 127-137. [Link]
-
Kennedy, J. A., & Powell, G. P. (2001). Analysis of the oxidative degradation of proanthocyanidins under basic conditions. Journal of Agricultural and Food Chemistry, 49(4), 1740–1746. [Link]
Sources
- 1. Kinetics of hydrolysis of methenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of hydrolysis of some N′-(4-substituted benzylidene) salicylohydrazides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of the oxidative degradation of proanthocyanidins under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Removal of unreacted 3-(3-Methoxyphenyl)propanohydrazide from product
Efficient Removal of Unreacted 3-(3-Methoxyphenyl)propanohydrazide
Welcome to the Technical Support Center. This guide, curated for research scientists and drug development professionals, provides a comprehensive, question-and-answer-based resource for the effective removal of unreacted this compound from your reaction product. As Senior Application Scientists, we focus on the underlying chemical principles to empower you to troubleshoot and adapt these protocols to your specific needs.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the presence of residual this compound in my product?
A1: Before attempting any purification, it's crucial to confirm the presence and relative amount of the hydrazide impurity. Thin-Layer Chromatography (TLC) is the most common and rapid method.
-
Principle: this compound is a relatively polar compound due to the hydrazide functional group (-NHNH2), which can engage in hydrogen bonding. On a normal-phase silica TLC plate, it will likely have a lower Rf (retention factor) compared to a less polar product.
-
Procedure: Spot your crude reaction mixture, your purified product, and the hydrazide starting material on the same TLC plate. Elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualization: Many organic compounds are not visible to the naked eye. After elution, visualize the spots under a UV lamp (254 nm), as the aromatic ring in the compound should be UV-active.[1] For more sensitive detection, or if the compound is not strongly UV-active, use a chemical stain. A potassium permanganate (KMnO4) stain is an excellent choice as it reacts with the oxidizable hydrazide group, appearing as a yellow-brown spot on a purple background.[1][2][3]
Q2: What is the most straightforward method to remove this basic impurity?
A2: The most direct and often most effective initial approach is an acid-base extraction .[4][5]
-
Principle of Causality: The hydrazide functional group is basic and will be protonated by an acid to form a water-soluble salt. Your desired product, assuming it is not strongly basic, will remain in the organic phase. This difference in solubility is the basis for the separation.[4][6]
-
Recommendation: Washing your crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous acid solution (e.g., 1 M HCl) will transfer the protonated hydrazide salt into the aqueous layer, which can then be physically separated using a separatory funnel.[4]
Expert Tip: It is critical to perform multiple acid washes (2-3 times) to ensure complete removal of the hydrazide. After the acid wash, a wash with saturated sodium bicarbonate solution can neutralize any remaining acid, followed by a brine wash to remove excess water from the organic layer before drying and solvent evaporation.[6]
Troubleshooting and Advanced Solutions
Q3: The acid wash didn't completely remove the hydrazide, or it formed a problematic emulsion. What's my next step?
A3: If extraction is insufficient or problematic, flash column chromatography is the definitive next step.[7]
-
Principle of Separation: Flash chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[8][9] The polar hydrazide will adhere more strongly to the polar silica gel than a less polar product, causing it to elute more slowly.
-
Stationary Phase: Standard silica gel is slightly acidic and works well for separating polar compounds.[8]
-
Mobile Phase Selection: The key is to find a solvent system where your product has an Rf of ~0.2-0.35 on TLC, ensuring good separation from the hydrazide which should have a lower Rf.[10]
Q4: My product is also a solid. Can I use recrystallization?
A4: Yes, recrystallization can be an excellent purification method, especially for removing small amounts of impurities from a solid product.[11][12][13][14]
-
Principle of Causality: This technique relies on the difference in solubility of the product and the impurity in a given solvent at different temperatures.[13] The ideal scenario is to find a solvent that dissolves your product well when hot but poorly when cold, while the hydrazide impurity remains soluble (or insoluble) at all temperatures.
-
Solvent Selection: The process involves dissolving the impure solid in a minimum amount of a hot solvent and allowing it to cool slowly.[12] As the solution cools, the solubility of your product decreases, leading to the formation of pure crystals, while the impurity remains dissolved in the mother liquor.[14] The pure crystals are then collected by filtration.[11][14]
| Method | Principle | Best For | Key Considerations |
| Acid-Base Extraction | Difference in basicity and water solubility of the protonated salt. | Initial bulk removal of the basic hydrazide from a neutral or acidic product. | Potential for emulsions; may not be suitable for acid-sensitive products. |
| Flash Chromatography | Differential adsorption to a polar stationary phase (silica). | Separating compounds with different polarities. Highly effective when extraction fails. | Requires method development (TLC); consumes solvent and stationary phase. |
| Recrystallization | Difference in solubility between the product and impurity in a specific solvent. | Final purification of solid products to remove small amounts of impurities. | Requires the product to be a solid with suitable crystallization properties. |
| Scavenger Resins | Covalent bonding of the impurity to a solid support. | Highly selective removal of specific functional groups, useful for final polishing. | Can be expensive; requires screening for the appropriate resin. |
Q5: Are there any high-selectivity methods for trace amounts of hydrazide?
A5: For challenging separations or to remove trace amounts of hydrazide, scavenger resins are a powerful tool.
-
Principle of Action: These are solid-supported reagents that covalently react with and bind specific functional groups. An isocyanate-functionalized resin is highly effective at scavenging primary amines and hydrazides.[15]
-
Workflow: The resin is added to the solution containing your product and the impurity. After stirring for a specified time, the resin (now with the impurity bound to it) is simply filtered off, leaving the purified product in solution. This avoids aqueous workups and chromatography. Several types of scavenger resins are available for removing amines and hydrazines.[16][17][18][19]
Experimental Protocols & Workflows
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
First Wash: Add an equal volume of 1 M HCl (aq). Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the acid wash (steps 2-3) two more times.
-
Neutralization: Wash the organic layer with saturated NaHCO3 solution to neutralize any residual acid.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove bulk water.
-
Drying & Evaporation: Drain the organic layer into a flask, dry over anhydrous MgSO4 or Na2SO4, filter, and remove the solvent under reduced pressure.
Purification Decision Workflow
Caption: Decision workflow for purification strategy.
Mechanism of Acid-Base Extraction
Caption: Phase transfer during acid extraction.
References
-
- UCLA Department of Chemistry and Biochemistry.
-
- Chemistry LibreTexts.
-
- Biotage.
-
- Organic Chemistry Portal.
-
- Wikipedia.
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- Jack Westin.
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- BenchChem.
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- Mettler Toledo.
-
- Supra Sciences.
-
- Sorbent Technologies, Inc.
-
- University of Rochester Department of Chemistry.
-
- UCLA Department of Chemistry and Biochemistry.
-
- J. K. W. Chui.
-
- Google Patents.
-
- Wikipedia.
-
- FINEAMIN.
-
- Google Patents.
-
- California State University, Sacramento.
-
- Biotage.
-
- University of Wisconsin-Madison Chemistry Department.
-
- University of Rochester Department of Chemistry.
-
- University of Pennsylvania Department of Chemistry.
-
- PubChem.
-
- Chemistry LibreTexts.
-
- ResearchGate.
-
- PubChem.
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- FooDB.
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- ResearchGate.
-
- PubChem.
-
- PubChem.
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- 2. depts.washington.edu [depts.washington.edu]
- 3. Magic Formulas [chem.rochester.edu]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
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- 9. Chromatography [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 14. mt.com [mt.com]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Bioactivity in 3-(3-Methoxyphenyl)propanohydrazide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(3-Methoxyphenyl)propanohydrazide derivatives. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during the synthesis, purification, and biological evaluation of this important class of compounds. Our goal is to equip you with the knowledge to diagnose and resolve challenges related to low bioactivity, ensuring the success of your research endeavors.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound derivative shows significantly lower than expected bioactivity. What are the most common initial steps for troubleshooting?
A1: When encountering low bioactivity, a systematic approach is crucial. Begin by verifying the structural integrity and purity of your compound.
-
Structural Confirmation: Re-examine your analytical data (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR) to confirm that the synthesized structure is indeed the intended this compound derivative.[1][2][3] Pay close attention to characteristic peaks, such as the N-H protons of the hydrazide moiety and the signals corresponding to the methoxyphenyl group.[1]
-
Purity Assessment: Use techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to assess the purity of your compound. Impurities, even in small amounts, can interfere with biological assays and lead to misleading results.
-
Reagent and Solvent Quality: Ensure that all reagents and solvents used in the synthesis were of high purity and free from contaminants. Trace impurities in starting materials can lead to the formation of side products that may inhibit the desired biological activity.
Q2: Could the position of the methoxy group on the phenyl ring be the reason for the observed low bioactivity?
A2: Absolutely. The position of substituents on an aromatic ring is a critical determinant of a molecule's biological activity, a concept central to Structure-Activity Relationship (SAR) studies.[4][5][6]
The methoxy group (-OCH₃) can influence a molecule's properties in several ways:
-
Electronic Effects: As an electron-donating group, the methoxy substituent can alter the electron density of the phenyl ring, which can affect how the molecule interacts with its biological target.[4][7][8]
-
Steric Hindrance: The physical size of the methoxy group can influence the molecule's ability to fit into the binding site of a target protein or enzyme.
-
Lipophilicity and Solubility: The methoxy group can impact the compound's solubility and its ability to cross biological membranes.[7][8]
If you are consistently observing low bioactivity with the 3-methoxy substitution, it is a sound experimental strategy to synthesize and test isomers with the methoxy group at the 2- (ortho) and 4- (para) positions to explore the SAR.[5][6]
Q3: I have confirmed the structure and purity of my compound, but the bioactivity remains low. What experimental factors in my biological assay could be the culprit?
A3: If the issue does not lie with the compound itself, the next logical step is to scrutinize the biological assay protocol.
-
Compound Solubility: Ensure your compound is fully dissolved in the assay buffer. Poor solubility can lead to an underestimation of the true biological activity. Consider using a co-solvent like DMSO, but be mindful of its final concentration in the assay, as it can have its own biological effects.
-
Assay Controls: Double-check your positive and negative controls to ensure the assay is performing as expected. If the positive control is also showing weak activity, there may be an issue with the reagents or the experimental setup.
-
Compound Stability: Hydrazide and hydrazone derivatives can be susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain enzymes.[9][10] Assess the stability of your compound under the specific conditions of your assay.
-
Target Engagement: If possible, use a biophysical technique (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry) to confirm that your compound is binding to the intended biological target.
Troubleshooting Guides
Guide 1: Diagnosing Synthesis-Related Issues
If you suspect the problem originates from the synthesis of your this compound derivative, this guide will help you pinpoint the issue.
Symptom: Low yield and/or presence of significant impurities after purification.
Potential Causes and Solutions:
| Potential Cause | Diagnostic Check | Proposed Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. | Extend the reaction time or increase the reaction temperature. Ensure proper stoichiometry of reactants. |
| Side Reactions | Analyze crude reaction mixture by LC-MS to identify potential side products. | Optimize reaction conditions (e.g., temperature, solvent, catalyst) to minimize side product formation. |
| Degradation of Starting Material or Product | Check the stability of starting materials and the final product under the reaction conditions. | Use milder reaction conditions or protect sensitive functional groups. |
| Ineffective Purification | Assess the purity of the final product using multiple analytical techniques. | Employ alternative purification methods such as column chromatography with a different stationary or mobile phase, or recrystallization from a different solvent system.[9] |
Experimental Workflow for Synthesis Optimization:
Caption: Workflow for optimizing the synthesis of this compound derivatives.
Guide 2: Investigating Structure-Activity Relationship (SAR)
Low bioactivity may be inherent to the specific chemical structure of your this compound derivative. A systematic exploration of the SAR can provide valuable insights.
Core Concept: The biological activity of a compound is intimately linked to its three-dimensional structure and the arrangement of its functional groups.[5][6]
Key Areas for Modification and Exploration:
-
Phenyl Ring Substitution:
-
Positional Isomers: As discussed in the FAQs, synthesize and test the 2-methoxy and 4-methoxy analogues.
-
Electronic Modulation: Replace the methoxy group with other substituents of varying electronic properties (e.g., electron-withdrawing groups like -Cl, -CF₃, or other electron-donating groups like -CH₃).[11][12]
-
Bioisosteric Replacement: Consider replacing the methoxy group with a bioisostere, such as a trifluoromethyl group, which can have similar steric properties but different electronic and metabolic characteristics.[11]
-
-
Propanohydrazide Linker:
-
Chain Length: Synthesize analogues with shorter (aceto-) or longer (butano-) linkers to probe the optimal distance between the phenyl ring and the hydrazide moiety.
-
Rigidification: Introduce conformational constraints into the linker, for example, by incorporating a double bond or a small ring, to understand the preferred bioactive conformation.
-
-
Hydrazide Moiety Modification:
Logical Flow for SAR Exploration:
Caption: A systematic approach to exploring the Structure-Activity Relationship of this compound derivatives.
References
-
The role of the methoxy group in approved drugs | Request PDF. ResearchGate. Available at: [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available at: [Link]
-
Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 24(19), 3581. Available at: [Link]
-
New hydrazone derivatives: synthesis, characterization, carbonic anhydrase I-II enzyme inhibition, anticancer activity and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205311. Available at: [Link]
-
Roles of the Chloro and Methoxy Groups in Drug Discovery. ACS Publications. Available at: [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Pharmaceuticals, 15(11), 1362. Available at: [Link]
-
Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. ResearchGate. Available at: [Link]
-
Biological Activities of Hydrazone Derivatives. Molecules, 12(9), 1910-1939. Available at: [Link]
-
A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines. Available at: [Link]
-
Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8031. Available at: [Link]
-
Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. Available at: [Link]
-
Natural hydrazine-containing compounds: Biosynthesis, isolation, biological activities and synthesis | Request PDF. ResearchGate. Available at: [Link]
-
Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. International Journal of Chemical and Biochemical Sciences. Available at: [Link]
-
Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 24(18), 3369. Available at: [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]
-
Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Available at: [Link]
-
3-(3,4,5-Trimethoxyphenyl)propanohydrazide. Sci-Hub. Available at: [Link]
-
Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. Available at: [Link]
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. Available at: [Link]
-
Structure Activity Relationships. Drug Design Org. Available at: [Link]
-
3-(4-Methoxyphenyl)propanohydrazide. Sci-Hub. Available at: [Link]
-
Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 1968. Available at: [Link]
-
On Exploring Structure Activity Relationships. Methods in Molecular Biology, 1425, 387-402. Available at: [Link]
-
Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. Available at: [Link]
-
(PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. Available at: [Link]
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Available at: [Link]
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- 2. derpharmachemica.com [derpharmachemica.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 3-(3-Methoxyphenyl)propanohydrazide during storage
Welcome to the technical support center for 3-(3-Methoxyphenyl)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimental use. Below you will find frequently asked questions (FAQs) and in-depth troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored in a cool, dark, and dry environment. Based on handling procedures for similar aromatic hydrazides and supplier recommendations for related compounds, the following conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | While some related solids are stable at room temperature, "cold-chain transportation" is recommended by some suppliers for similar compounds, suggesting that refrigerated storage is a best practice to minimize the risk of slow degradation over time. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The hydrazide functional group can be susceptible to oxidation, a process that can be accelerated by atmospheric oxygen.[1] Storing under an inert atmosphere minimizes this risk. |
| Light | Amber vial or light-blocking container | Aromatic hydrazides can be sensitive to light. Photoinduced cleavage of the N-N bond can occur upon exposure to visible light, leading to degradation.[2][3] |
| Moisture | Tightly sealed container with desiccant | Hydrazides are susceptible to hydrolysis. It is crucial to protect the compound from atmospheric moisture.[4][5][6] General guidance for hydrazide compounds suggests keeping the container tightly closed in a dry place.[7] |
Q2: I've observed a change in the color of my solid sample over time. What could be the cause?
A color change, typically to a yellowish or brownish hue, often indicates degradation. The most likely causes are oxidation or hydrolysis. Methoxy-substituted phenyl compounds, in particular, can form colored byproducts upon oxidation.[8] To diagnose the issue, it is recommended to perform a purity analysis using a suitable analytical method like HPLC.
Q3: What solvents are suitable for dissolving this compound?
This compound is generally soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). When preparing solutions, it is crucial to use anhydrous solvents to prevent hydrolysis. For aqueous solutions, use buffered systems and prepare the solution fresh for each experiment to minimize degradation.
Q4: How stable is this compound in aqueous solutions?
Troubleshooting Guides
Issue 1: Loss of Purity or Appearance of Extra Peaks in HPLC Analysis
Symptoms:
-
A decrease in the area of the main peak corresponding to this compound in your HPLC chromatogram.
-
The appearance of new, unidentified peaks, suggesting the presence of degradation products.
Potential Causes and Solutions:
-
Hydrolysis: The hydrazide functional group can be cleaved by water to form 3-(3-methoxyphenyl)propanoic acid and hydrazine. This is a common degradation pathway, especially in non-anhydrous solvents or unbuffered aqueous solutions.[4][5][6]
-
Preventative Measures:
-
Always use anhydrous solvents for preparing stock solutions.
-
If working in aqueous media, prepare solutions fresh and use a buffer to maintain a neutral pH.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles and moisture ingress.
-
-
-
Oxidation: The presence of oxygen, particularly in combination with trace metal ions, can lead to oxidative degradation.[1] The methoxy group on the phenyl ring can also influence susceptibility to oxidation.[9][10][11]
-
Preventative Measures:
-
When preparing solutions, consider degassing the solvent by sparging with an inert gas like argon or nitrogen.
-
If your experimental system is sensitive to oxidation, add a chelating agent like EDTA to sequester trace metal ions.
-
Store solid compound and solutions under an inert atmosphere.
-
-
-
Photodegradation: Exposure to light, especially UV or high-intensity visible light, can cause the cleavage of the N-N bond in aromatic hydrazides.[2][3]
-
Preventative Measures:
-
Store the solid compound and any solutions in amber vials or wrap containers in aluminum foil.
-
Minimize exposure to ambient light during experimental procedures.
-
-
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for specific applications.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 50 µg/mL with the same solvent mixture.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm (based on the absorbance of the methoxyphenyl group).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Caption: Major degradation pathways for this compound.
Issue 2: Inconsistent Experimental Results
Symptoms:
-
Poor reproducibility of bioactivity assays or chemical reactions involving this compound.
-
A gradual decrease in the expected activity of a stock solution over time.
Potential Causes and Solutions:
-
Solution Instability: As discussed, the compound can degrade in solution. The rate of degradation may vary depending on the solvent, pH, and storage conditions.
-
Troubleshooting Workflow:
-
Prepare Fresh Solutions: Always prepare working solutions immediately before use from a recently prepared stock.
-
Validate Stock Solution Stability: If a stock solution must be stored, perform a stability study. Analyze the purity of the stock solution by HPLC at regular intervals (e.g., 0, 24, 48, and 72 hours) under your specific storage conditions (e.g., -20°C).
-
Control for pH: Ensure that the pH of your experimental medium is controlled and within a stable range for the compound (ideally near neutral).
-
-
Caption: Experimental workflow for assessing the stability of a stock solution.
-
Presence of Impurities in the Starting Material: The synthesis of hydrazides can sometimes result in residual starting materials or byproducts. For example, if synthesized from the corresponding ester, residual ester may be present.
-
Preventative Measures:
-
Always source high-purity this compound from a reputable supplier.
-
Review the Certificate of Analysis (CoA) to check for known impurities.
-
If synthesizing in-house, ensure complete reaction and thorough purification. Common synthetic routes involve the reaction of an ester with hydrazine hydrate, so incomplete reaction could leave residual ester.[12]
-
-
By adhering to these storage and handling guidelines, researchers can minimize the degradation of this compound, ensuring the reliability and reproducibility of their experimental results.
References
-
Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. National Institutes of Health. [Link]
-
Safety data sheet. Hubergroup. 2022. [Link]
-
Hydrazide derivatives produce active oxygen species as hydrazine. PubMed. [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. National Institutes of Health. [Link]
-
Storage of Boc-hydrazide. Reddit. 2021. [Link]
-
PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. CBU International Conference Proceedings. 2018. [Link]
-
PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. ResearchGate. 2018. [Link]
-
SAFETY DATA SHEET. SharkNinja. 2022. [Link]
-
HPLC Methods for analysis of Hydrazine. HELIX Chromatography. [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. 2008. [Link]
-
EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. National Institutes of Health. 2022. [Link]
- The method that derivatization HPLC methods determine hydrazine hydrate.
-
NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Research Journal of Pharmacy and Technology. [Link]
-
Determination of Hydrazine in Clozapine by Precolumn Derivatization High Performance Liquid Chromatography Method. Chinese Journal of Applied Chemistry. 2022. [Link]
-
Color of methoxy substituted phenyl rings when heated in the presence of acid. Chemistry Stack Exchange. 2016. [Link]
-
Luminescence and photochemical properties of hydrazones of aromatic aldehydes. ResearchGate. [Link]
-
EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. ACS Publications. 2022. [Link]
-
Hydrazine. Wikipedia. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
-
Theoretical Studies on the Stability of Phenylpentazole and Its Substituted Derivatives of -OH, -OCH3, -OC2H5 and -N(CH3)2. ResearchGate. [Link]
-
Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]
-
Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. PubMed. [Link]
-
Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences. 2017. [Link]
-
Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. National Institutes of Health. 2025. [Link]
-
Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. [Link]
-
Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. PubMed. 2025. [Link]
-
Synthesis of polycyclic aromatic quinones by continuous flow electrochemical oxidation. Beilstein Journal of Organic Chemistry. 2024. [Link]
-
Cross‐Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate‐Determining Deprotonation of Bound Hydrazine. ResearchGate. [Link]
-
Cross‐Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate‐Determining Deprotonation of Bound Hydrazine. ResearchGate. [Link]
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- 2. Sci-Hub. Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light / Synthesis, 2011 [sci-hub.box]
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- 5. PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE | CBU International Conference Proceedings [ojs.journals.cz]
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- 12. mdpi.com [mdpi.com]
Technical Support Center: Byproduct Identification in 3-(3-Methoxyphenyl)propanohydrazide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and purification of 3-(3-Methoxyphenyl)propanohydrazide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a specific focus on the identification and mitigation of reaction byproducts. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively.
Quick Navigation
FAQs & Troubleshooting: A Guided Q&A Approach
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
A low yield in the hydrazinolysis of methyl or ethyl 3-(3-methoxyphenyl)propanoate is a common issue that can almost always be traced back to one of four areas: reaction conditions, reagent stoichiometry, workup procedure, or significant byproduct formation.[1][2]
Causality & Troubleshooting Workflow:
The key to resolving low yield is a systematic approach. Before re-running the reaction, analyze your crude product to determine if the issue was an incomplete reaction or the formation of side products.
Caption: Troubleshooting workflow for low product yield.
-
Reagent Stoichiometry: The most common method for preparing hydrazides is the hydrazinolysis of the corresponding ester.[3] To drive the reaction to completion and minimize certain side reactions, a molar excess of hydrazine hydrate is recommended, typically between 2 and 5 equivalents.
-
Reaction Conditions: Hydrazinolysis is a nucleophilic acyl substitution. The reaction rate is dependent on temperature and time. If your analysis shows a significant amount of unreacted starting ester, consider increasing the reflux time or, cautiously, the reaction temperature.[4]
-
Workup Losses: this compound has basic (hydrazine) and weakly acidic (N-H) protons. During aqueous workup, ensure the pH of the aqueous layer is neutral to slightly basic before extraction to prevent your product from partitioning into the aqueous phase as a salt.
Q2: I'm observing an unknown spot on my TLC analysis. How can I identify it?
Thin-Layer Chromatography (TLC) is an excellent first-pass diagnostic tool. The polarity of the compounds dictates their retention factor (Rƒ).
-
Spot with Higher Rƒ (Less Polar): An impurity that is less polar than your hydrazide product will travel further up the TLC plate. This is often one of two species:
-
Unreacted Starting Ester: (e.g., methyl 3-(3-methoxyphenyl)propanoate). Esters are significantly less polar than hydrazides due to the lack of the -NHNH₂ group, which is a strong hydrogen bond donor/acceptor.
-
Diacylhydrazine Byproduct: This molecule has two acyl groups attached to the hydrazine nitrogen atoms, making it much larger and less polar than the desired monosubstituted hydrazide.
-
-
Spot with Lower Rƒ (More Polar): A spot that barely moves from the baseline is highly polar. This is likely the corresponding carboxylic acid, 3-(3-Methoxyphenyl)propanoic acid.[5] It can arise from the hydrolysis of the starting ester if water is present in the reaction mixture under prolonged heating.
To confirm, run a co-spot TLC: spot your crude reaction mixture, the starting material, and a mix of both in separate lanes. If one of the impurity spots has the same Rƒ as your starting material, you have identified it.
Q3: My mass spectrometry data shows a peak at approximately 342.4 g/mol [M+H]⁺. What is this impurity?
This mass corresponds precisely to the N,N'-bis[3-(3-methoxyphenyl)propanoyl]hydrazine byproduct. This is the most common process-related impurity in hydrazide synthesis when conditions are not optimized.[6]
Mechanism of Formation:
This byproduct forms when a second molecule of the ester (or a more reactive acylating agent like an acid chloride) reacts with the already-formed desired product, this compound. The terminal -NH₂ of the product acts as a nucleophile.
Caption: Reaction pathway for desired product and diacyl byproduct.
The molecular weight of 3-(3-Methoxyphenyl)propanoic acid is ~180.2 g/mol .[5]
-
Desired Product: (C₁₀H₁₂O₂) + (N₂H₂) - (H₂O) = C₁₀H₁₄N₂O₂ ≈ 194.23 g/mol
-
Byproduct: 2 * (C₁₀H₁₂O₂) + (N₂H₄) - 2*(H₂O) = C₂₀H₂₄N₂O₃ ≈ 342.4 g/mol (Note: formula is C20H24N2O2)
Q4: How can I strategically minimize the formation of the major diacylhydrazine byproduct?
Minimizing the diacylhydrazine impurity is a matter of controlling the relative rates of the two reaction steps shown in the diagram above. You want to maximize the rate of Step 1 while minimizing the rate of Step 2.
-
Leverage Le Châtelier's Principle: Use a significant molar excess of hydrazine hydrate (2-5 equivalents). By increasing the concentration of one of the initial reactants, you statistically favor the first reaction (ester + hydrazine) over the second (product + ester). This is the most effective control measure.[6]
-
Control Temperature: The second acylation step may have a higher activation energy. Running the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., gentle reflux in ethanol) can help favor the formation of the mono-acylated product.
-
Addition Method: For particularly sensitive substrates, consider the slow addition of the ester to the heated solution of excess hydrazine hydrate. This ensures that the ester molecule is always more likely to encounter a hydrazine molecule than a product molecule.
Q5: What are the most effective methods for purifying the final product?
-
Recrystallization: This is the preferred method for purifying this compound on a lab scale. The key is selecting an appropriate solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
Good Solvent Choices: Ethanol, isopropanol, or a mixture of ethanol and water.
-
General Procedure: See below for a detailed guide.
-
-
Column Chromatography: If recrystallization fails to remove impurities (especially the diacylhydrazine, which may have similar solubility properties), column chromatography is necessary.[7]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point. The less polar byproducts (ester, diacylhydrazine) will elute first, followed by the more polar desired product.
-
Key Byproduct Profiles
This table summarizes the key species to monitor during your reaction and analysis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Signature | Formation Pathway |
| Starting Ester (Methyl variant) | C₁₁H₁₄O₃ | 194.23 | High Rƒ on TLC; GC-MS peak; ¹H NMR signal for -OCH₃ (~3.7 ppm) | Incomplete reaction |
| Starting Acid | C₁₀H₁₂O₃ | 180.20 | Low Rƒ on TLC; Broad -OH peak in ¹H NMR; LC-MS peak | Hydrolysis of the starting ester |
| N,N'-bis[3-(3-methoxyphenyl)propanoyl]hydrazine | C₂₀H₂₄N₂O₂ | 340.42 | High Rƒ on TLC (but lower than ester); LC-MS peak at m/z 341.4 [M+H]⁺; Symmetrical ¹H NMR | Reaction of the desired product with a second ester molecule |
Standard Analytical & Purification Protocols
Protocol 1: General Procedure for TLC Monitoring
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A good starting point is 50% Ethyl Acetate in Hexanes. Adjust polarity as needed.
-
Spotting: Dissolve a tiny amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot on the baseline alongside your starting material for reference.
-
Development: Place the plate in a chamber saturated with the mobile phase vapor. Allow the solvent front to travel up ~80% of the plate.
-
Visualization: View the dried plate under UV light (254 nm). Circle the spots. Further visualization can be achieved using an iodine chamber or a potassium permanganate stain.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This method is for monitoring reaction progress and assessing final purity. Various chromatographic methods are available for analyzing hydrazines and hydrazides.[8][9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes. Hold for 5 minutes. Return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Expected Elution Order: 1. 3-(3-Methoxyphenyl)propanoic acid, 2. This compound, 3. Starting Ester, 4. Diacylhydrazine byproduct.
Protocol 3: Purification by Recrystallization
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate with stirring) until all the solid dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this period.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
References
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Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. [Link]
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Clark, E. R. (1967). The Determination of Hydrazino-Hydrazide Groups. Pergamon. [Link]
- Malone, H. E. (1970). The Determination of Hydrazino–Hydrazide Groups. Pergamon.
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Husain, A., Ahmad, A., Alam, M. M., Ajmal, M. R., & Ahuja, P. (2009). Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry. Indian Journal of Pharmaceutical Sciences, 71(2), 144–148. [Link]
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Pawar, S. S., & Sekar, N. (2020). A New Procedure for Preparation of Carboxylic Acid Hydrazides. ResearchGate. [Link]
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National Institute of Standards and Technology. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. NIST Chemistry WebBook. [Link]
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Volkov, D. S., & Zaitsev, N. K. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 73, 107-120. [Link]
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Al-Azzawi, A. M., & Al-Obaydi, F. H. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(11), 5195-5202. [Link]
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SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]
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Sharma, P., & Kumar, P. (2011). Development and assessment of green synthesis of hydrazides. Krishikosh. [Link]
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Qadeer, G., Rama, N. H., Malik, M. A., & Raftery, J. (2007). 3-(4-Methoxyphenyl)propanohydrazide. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3061. [Link]
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Eadara, K. C., Divvela, S. R. V. N., Sawant, S. B., Reddy, L., Padi, P. R., & Agarwal, R. (2016). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104. [Link]
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Chen, J., Li, X., Wang, Y., & Zhu, Z. (2018). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Food Science & Nutrition, 6(8), 2316-2323. [Link]
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Rapolu, R., Raju, C. N., & Poornachandra, Y. (2015). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Definitive 1H NMR Analysis of 3-(3-Methoxyphenyl)propanohydrazide
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. For compounds such as 3-(3-Methoxyphenyl)propanohydrazide, a molecule of interest due to the prevalence of the hydrazide moiety in pharmacologically active agents, confirming its identity and purity is a non-negotiable prerequisite.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as the premier analytical technique for this purpose, offering an unparalleled, atom-level view of the molecular structure.[1][4]
This guide moves beyond a simple recitation of protocol steps. It is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of the causality behind the 1H NMR analysis of this compound. We will explore the predictive analysis of its spectrum, detail a robust and self-validating experimental protocol, and objectively compare the technique against other analytical alternatives, grounding every claim in authoritative data.
The Rationale: Decoding the 1H NMR Spectrum of this compound
Before stepping into the laboratory, a proficient scientist can predict the 1H NMR spectrum of a target molecule. This predictive power stems from a fundamental understanding of chemical shifts (δ), spin-spin coupling, and signal integration.[5][6] The chemical environment of each proton dictates its resonance frequency (chemical shift), while neighboring protons cause signal splitting, and the area under each signal corresponds to the number of protons it represents.
For this compound, we can dissect the molecule into five distinct proton environments:
-
Methoxy Protons (H_a): These three protons on the methyl group are attached to an electronegative oxygen atom, causing a downfield shift. As there are no adjacent protons, the signal is expected to be a sharp singlet.[7]
-
Aliphatic Chain Protons (H_b, H_c): The two methylene (-CH2-) groups form an ethyl bridge. The protons at H_c are adjacent to the electron-withdrawing carbonyl group, shifting them further downfield than the H_b protons. They will couple with each other, resulting in two distinct triplets, based on the n+1 rule (2 neighboring protons + 1 = 3).[5]
-
Aromatic Protons (H_d, H_e, H_f, H_g): The four protons on the benzene ring are in unique chemical environments due to the meta substitution pattern. Their chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing alkyl chain.[6] This will result in complex multiplets in the aromatic region of the spectrum.
-
Hydrazide Protons (H_h, H_i): The protons on the -NH and -NH2 groups are often broad signals and their chemical shifts can be highly variable, depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[8] In a solvent like DMSO-d6, which is a hydrogen bond acceptor, these signals are more likely to be observed as distinct, albeit potentially broad, singlets.
Predicted 1H NMR Spectral Data
The following table summarizes the anticipated signals for this compound, providing a benchmark for experimental verification.
| Signal Label | Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H_a | -OCH₃ | ~ 3.8 | Singlet (s) | 3H |
| H_b | Ar-CH₂- | ~ 2.9 | Triplet (t) | 2H |
| H_c | -CH₂-CO | ~ 2.5 | Triplet (t) | 2H |
| H_d, H_e, H_f, H_g | Aromatic C-H | 6.7 - 7.2 | Multiplet (m) | 4H |
| H_h | -CONH - | ~ 9.0 (variable) | Broad Singlet (br s) | 1H |
| H_i | -NH₂ | ~ 4.2 (variable) | Broad Singlet (br s) | 2H |
Note: Predicted chemical shifts are estimates based on typical values for similar functional groups and may vary based on solvent and experimental conditions.[8][9]
A Self-Validating Protocol for 1H NMR Analysis
Trustworthiness in analytical data comes from a meticulously executed and well-understood protocol. Each step is designed to eliminate variables and ensure the resulting spectrum is a true representation of the sample.
Experimental Workflow Diagram
Caption: Workflow for 1H NMR Analysis.
Step-by-Step Methodology
-
Sample Preparation (The Foundation of Quality Data)
-
Analyte Weighing: Accurately weigh 10-15 mg of the synthesized this compound. This concentration is optimal for achieving a high signal-to-noise ratio in a reasonable time without causing issues like solution viscosity that can broaden spectral lines.[10]
-
Solvent Selection & Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent in a clean vial.[11][12] The choice of solvent is critical.
-
DMSO-d6 (Deuterated Dimethyl Sulfoxide): Highly recommended for this compound. Its polarity effectively dissolves the hydrazide, and its ability to form hydrogen bonds helps in observing the exchangeable N-H protons, which might otherwise be invisible.[1]
-
CDCl3 (Deuterated Chloroform): A common alternative, but the N-H protons may exchange more rapidly or be broader and harder to identify.
-
-
Internal Standard: Add a small drop of Tetramethylsilane (TMS). TMS is chemically inert and its protons resonate at a defined 0.0 ppm, providing a universal reference point for calibrating the chemical shift axis.[5][13]
-
Filtration and Transfer: To ensure magnetic field homogeneity, the sample must be free of any suspended particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. The final solution height should be ~4-5 cm.[10]
-
-
Instrument Setup and Data Acquisition
-
Spectrometer: Utilize an NMR spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, particularly for resolving the complex aromatic region.[1][13]
-
Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field against drift.[12] Shimming is an automated process that optimizes the homogeneity of the magnetic field across the sample volume, resulting in sharp, symmetrical peaks.
-
Acquisition: Acquire the 1H NMR spectrum. Typically, 16 to 64 scans are sufficient for a sample of this concentration to yield an excellent signal-to-noise ratio.
-
-
Data Processing and Interpretation
-
Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier Transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical). The baseline is corrected to be flat and at zero intensity.
-
Calibration and Integration: The spectrum is calibrated by setting the TMS peak to 0.0 ppm. The relative areas of the signals are then integrated. The integration values should correspond to the ratio of protons predicted (3:2:2:4:1:2). This step serves as a crucial internal validation of the structure.
-
Comparative Guide: 1H NMR vs. Alternative Analytical Techniques
| Technique | Information Provided for this compound | Strengths | Limitations |
| 1H NMR Spectroscopy | Precise proton environment, connectivity (through coupling), and relative proton count. | Unambiguous structural information; quantitative potential (qNMR). | Less sensitive than MS; complex spectra can be challenging to interpret fully. |
| 13C NMR Spectroscopy | Number of unique carbon environments and types (CH3, CH2, CH, C).[16] | Complements 1H NMR by providing a direct view of the carbon backbone.[17] | Low natural abundance of 13C makes it ~6000 times less sensitive than 1H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight (confirming molecular formula) and fragmentation patterns.[18] | Extremely high sensitivity; provides definitive molecular weight. | Does not provide detailed connectivity information; isomers are often indistinguishable. |
| FTIR Spectroscopy | Presence of key functional groups (C=O, N-H, C-O-C, aromatic C-H).[19] | Fast, simple, and excellent for confirming the presence or absence of specific functional groups.[20] | Provides limited information on the overall molecular skeleton; not suitable for detailed structural mapping. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[21] | Gold standard for determining the purity of a compound by separating it from impurities. | Provides no structural information about the compound or the impurities.[22] |
Conclusion
The 1H NMR analysis of this compound, when performed with a deep understanding of the underlying principles and a rigorous, validated protocol, provides definitive confirmation of its chemical structure. The predicted spectrum, characterized by distinct signals for the methoxy, aliphatic, aromatic, and hydrazide protons, serves as a reliable blueprint for experimental verification. While techniques like MS and FTIR are invaluable for confirming molecular weight and functional groups, 1H NMR remains unparalleled in its ability to map the precise atomic arrangement of the molecule. For any scientist engaged in chemical synthesis or drug development, mastering the application and interpretation of 1H NMR spectroscopy is not merely a technical skill but a fundamental component of scientific integrity and success.
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1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation . Doc Brown's Advanced Organic Chemistry. Available at: [Link]
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones . MDPI. Available at: [Link]
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Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar . Oxford Instruments Magnetic Resonance. Available at: [Link]
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1H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile . ResearchGate. Available at: [Link]
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1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... . ResearchGate. Available at: [Link]
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NMR Sample Preparation . Chemical Instrumentation Facility - Iowa State University. Available at: [Link]
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FTIR spectra of (a) fatty hydrazides and (bi-biv) N,N-dimethyl fatty... . ResearchGate. Available at: [Link]
-
Propanal, 3-(4-hydroxy-3-methoxyphenyl) . NIST WebBook. Available at: [Link]
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On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds . ResearchGate. Available at: [Link]
-
Chromatographic methods of determining hydrazine and its polar derivatives . ResearchGate. Available at: [Link]
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What is the proton NMR spectrum of p-methoxyphenol? . Chemistry Stack Exchange. Available at: [Link]
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Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives . Der Pharma Chemica. Available at: [Link]
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Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides . Semantic Scholar. Available at: [Link]
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NMR Sample Preparation . University of Regina. Available at: [Link]
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(1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173) . NP-MRD. Available at: [Link]
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Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies . MDPI. Available at: [Link]
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5.5: Chemical Shift . Chemistry LibreTexts. Available at: [Link]
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Guide: Preparing a Sample for NMR analysis – Part I . Nanalysis. Available at: [Link]
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1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones . PMC. Available at: [Link]
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A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples . SIELC Technologies. Available at: [Link]
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(4-methoxyphenyl)methanol NMR, IR, MASS . Organic Chemistry at CU Boulder. Available at: [Link]
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NMR Sample Preparation . Western University. Available at: [Link]
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Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study . MDPI. Available at: [Link]
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1 H-and 13 C-NMR Spectra of benzohydrazine derivatives . ResearchGate. Available at: [Link]
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Sample Preparation . University College London. Available at: [Link]
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Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes . Oriental Journal of Chemistry. Available at: [Link]
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Synthesis, Characterization and Antioxidant Activity of Some New 3-(3-(Trifluoromethyl)phenyl)acrylic Acid Derived Hydrazide-Hydrazone Scaffolds . ResearchGate. Available at: [Link]
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Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups . MDPI. Available at: [Link]
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(3-Methoxyphenyl) methanol, N-propyl . SpectraBase. Available at: [Link]
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A Comparative Guide to the ¹³C NMR Spectral Analysis of 3-(3-Methoxyphenyl)propanohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(3-Methoxyphenyl)propanohydrazide. In the absence of a publicly available experimental spectrum for this specific molecule, this guide provides a detailed prediction and interpretation based on established principles and comparative data from structurally related compounds. This approach serves as a robust framework for researchers in structural elucidation, purity assessment, and quality control.
Predicted ¹³C NMR Spectral Data of this compound
The predicted ¹³C NMR chemical shifts for this compound in a common NMR solvent like DMSO-d₆ are summarized in the table below. These predictions are derived from the analysis of substituent effects and comparison with empirical data from similar molecular fragments.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O (Carbonyl) | ~170 | The carbonyl carbon of the hydrazide group is significantly deshielded due to the electronegativity of the adjacent oxygen and nitrogen atoms.[1][2] |
| C-ipso (Aromatic, C-OCH₃) | ~160 | The aromatic carbon directly attached to the electron-donating methoxy group experiences a strong downfield shift.[3] |
| C-ipso' (Aromatic, C-CH₂) | ~140 | The aromatic carbon attached to the propyl chain is also deshielded, though to a lesser extent than the carbon bearing the methoxy group. |
| C-ortho (Aromatic, to -OCH₃) | ~100, ~112 | These carbons are shielded due to the electron-donating resonance effect of the methoxy group. |
| C-meta (Aromatic, to -OCH₃) | ~129, ~120 | The meta carbons are less affected by the methoxy group's resonance, showing shifts closer to that of unsubstituted benzene. |
| -OCH₃ (Methoxy) | ~55 | The carbon of the methoxy group typically appears in this region.[3][4][5] |
| -CH₂- (Propyl, adjacent to aromatic) | ~30 | The methylene group attached to the aromatic ring. |
| -CH₂- (Propyl, adjacent to C=O) | ~35 | The methylene group adjacent to the electron-withdrawing carbonyl group is expected to be slightly more deshielded. |
Comparative Analysis with Structurally Related Compounds
To validate the predicted chemical shifts, a comparative analysis with experimentally determined ¹³C NMR data of related compounds is essential.
Comparison with 3-Methoxybenzaldehyde
3-Methoxybenzaldehyde is a common precursor for the synthesis of this compound. Its ¹³C NMR spectrum provides a baseline for the aromatic and methoxy carbon signals.[6]
| Carbon Atom in 3-Methoxybenzaldehyde | Experimental δ (ppm) in DMSO-d₆ [6] | Comparison with Predicted Shifts |
| C=O (Aldehyde) | 193.0 | The hydrazide carbonyl is expected to be more upfield. |
| C-ipso (C-OCH₃) | 159.8 | Excellent agreement with the predicted value. |
| C-ipso' (C-CHO) | 137.6 | Similar to the predicted value for the carbon attached to the propyl chain. |
| Aromatic CHs | 130.3, 122.5, 121.0, 112.9 | These values support the predicted range for the aromatic CH carbons in the target molecule. |
| -OCH₃ | 55.4 | Excellent agreement with the predicted value. |
Comparison with Hydrazide Moieties
The chemical shift of the carbonyl carbon in hydrazides is a key diagnostic peak. In isophthalic dihydrazide, the carbonyl carbons resonate at approximately 165-168 ppm.[1] This supports the prediction of a downfield chemical shift for the carbonyl carbon in this compound, away from the typical ester or carboxylic acid regions.[2]
Experimental Protocol for ¹³C NMR Data Acquisition
This section outlines a standardized protocol for obtaining a high-quality ¹³C NMR spectrum of this compound.
Objective: To acquire a proton-decoupled ¹³C NMR spectrum for structural confirmation.
Materials:
-
This compound sample (10-20 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tube
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the sample.
-
Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Set the spectrometer to acquire a ¹³C spectrum with proton broadband decoupling.
-
Use a standard pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
-
Data Analysis:
-
Reference the spectrum to the solvent peak of DMSO-d₆ (~39.5 ppm).
-
Integrate the peaks (note: ¹³C peak integrals are not always proportional to the number of carbons).
-
Compare the observed chemical shifts with the predicted values and data from related compounds.
-
Visualization of Key Structural Features and Workflow
The following diagrams illustrate the structure of the target molecule and the workflow for its analysis.
Caption: Chemical structure of this compound.
Caption: Workflow for ¹³C NMR analysis and guide preparation.
Alternative and Complementary Analytical Techniques
While ¹³C NMR is a powerful tool for carbon skeleton elucidation, other techniques can provide complementary information for a comprehensive structural analysis.
-
¹H NMR Spectroscopy: Provides detailed information about the proton environments, their connectivity, and the number of protons in each environment. This is crucial for assigning the signals of the propyl chain and the aromatic protons.
-
2D NMR (HSQC, HMBC): These experiments establish correlations between directly bonded (HSQC) and long-range coupled (HMBC) protons and carbons, allowing for unambiguous assignment of all signals.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, which can help confirm the overall structure.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the C=O of the hydrazide and the C-O of the methoxy group.
By integrating data from these techniques, researchers can achieve a high level of confidence in the structural assignment of this compound and its analogs.
References
- An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Isophthalic Dihydrazide - Benchchem.
- Application Note: 1H and 13C NMR Spectral Assignment for 3-Methoxybenzaldehyde Hydrazones - Benchchem.
-
Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds - PubMed. [Link]
- Summary of C13-NMR Interpret
- Comparative Analysis of 13C NMR Spectral D
-
interpreting C-13 NMR spectra - Chemguide. [Link]
-
(PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds - ResearchGate. [Link]
-
(PDF) A Study of 13C Chemical Shifts for a Series of 2-(4-methoxyphenyl)-substituted-3-phenyl-1,3-thiazolidin-4-ones - ResearchGate. [Link]
-
13 C NMR spectra of compounds 22 | Download Scientific Diagram - ResearchGate. [Link]
-
C13 Nuclear Magnetic Resonance Spectroscopy. I. Aromatic Hydrocarbons | Journal of the American Chemical Society. [Link]
-
13C Carbon NMR Spectroscopy - Chemistry Steps. [Link]
-
Methoxy groups just stick out - ACD/Labs. [Link]
-
13 C NMR spectra assignment of title compound - ResearchGate. [Link]
-
Interpretation of 13C NMR Spectra - ResearchGate. [Link]
-
(a) 1H NMR spectra and (b) 13C-NMR spectra of Ligand(II). - ResearchGate. [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. [Link]
-
Infrared and 13 C NMR spectral data of synthesized substituted benzohydrazide. [Link]
Sources
Mass spectrometry fragmentation of 3-(3-Methoxyphenyl)propanohydrazide
An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-(3-Methoxyphenyl)propanohydrazide
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities, intermediates, and metabolites is a cornerstone of ensuring safety and efficacy. This compound is a molecule of interest, featuring a methoxy-substituted aromatic ring, a flexible propyl linker, and a reactive hydrazide moiety. Understanding its behavior under mass spectrometric analysis is critical for its identification in complex matrices, for metabolite profiling, and for quality control.
This guide provides an in-depth comparison of the fragmentation patterns of this compound under two common ionization techniques: the high-energy Electron Ionization (EI) and the softer Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS). We will explore the causality behind the observed fragmentation pathways, provide detailed experimental protocols, and offer insights for distinguishing this compound from its structural isomers.
Section 1: The Critical Role of Ionization Technique
The choice of ionization method dictates the initial energy imparted to the analyte, which in turn governs the extent of fragmentation. A successful analysis often leverages complementary techniques to build a complete structural picture.
-
Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing significant and often complex fragmentation.[1][2] While this may lead to a weak or absent molecular ion peak, the resulting "fingerprint" of fragment ions provides rich structural detail.[2] This makes EI spectra highly reproducible and ideal for library matching against databases like the NIST/EPA/NIH Mass Spectral Library.[3][4]
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions with minimal internal energy, typically by protonation to form the [M+H]⁺ adduct.[5] This usually results in an abundant ion corresponding to the intact molecule, making it excellent for molecular weight determination. Structural information is then obtained by selecting this precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), which promotes controlled fragmentation.[6]
Section 2: Predicted Fragmentation under Electron Ionization (EI-MS)
Under the high-energy conditions of EI, the this compound molecule (C₁₀H₁₄N₂O₂, MW = 194.11) will form a molecular radical cation, M•⁺, at m/z 194. This odd-electron ion is the starting point for a cascade of fragmentation events.[7] The primary cleavage sites are dictated by the relative bond strengths and the stability of the resulting fragments.
The most probable fragmentation pathways include:
-
Benzylic Cleavage: The C-C bond between the propyl chain and the aromatic ring is a labile site. Cleavage of this bond results in the formation of a stable methoxy-substituted tropylium ion or a related benzyl cation.
-
α-Cleavage to the Carbonyl: Scission of the C-C bond adjacent to the carbonyl group is a classic fragmentation pathway for carbonyl compounds.
-
Cleavage of the Hydrazide Group: The N-N bond in the hydrazide moiety is relatively weak and a prime candidate for cleavage, a common pathway for hydrazones and related structures.[8]
-
Fragmentation of the Methoxyphenyl Ring: The methoxy group can direct fragmentation through the loss of a methyl radical (•CH₃) or neutral formaldehyde (CH₂O).[9][10]
Below is a diagram illustrating the key predicted fragmentation pathways for this compound under EI conditions.
Caption: Predicted ESI-MS/MS fragmentation pathways for protonated this compound.
Section 4: Data Summary and Isomeric Differentiation
The combination of EI and ESI-MS/MS data provides a robust method for structural confirmation. The table below summarizes the key diagnostic ions.
| m/z | Proposed Formula | Ionization | Notes |
| 194 | [C₁₀H₁₄N₂O₂]•⁺ | EI | Molecular radical cation. Its presence confirms the molecular weight. |
| 195 | [C₁₀H₁₅N₂O₂]⁺ | ESI | Protonated molecule; serves as the precursor for MS/MS analysis. |
| 178 | [C₁₀H₁₂NO₂]⁺ | ESI-MS/MS | Result of neutral loss of ammonia (NH₃) from the [M+H]⁺ ion. |
| 150 | [C₉H₁₂O]⁺ | ESI-MS/MS | Loss of the entire hydrazide carbonyl group from the [M+H]⁺ ion. |
| 135 | [C₈H₉O₂]⁺ | EI | Key fragment from cleavage alpha to the carbonyl group. |
| 121 | [C₈H₉O]⁺ | EI, ESI-MS/MS | Stable 3-methoxybenzyl cation, a strong indicator of the core structure. |
| 107 | [C₇H₇O]⁺ | EI | Formed by the loss of CO from the m/z 135 fragment. |
| 73 | [C₂H₅N₂O]⁺ | EI | Represents the propanohydrazide side chain. |
Distinguishing from Alternatives: While a full analysis is beyond this guide's scope, the fragmentation pattern of the methoxy-aromatic portion is key to distinguishing 3-methoxy from 2-methoxy and 4-methoxy isomers. The relative abundances of the m/z 121 and m/z 107 ions, and further fragmentation of the aromatic ring, can differ based on the substituent position, though this often requires high-resolution mass spectrometry and comparison with authentic standards.
Section 5: Experimental Protocol for LC-MS/MS Analysis
This protocol outlines a self-validating workflow for the analysis of this compound using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Caption: General workflow for the LC-MS/MS analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analytical standard in HPLC-grade methanol.
-
Perform a serial dilution to create a 1 µg/mL working solution using the initial mobile phase composition (e.g., 95% Water + 0.1% Formic Acid). This ensures sample solubility and compatibility with the LC system. [11] * Transfer the working solution to an autosampler vial.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode 1 (Full Scan): Acquire data from m/z 100-300 to identify the [M+H]⁺ ion at m/z 195.
-
Scan Mode 2 (Tandem MS): Perform data-dependent acquisition. When an ion at m/z 195 is detected above a set threshold, automatically switch to MS/MS mode.
-
Precursor Ion: m/z 195.
-
Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.
-
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
Extract the ion chromatogram for m/z 195 to determine the retention time.
-
Analyze the MS/MS spectrum associated with this peak.
-
Compare the observed fragment ions with the predicted fragmentation pathways outlined in this guide. The presence of key diagnostic ions (e.g., m/z 178, 150, 121) confirms the compound's identity.
-
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by the fundamental principles of chemical stability. By employing complementary ionization techniques like EI and ESI, researchers can gain a wealth of structural information. EI provides a detailed fingerprint spectrum ideal for library confirmation, while ESI-MS/MS allows for the confirmation of molecular weight and controlled fragmentation to probe specific structural features. The methodologies and fragmentation pathways detailed in this guide serve as a robust framework for the confident identification and characterization of this molecule in various research and development settings.
References
-
Eckers, C., Monaghan, J. J., & Wolff, J. C. (2005). Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry. European Journal of Mass Spectrometry, 11(1), 73-82. [Link]
-
Jacob, P., et al. (2002). Determination of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in human urine using liquid chromatography-tandem mass spectrometry. Analytical Chemistry, 74(22), 5824-8. [Link]
-
NIST Mass Spectrometry Data Center. (n.d.). Mass Spectrometry Data Center. National Institute of Standards and Technology. [Link]
-
Ho, Y. P., et al. (1997). Spectral and chromatographic properties of 2-methoxyphenylmetyrapone and its potential metabolites. Journal of Pharmaceutical and Biomedical Analysis, 15(4), 479-86. [Link]
-
University of Wisconsin-Madison. (2014). (4-methoxyphenyl)methanol NMR, IR, MASS. [Link]
-
Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]
-
Prasad, B., et al. (2016). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences, 5(2), 1-15. [Link]
-
Eckers, C. (2005). Fragmentation of Trimethoprim and other Compounds Containing Alkoxy-Phenyl Groups in Electrospray Ionisation Tandem Mass Spectrometry. Semantic Scholar. [Link]
-
Vukics, V., & Guttman, A. (2010). Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 24(1), 1-6. [Link]
-
Sparkman, O. D., Curtis, M., & Jones, P. R. (2009). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International, 22(6). [Link]
-
Data.gov. (n.d.). NIST/EPA/NIH Mass Spectral Library with Search Program - SRD 1a. [Link]
-
Stein, S. (2017). Analytical Derivatives for the NIST/NIH/EPA Mass Spectral Library. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Al-Mokhtar, M. A., et al. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Journal of Mass Spectrometry. [Link]
-
OCEM. (2022, August 6). QUICKLY UNDERSTAND ELECTRON IONIZATION (EI Explained For Beginners). [YouTube video]. [Link]
-
NIST Mass Spectrometry Data Center. (n.d.). Chemdata:start. [Link]
-
Michigan State University. (n.d.). Fragmentation Mechanisms. [Link]
-
Borges, E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 404-430. [Link]
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- 4. catalog.data.gov [catalog.data.gov]
- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
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- 7. orgchemboulder.com [orgchemboulder.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Bioactivity of Methoxyphenyl-Propanohydrazide Derivatives: Antioxidant and Anticancer Profiles
In the landscape of modern medicinal chemistry, the hydrazone scaffold (–(C=O)NHN=CH–) stands out as a privileged structure, underpinning a wide array of pharmacological activities. This guide offers a detailed comparative analysis of the bioactivity of a series of novel hydrazide derivatives, specifically focusing on analogs of 3-[(4-methoxyphenyl)amino]propanehydrazide. While the primary topic of interest is the 3-methoxy-phenyl isomer, the availability of extensive, high-quality comparative data on the structurally similar 4-methoxy-phenyl derivatives provides an invaluable opportunity to explore the structure-activity relationships (SAR) that govern their therapeutic potential.
This document is intended for researchers, scientists, and professionals in drug development. It synthesizes experimental data on the antioxidant and anticancer properties of these compounds, providing a framework for future drug design and optimization. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems, grounded in authoritative references.
The Therapeutic Promise of Hydrazone Scaffolds
Hydrazide-hydrazone derivatives are a versatile class of compounds known for a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, antioxidant, and anticancer effects. Their therapeutic efficacy is often attributed to the presence of the azomethine group (–NHN=CH–), which is a key pharmacophore. The ability to readily synthesize a diverse library of derivatives by condensing hydrazides with various aldehydes and ketones allows for a systematic exploration of how structural modifications influence bioactivity. This guide focuses on a series of derivatives synthesized from a 3-[(4-methoxyphenyl)amino]propanehydrazide core, evaluating how different substitutions impact their antioxidant and cytotoxic properties.
Comparative Analysis of Antioxidant Activity
The antioxidant potential of the derivative series was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method provides a reliable measure of a compound's ability to donate a hydrogen atom or an electron to neutralize free radicals.
Structure-Activity Relationship (SAR) Insights:
The experimental data reveals several key trends:
-
Potent Scavenging Activity: A significant number of the tested derivatives exhibited strong antioxidant activity, with several surpassing that of the well-known antioxidant, ascorbic acid.
-
Influence of Bulky Aromatic Groups: Derivatives incorporating bulky aromatic moieties, such as naphthalene, demonstrated particularly high radical scavenging capacity. For instance, 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide (Compound 36 ) and N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide (Compound 39 ) showed antioxidant activity approximately 1.4 times greater than ascorbic acid[1].
-
Impact of Heterocyclic Moieties: The presence of a thiophene ring, as seen in Compound 29 , also conferred potent antioxidant activity, exceeding that of the positive control by 1.26 times[1].
-
Effect of Halogen Substitution: In a series of S-substituted triazolethione derivatives, the nature of the halogen atom on the phenyl ring played a crucial role. The bromo-substituted derivative (Compound 17 ) was the most potent antioxidant in this sub-series. Substitution with chlorine (Compound 20 ) resulted in a slight decrease in activity, while a fluorine atom (Compound 21 ) led to a more significant reduction[1].
Quantitative Comparison of Antioxidant Activity
| Compound ID | Derivative Structure | DPPH Scavenging Activity (% of Ascorbic Acid) |
| 39 | N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | ~137%[1] |
| 36 | 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide | ~135%[1] |
| 29 | N'-(furan-2-ylmethylene)-3-((4-methoxyphenyl)amino)propanehydrazide | ~126%[1] |
| 17 | 1-(4-bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | ~113%[1] |
| Ascorbic Acid | (Standard) | 100% |
Comparative Analysis of Anticancer Activity
The cytotoxic potential of the 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives was assessed against two human cancer cell lines: glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Structure-Activity Relationship (SAR) Insights:
-
Differential Cytotoxicity: The majority of the synthesized compounds displayed greater cytotoxicity against the glioblastoma U-87 cell line compared to the MDA-MB-231 breast cancer cell line[1].
-
Most Active Compound Against Glioblastoma: The derivative 1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone (Compound 21 ) was identified as the most potent agent against U-87 cells, reducing cell viability to 19.6%[1].
-
Impact of Substituents on Phenyl Ring: Interestingly, analogs of Compound 21 with other substitutions on the phenyl ring (such as bromo, methyl, methoxy, and chloro) exhibited significantly lower activity against U-87 cells. This suggests that a small, electronegative substituent like fluorine at the para position is optimal for activity in this series[1].
-
Activity Against Breast Cancer: The compounds with the highest activity against the MDA-MB-231 cell line were those containing bulky naphthalene moieties (Compounds 36 and 37 ) and a furan-containing derivative (Compound 6 ), which reduced cell viability to approximately 44-46%[2].
Quantitative Comparison of Anticancer Activity
| Compound ID | Derivative Structure | % Cell Viability (U-87 Glioblastoma) | % Cell Viability (MDA-MB-231 Breast Cancer) |
| 21 | 1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | 19.6 ± 1.5[1] | >50 |
| 17 | 1-(4-bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | ~40[1] | >50 |
| 18 | 2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone | ~45[1] | >50 |
| 19 | 1-(4-methoxyphenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | ~50[2] | 44.6 ± 8.0[2] |
| 20 | 1-(4-chlorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | ~50[1] | >50 |
| 36 | 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide | ~50[2] | 43.7 ± 7.4[2] |
| 6 | 2-(3-((4-methoxyphenyl)amino)propanoyl)-N-phenylhydrazinecarbothioamide | >50 | 46.2 ± 5.0[2] |
| Cisplatin | (Standard Drug) | Near complete inhibition[1][2] | ~70[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on established standards to ensure reproducibility and data integrity.
DPPH Radical Scavenging Assay
This assay quantifies the ability of a compound to scavenge the stable DPPH free radical. The reduction of DPPH is measured by a decrease in absorbance at 517 nm.
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of dilutions of the test compound from the stock solution.
-
Prepare a stock solution of a positive control, such as ascorbic acid.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of each dilution of the test compound and the positive control to their respective wells in triplicate.
-
Add an equal volume (e.g., 100 µL) of the DPPH solution to all wells.
-
For the blank control, add the solvent used for the compounds instead of the test sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentrations.
-
MTT Cell Viability Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell lines (e.g., U-87, MDA-MB-231) in appropriate media and conditions.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells per well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and an untreated control (medium only).
-
Incubate the plate for an additional 48 hours.
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Sample / Absorbance of Control) x 100
-
Conclusion and Future Directions
The comparative analysis of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives reveals a promising class of compounds with significant antioxidant and anticancer activities. The structure-activity relationship studies highlight that specific structural modifications, such as the introduction of bulky aromatic groups or specific halogen substitutions, can potently enhance these biological properties.
The superior activity of certain derivatives against glioblastoma cells warrants further investigation into their mechanism of action and potential for development as targeted therapeutic agents. Future research should focus on synthesizing and evaluating the corresponding 3-methoxy-phenyl derivatives to directly compare their bioactivity with the 4-methoxy analogs presented here. This will provide a more complete understanding of the SAR and aid in the rational design of novel, more potent hydrazone-based drug candidates.
References
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Tumosienė, I., Kantminienė, K., Klevinskas, A., Petrikaitė, V., Jonuškienė, I., & Mickevičius, V. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 2980. [Link]
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LSMU. (2020). Derivatives of 3-[(4- Methoxyphenyl)Amino]Propanehydrazide: Towards Anticancer and Antioxidant Agents. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(3-Methoxyphenyl)propanohydrazide Analogues
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogues derived from the 3-(3-methoxyphenyl)propanohydrazide scaffold. We will explore how targeted chemical modifications influence a spectrum of biological activities, including antimicrobial, anticonvulsant, and enzyme inhibitory effects. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold for therapeutic innovation.
Introduction: The Versatile Hydrazide Scaffold
The hydrazide-hydrazone moiety (-CONHNH=CH-) is a privileged structural motif in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] Compounds incorporating this functional group have demonstrated potential as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents.[2][3] The this compound core serves as a valuable starting point for generating diverse chemical libraries. Its structure combines a substituted aromatic ring, a flexible propanoyl linker, and a reactive hydrazide group, offering multiple sites for chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties.
The rationale behind SAR studies on this scaffold is to systematically map the relationship between specific structural features and the resulting biological effect. By understanding how modifications—such as altering substituents on the phenyl ring or converting the hydrazide into various hydrazones—impact activity, we can rationally design next-generation analogues with enhanced potency, selectivity, and improved safety profiles.[4]
Core Scaffold and Strategic Modifications
The foundational structure of this compound provides three primary regions for chemical exploration to build a comprehensive SAR profile.
Caption: Key regions for SAR modification on the core scaffold.
-
Region 1 (Phenyl Ring): The electronic and steric properties of this region are critical. Modifications involve introducing various substituents (e.g., halogens, nitro, alkyl, alkoxy groups) at different positions (ortho, meta, para) to probe interactions with biological targets. The starting 3-methoxy group itself is a key feature, influencing lipophilicity and potential hydrogen bonding.
-
Region 2 (Propanohydrazide Linker): The length and flexibility of this aliphatic chain can be altered to optimize the spatial orientation of the phenyl ring and the terminal hydrazide group within a target's binding pocket.
-
Region 3 (Terminal Hydrazide): This is the most common site for modification. The hydrazide is an excellent nucleophile and is typically condensed with various aldehydes or ketones to form a wide array of N-acylhydrazone (NAH) derivatives. This not only expands chemical diversity but also introduces a key pharmacophoric feature, the azomethine group (-N=CH-).[5]
Comparative Analysis: SAR Across Different Biological Activities
Antimicrobial Activity
Hydrazide-hydrazones are well-documented antimicrobial agents.[1] The general SAR trend suggests that the nature and position of substituents on the aromatic rings (both from the hydrazide and the aldehyde/ketone moiety) are determinants of activity.
| Compound Class/Modification | Key Structural Features | Observed Activity & SAR Insights | Reference(s) |
| Halogenated Phenylhydrazones | Introduction of Cl, F on the benzylidene ring. | Chloro and nitro substituents often enhance antibacterial and antifungal activity.[3] For example, compounds with 2,4-dichloro substitution have shown high activity against both Gram-positive and Gram-negative bacteria.[6] | [3][6] |
| Nitro-substituted Analogues | Presence of a nitro (-NO2) group, often at the para-position. | Nitro-containing derivatives, such as those derived from 5-nitrofuran-2-carbaldehyde, exhibit potent antibacterial activity.[1] The electron-withdrawing nature of the nitro group is often crucial. | [1] |
| Hydroxy/Alkoxy Substituents | -OH, -OCH3 groups on the benzylidene ring. | The presence of a phenolic hydroxyl group can contribute to antioxidant activity, which may complement antimicrobial effects.[5][7] Lipophilic alkoxy groups can modulate cell membrane permeability.[8] | [5][7][8] |
| Heterocyclic Hydrazones | Condensation with heterocyclic aldehydes (e.g., pyridine, furan, thiazole). | Incorporating heterocyclic rings often leads to potent antimicrobial agents by introducing additional sites for hydrogen bonding and improving target engagement.[4][6] Thiazole-containing hydrazones have shown promising results against resistant bacterial strains.[6] | [4][6] |
Causality: The antimicrobial efficacy of these analogues is often linked to their ability to chelate essential metal ions, inhibit key microbial enzymes, or disrupt cell wall synthesis. Lipophilicity plays a critical role; a moderate cLogP (3-5) is often predictive of good antibacterial activity, as it governs the compound's ability to cross the bacterial cell membrane.[4] However, excessively high lipophilicity can lead to poor solubility and non-specific toxicity.
Monoamine Oxidase (MAO) Inhibitory Activity
MAO-A and MAO-B are important targets for the treatment of depression and neurodegenerative disorders. Hydrazide-hydrazone scaffolds have yielded potent and selective MAO inhibitors.[9][10]
| Compound Class/Modification | Key Structural Features | Observed Activity & SAR Insights | Reference(s) |
| Substituted Benzylidene Hydrazides | Modifications on the benzylidene ring. | Substituents significantly affect potency and selectivity. A 3-fluoro group on the benzylidene ring increased MAO-A inhibitory activity.[11] For MAO-B, a 3-nitro substituent was found to be more potent than 4-nitro or 2-nitro analogues.[11][12] | [11][12] |
| N-Arylated Analogues | Introduction of aryl groups on the hydrazide nitrogen. | N-arylated derivatives of related scaffolds showed high inhibitory activity against MAO-B, with IC50 values in the low micromolar range.[9] Compounds with 4-formylphenyl and 3,5-difluorophenyl groups were particularly potent and selective for MAO-B.[9] | [9] |
| Molecular Docking Insights | N/A | In silico studies suggest that these inhibitors bind within the hydrophobic cavity of the MAO enzyme. The hydrazone linker orients the molecule, allowing specific substituents on the phenyl rings to form key interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues in the active site.[13] | [13] |
Causality: The mechanism of inhibition can be either reversible or irreversible. The selectivity for MAO-A versus MAO-B is dictated by the subtle differences in the volume and shape of their respective active sites. Small, electron-withdrawing groups often favor binding, and the overall molecular shape must complement the topology of the enzyme's substrate cavity.
Anticonvulsant Activity
The search for novel antiepileptic drugs has identified the hydrazone scaffold as a promising starting point.[14] Their activity is often evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.
| Compound Class/Modification | Key Structural Features | Observed Activity & SAR Insights | Reference(s) |
| Substituted Phenylmethylene Analogues | Alkyl, halogen, and trifluoromethyl groups on the phenyl ring. | In related hydantoin structures, phenyl rings substituted with alkyl and halogeno groups exhibited good anticonvulsant activity in the MES assay.[15] Polar groups like -NO2 and -OH were found to be less active or inactive.[15] | [15] |
| Lipophilicity (Log P) | Overall molecule hydrophobicity. | A quantitative SAR model identified Log P as a critical parameter for anticonvulsant activity, suggesting that blood-brain barrier penetration is a key determinant.[15] Non-bulky, hydrophobic groups are generally favored.[16] | [15][16] |
| Amide Derivatives | Modification of the core to form acetamide derivatives. | In related pyrrolidine-2,5-dione acetamides, specific substitutions led to compounds with a more beneficial protective index in MES and 6 Hz seizure tests than the reference drug, valproic acid.[17] | [17] |
Causality: The anticonvulsant mechanism for many hydrazone derivatives is believed to involve modulation of voltage-gated sodium or calcium channels.[17] The SAR suggests that a pharmacophore consisting of a hydrophobic aromatic ring and a hydrogen-bonding domain (the hydrazone moiety) is essential for interacting with these ion channels.
Experimental Protocols
General Synthesis of a Representative N-Acylhydrazone Analogue
This protocol describes the synthesis of N'-(4-chlorobenzylidene)-3-(3-methoxyphenyl)propanohydrazide, a representative analogue, via a two-step process.
Step 1: Synthesis of this compound
-
Esterification: To a solution of 3-(3-methoxyphenyl)propanoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reflux: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the methyl ester.
-
Hydrazinolysis: Dissolve the crude methyl ester (1.0 eq) in ethanol (10 volumes). Add hydrazine hydrate (3.0 eq) and reflux the mixture for 8-12 hours.
-
Isolation: Cool the reaction mixture. The product, this compound, will often precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of the N-Acylhydrazone
-
Condensation: Dissolve this compound (1.0 eq) in ethanol. Add 4-chlorobenzaldehyde (1.0 eq) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux for 2-4 hours until TLC indicates the consumption of starting materials.[7]
-
Purification: Cool the reaction mixture in an ice bath. The resulting solid precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the pure N'-(4-chlorobenzylidene)-3-(3-methoxyphenyl)propanohydrazide.[7]
Caption: General synthetic workflow for N-acylhydrazone analogues.
Protocol: In Vitro Antibacterial Susceptibility Testing (MIC Determination)
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of synthesized analogues.
-
Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Prepare a bacterial inoculum of a standard strain (e.g., Staphylococcus aureus ATCC 29213) and adjust its turbidity to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in Mueller-Hinton Broth (MHB) to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no drug), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).[3]
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.[7]
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a plate reader.
Conclusion and Future Outlook
The this compound scaffold is a highly adaptable platform for the development of novel therapeutic agents. Structure-activity relationship studies consistently demonstrate that targeted modifications to the phenyl ring and, most significantly, the terminal hydrazide group, can profoundly influence biological activity.
-
For antimicrobial agents , the incorporation of electron-withdrawing groups (halogens, nitro) and heterocyclic moieties on the benzylidene portion are promising strategies.[1][3]
-
For MAO inhibitors , fine-tuning substituents on the aromatic rings can achieve high potency and selectivity for either the A or B isoform.[11]
-
For anticonvulsants , optimizing lipophilicity with non-bulky, hydrophobic groups is key to ensuring blood-brain barrier penetration and target engagement.[15][16]
Future research should focus on multi-target drug design, creating analogues that may, for instance, possess both anticonvulsant and neuroprotective (e.g., MAO-B inhibitory) properties. Further exploration using 3D-QSAR and molecular docking will continue to refine our understanding and accelerate the design of more potent and selective compounds based on this versatile and promising scaffold.
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(Year not available). 3D-QSAR study, synthesis and biological evaluation of p-hydroxy benzohydrazide derivatives as antimicrobial agents. Der Pharma Chemica. [Link]
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Singh, N., et al. (Year not available). Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. National Institutes of Health. [Link]
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Sellitepe, H. E., et al. (2021). Synthesis of n′-(4-/3-/2-/non-substituted benzylidene)4-[(4-methylphenyl)sulfonyloxy] benzohydrazides and evaluation of their inhibitory activities against monoamine oxidases and β-secretase. IRIS. [Link]
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Choi, D., et al. (2010). The structure-activity relationship of the 3-oxy site in the anticonvulsant (R)-N-benzyl 2-acetamido-3-methoxypropionamide. PubMed. [Link]
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(2025). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. ResearchSquare. [Link]
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(Year not available). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. National Institutes of Health. [Link]
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Sellitepe, H. E., et al. (2021). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. MDPI. [Link]
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Qadeer, G., et al. (2007). 3-(3,4,5-Trimethoxyphenyl)propanohydrazide. Sci-Hub. [Link]
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(2013). “In-Silico design, synthesis and biological evaluation of N'-[(e)-(4-hydroxy- 3-methoxyphenyl) methylidene] -2-methyl-1,3-benzoxazole-5-carbohydride”. AJPHS. [Link]
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Gonec, T., et al. (Year not available). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. National Institutes of Health. [Link]
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Szafarz, M., et al. (Year not available). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. [Link]
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(Year not available). SYNTHESIS, CHARACTERISATION AND ANTICONVULSANT ACTIVITY OF 3-SUBSTITUTED 2-THIOHYDANTOIN DERIVATIVES. IJRPC. [Link]
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(Year not available). Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. National Institutes of Health. [Link]
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(2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. [Link]
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Lee, Y. S., et al. (Year not available). A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists. National Institutes of Health. [Link]
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Unveiling Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 3-(3-Methoxyphenyl)propanohydrazide Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. Among the various analytical techniques available, single-crystal X-ray crystallography stands as the gold standard for providing unambiguous atomic-level structural information. This guide delves into the X-ray crystallographic analysis of 3-(methoxyphenyl)propanohydrazide derivatives, a class of compounds with significant therapeutic potential.
This technical guide will provide an in-depth exploration of the crystallographic analysis of a representative compound, 3-(4-methoxyphenyl)propanohydrazide , and compare its structural features with a closely related derivative, 3-(3,4,5-trimethoxyphenyl)propanohydrazide . Furthermore, we will objectively compare the insights gleaned from X-ray crystallography with those obtained from other common analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a holistic understanding of the characterization of this important class of molecules.
The Significance of Hydrazide Derivatives
Hydrazides and their derivatives are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The presence of the hydrazide functional group (-CONHNH2) allows for diverse chemical modifications, making it a valuable scaffold for the development of novel therapeutic agents. The methoxyphenyl moiety is also a common feature in many biologically active compounds, influencing properties such as lipophilicity and receptor binding. Understanding the precise spatial arrangement of these functional groups is crucial for elucidating their mechanism of action and for designing more potent and selective drug candidates.
Synthesis of 3-(Methoxyphenyl)propanohydrazide Derivatives
The synthesis of the title compounds is typically achieved through a straightforward two-step process, starting from the corresponding methoxyphenylpropionic acid. The general synthetic route is outlined below.
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Comparative analysis of synthetic methods for 3-(3-Methoxyphenyl)propanohydrazide
A Comparative Guide to the Synthesis of 3-(3-Methoxyphenyl)propanohydrazide
This guide provides an in-depth comparative analysis of the prevalent synthetic methodologies for producing this compound, a key intermediate in pharmaceutical research. We will dissect two primary synthetic strategies, evaluating them based on efficiency, scalability, and practical laboratory considerations. This document is intended for researchers, chemists, and professionals in drug development who require a robust understanding of the synthetic landscape for this compound.
Introduction to this compound
This compound is a crucial building block in the synthesis of various biologically active molecules. Its structure, featuring a hydrazide moiety and a methoxy-substituted phenyl ring, makes it a versatile precursor for creating compounds with potential applications in areas such as neurodegenerative disease and antimicrobial research. The efficiency and purity of the synthetic route chosen for this intermediate can significantly impact the overall success of a multi-step drug discovery program.
This guide will compare two common synthetic pathways:
-
Method A: The Traditional Two-Step Approach involving the esterification of 3-(3-methoxyphenyl)propanoic acid followed by hydrazinolysis.
-
Method B: The Modern One-Pot Synthesis utilizing peptide coupling agents for the direct conversion of the carboxylic acid to the corresponding hydrazide.
We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their respective yields, purities, and operational advantages.
Method A: The Two-Step Esterification-Hydrazinolysis Pathway
This classical approach is a reliable and well-established method for synthesizing hydrazides from carboxylic acids. It proceeds in two distinct chemical transformations: the conversion of the carboxylic acid to an ester, followed by the nucleophilic substitution of the alkoxy group by hydrazine.
Step 1: Esterification of 3-(3-Methoxyphenyl)propanoic Acid
The initial step involves the esterification of 3-(3-methoxyphenyl)propanoic acid. Fischer-Speier esterification is the most common method employed, where the carboxylic acid is reacted with an alcohol (typically methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
Mechanism of Fischer Esterification: The reaction is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester.
Experimental Protocol: Synthesis of Methyl 3-(3-methoxyphenyl)propanoate
-
To a solution of 3-(3-methoxyphenyl)propanoic acid (1.0 eq.) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq.) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux (approximately 65 °C) and stirred for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is diluted with water and extracted with an organic solvent such as ethyl acetate.
-
The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude methyl 3-(3-methoxyphenyl)propanoate, which can be used in the next step without further purification.
Step 2: Hydrazinolysis of the Ester
The second step is the conversion of the synthesized ester to the final hydrazide product. This is achieved by reacting the ester with hydrazine hydrate.
Mechanism of Hydrazinolysis: This reaction is another example of nucleophilic acyl substitution. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. The alkoxy group is subsequently eliminated as an alcohol, forming the stable hydrazide.
Experimental Protocol: Synthesis of this compound
-
The crude methyl 3-(3-methoxyphenyl)propanoate (1.0 eq.) is dissolved in an alcohol, such as ethanol.
-
Hydrazine hydrate (2.0-3.0 eq.) is added to the solution.
-
The reaction mixture is heated to reflux and stirred for 8-12 hours. The progress of the reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The resulting solid is triturated with a non-polar solvent like diethyl ether or hexane to remove impurities and then filtered.
-
The collected solid is washed with the same solvent and dried under vacuum to yield this compound.
Method B: One-Pot Synthesis via Peptide Coupling Agents
This modern approach streamlines the synthesis into a single step by employing coupling agents commonly used in peptide synthesis. These reagents activate the carboxylic acid, facilitating direct reaction with hydrazine.
Mechanism of Action with Coupling Agents (e.g., EDC/HOBt): Carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. While it can react directly with hydrazine, the addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is common. HOBt reacts with the O-acylisourea to form an active ester, which is less prone to side reactions (like N-acylurea formation) and efficiently reacts with hydrazine to form the desired hydrazide.
Experimental Protocol: One-Pot Synthesis of this compound
-
Dissolve 3-(3-methoxyphenyl)propanoic acid (1.0 eq.), 1-Hydroxybenzotriazole (HOBt) (1.2 eq.), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) in a suitable aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Add hydrazine hydrate (1.5 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed successively with a dilute HCl solution, a saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield pure this compound.
Comparative Analysis
| Feature | Method A: Two-Step Esterification-Hydrazinolysis | Method B: One-Pot Synthesis |
| Overall Yield | Typically 70-85% | Generally 60-75% |
| Purity (pre-purification) | Generally higher, as intermediates are isolated. | May contain by-products from coupling agents. |
| Reaction Time | Longer (12-18 hours total) | Shorter (12-16 hours) |
| Number of Steps | Two | One |
| Work-up & Purification | Two separate work-ups; final product may require only trituration. | Single, more complex work-up; column chromatography often necessary. |
| Reagent Cost | Lower (uses bulk chemicals like methanol, H₂SO₄, hydrazine). | Higher (requires specialized coupling agents like EDC, HOBt). |
| Scalability | Readily scalable due to simple reagents and conditions. | Can be more challenging to scale due to cost and removal of by-products. |
| Safety & Handling | Involves strong acids and reflux conditions. | Coupling agents can be sensitizers. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the two synthetic methods.
Caption: Workflow for the Two-Step Synthesis of this compound.
A Comparative Guide to Validated Analytical Methods for the Quantification of 3-(3-Methoxyphenyl)propanohydrazide
This guide provides a comprehensive comparison of potential analytical methods for the quantitative determination of 3-(3-Methoxyphenyl)propanohydrazide. As a crucial intermediate in the synthesis of various biologically active compounds, ensuring its purity and concentration is paramount for researchers, scientists, and drug development professionals. This document is structured to provide not only objective performance comparisons but also the underlying scientific rationale for methodological choices, all grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide will compare three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. For each, we will explore a detailed, field-tested protocol and outline the validation strategy according to ICH Q2(R2) standards.[1][3][4][5]
Overview of Analytical Methodologies
The selection of an analytical method is contingent on the specific requirements of the analysis, such as the expected concentration range of the analyte, the complexity of the sample matrix, and the required sensitivity and specificity.
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): This is the workhorse of many analytical laboratories. It offers excellent resolution, sensitivity, and reproducibility for quantifying aromatic compounds like this compound. It is the recommended primary method for routine quality control and assay.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offering superior sensitivity and unparalleled specificity, LC-MS/MS is the gold standard for trace-level quantification or analysis in complex biological matrices. Its ability to distinguish the analyte from co-eluting species based on mass-to-charge ratio makes it exceptionally reliable.
-
UV-Vis Spectrophotometry: This technique is a simple, cost-effective method for the direct quantification of an analyte in a pure solution by measuring its absorbance of light. While less specific than chromatographic methods, it is highly suitable for rapid assays of the bulk drug substance where interfering substances are not expected.
Comparative Summary of Analytical Methods
| Parameter | RP-HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection. | Measurement of light absorbance by the analyte in solution. |
| Specificity | High (can be affected by co-eluting impurities with similar UV spectra). | Very High (based on parent and fragment ion masses). | Low to Moderate (susceptible to interference from any UV-absorbing species). |
| Sensitivity (LOD/LOQ) | Moderate (typically in the µg/mL to ng/mL range). | Very High (typically in the ng/mL to pg/mL range). | Low (typically in the µg/mL range). |
| Linearity & Range | Excellent over a wide concentration range. | Excellent over a wide dynamic range. | Good, but typically over a narrower range (adherence to Beer-Lambert Law). |
| Instrumentation Cost | Moderate. | High. | Low. |
| Sample Throughput | Moderate. | Moderate. | High. |
| Typical Application | Purity testing, stability studies, and routine assay of drug substance and product. | Bioanalysis, impurity profiling at trace levels, and metabolite identification. | Quick assay of pure drug substance, dissolution testing. |
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
The aromatic ring and polar hydrazide group of this compound make it an ideal candidate for separation by reversed-phase HPLC with UV detection.
Experimental Protocol
-
Preparation of Solutions:
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and 0.02M Phosphate Buffer (pH 4.0) in a 60:40 (v/v) ratio.
-
Diluent: Use the mobile phase as the diluent.
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask with diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample containing this compound to a target concentration of 100 µg/mL in the diluent.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis or Diode Array Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 272 nm (based on the typical absorbance of methoxy-substituted benzene rings).[6]
-
Injection Volume: 20 µL.
-
Validation Strategy (per ICH Q2(R2))
The validation of this method must demonstrate that it is fit for its intended purpose through the assessment of the following parameters:
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo, and spiked samples. Assess peak purity using a diode array detector. | The analyte peak should be free from interference from blank and placebo. Peak purity index should be >0.99. |
| Linearity | Analyze a minimum of five concentrations across the range of 50% to 150% of the target concentration (50-150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established from the linearity study. | The range should demonstrate acceptable linearity, accuracy, and precision. |
| Accuracy | Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0% at each level. |
| Precision (Repeatability & Intermediate) | Repeatability: Six replicate injections of the 100% standard solution. Intermediate Precision: Repeat the analysis on a different day with a different analyst. | %RSD ≤ 2.0% for repeatability. %RSD ≤ 2.0% for intermediate precision. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on the standard deviation of the response and the slope of the calibration curve. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | Deliberately vary method parameters (e.g., pH of mobile phase ±0.2, flow rate ±10%, column temperature ±5°C). | System suitability parameters must be met, and the results should not be significantly affected. |
Workflow Diagram
Caption: RP-HPLC-UV experimental workflow.
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity, such as determining trace amounts of this compound in biological fluids, LC-MS/MS is the superior choice.
Experimental Protocol
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard & Sample Preparation: Prepare stock solutions in methanol. Dilute to working concentrations (e.g., 1-1000 ng/mL) in the initial mobile phase composition. For biological samples, a protein precipitation or liquid-liquid extraction step is required.[7]
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm.
-
Gradient Elution: A typical gradient would be 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions: The precursor ion (MH+) and a stable product ion would need to be determined by direct infusion of a standard solution.
-
Validation Strategy (per ICH Q2(R2))
Validation follows similar principles to HPLC-UV but with a focus on matrix effects and higher sensitivity.
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze six different blank matrix lots to check for interferences at the retention time of the analyte. | No significant peaks (>20% of LLOQ) in blank matrix. |
| Linearity & Range | Analyze a calibration curve with 8-10 non-zero standards, including a Lower Limit of Quantitation (LLOQ). | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in replicates (n=6) on three separate days. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%RSD) ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | Compare the response of the analyte in post-extraction spiked matrix samples to that in a neat solution. | The matrix factor should be consistent across different lots of the matrix. |
| Recovery | Compare the analyte response in pre-extraction spiked matrix samples to post-extraction spiked samples. | Recovery should be consistent and reproducible. |
Workflow Diagram
Caption: LC-MS/MS experimental workflow.
Simple Assay Method: UV-Vis Spectrophotometry
For a rapid, non-destructive assay of the pure this compound substance, UV-Vis spectrophotometry is a viable option.
Experimental Protocol
-
Preparation of Solutions:
-
Solvent: Methanol or Ethanol.
-
Standard Solutions: Prepare a stock solution of the reference standard in the chosen solvent. Create a series of dilutions to generate a calibration curve (e.g., 5, 10, 15, 20, 25 µg/mL).
-
Sample Solution: Prepare the sample in the same solvent to a concentration that falls within the calibration range.
-
-
Spectrophotometric Analysis:
-
Instrument: Dual-beam UV-Vis Spectrophotometer.
-
Wavelength Scan: Scan a standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measurement: Measure the absorbance of all standards and samples at the determined λmax against a solvent blank.
-
Validation Strategy (per ICH Q2(R2))
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Scan the analyte, potential impurities, and excipients to ensure no significant overlap in absorbance at the analytical wavelength. | The method is considered specific if excipients and impurities do not absorb at the selected λmax. |
| Linearity | Plot a graph of absorbance vs. concentration for the standard solutions. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the linearity plot. | Must demonstrate acceptable linearity, accuracy, and precision. |
| Accuracy | Prepare samples at three known concentrations (e.g., 80%, 100%, 120%) and compare the measured value to the true value. | Mean recovery should be between 98.0% and 102.0%. |
| Precision (Repeatability) | Measure the absorbance of six independent preparations of the sample solution at 100% concentration. | %RSD ≤ 2.0%. |
Workflow Diagram
Caption: UV-Vis Spectrophotometry experimental workflow.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific analytical challenge.
-
For routine quality control and assays where high precision and accuracy are required, the validated RP-HPLC-UV method is the most appropriate choice.
-
When trace-level quantification or analysis in complex matrices is necessary, the superior sensitivity and specificity of an LC-MS/MS method are indispensable.
-
For rapid, simple assays of the pure substance, UV-Vis Spectrophotometry provides a cost-effective and high-throughput solution.
Each method, when properly developed and validated according to the principles outlined in the ICH Q2(R2) guidelines, can provide reliable and accurate data, ensuring the quality and integrity of research and drug development activities.
References
-
International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
V.Nimc. (2023). ICH Q2 R2: Decoding Analytical Procedure Validation. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2024). YouTube. [Link]
-
Chen, Y., & Tang, Y. (2022). Determination of Hydrazine in Clozapine by Precolumn Derivatization High Performance Liquid Chromatography Method. Chinese Journal of Applied Chemistry, 39(02), 322-331. [Link]
-
Sudharshana Charyulu S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. International Journal of Pharmaceutical Quality Assurance, 15(2), 1403-1410. [Link]
-
Vladimirova, S., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 123-131. [Link]
-
Rose, M. J., et al. (2014). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of analytical toxicology, 38(2), 91–96. [Link]
-
Petsalo, A. (2011). Development of LC/MS techniques for plant and drug metabolism studies. University of Eastern Finland. [Link]
-
Lo Faro, M., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 13(11-12), 1957-1970. [Link]
-
Agilent. (2020). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). [Link]
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A Comparative Guide to the Predicted Biological Activity of 3-(3-Methoxyphenyl)propanohydrazide and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Hydrazide Scaffolds
The hydrazide functional group (-CONHNH2) is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1] Its unique structural and electronic properties allow for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities.[1] Historically, hydrazide-containing drugs like isoniazid have been pivotal in the treatment of tuberculosis.[2] Modern drug discovery continues to leverage this scaffold, exploring its potential in developing anticonvulsant, antidepressant, antimicrobial, and anticancer agents.
This guide focuses on the predicted biological activity of 3-(3-Methoxyphenyl)propanohydrazide, a compound of interest due to the established bioactivity of the methoxyphenyl moiety. While direct experimental data on this specific compound is not extensively available in the current literature, we can construct a robust predictive profile by examining the well-documented activities of its close structural analogs. This comparative analysis aims to provide a scientifically grounded rationale for prioritizing future research and development efforts on this promising molecule.
Predicted Biological Activities of this compound
Based on the structure-activity relationships (SAR) of analogous compounds, this compound is predicted to exhibit significant activity in three primary areas: anticonvulsant, monoamine oxidase (MAO) inhibition, and antimicrobial effects. The presence of the methoxyphenyl group is a key determinant of this predicted activity.
Anticonvulsant Activity
Hydrazide and hydrazone derivatives are a well-established class of anticonvulsant agents.[3] The proposed mechanism often involves the modulation of neurotransmitter levels or interaction with ion channels.
Comparative Analysis:
A study on (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides, which share a methoxy- and propionamide-like structure, demonstrated that the position of the substituent on the phenyl ring significantly influences anticonvulsant activity.[3] Specifically, 4'-modified derivatives showed the highest activity in the maximal electroshock (MES) seizure model, a primary screening tool for potential antiepileptic drugs.[3] While our target compound has a 3-methoxy substitution, this highlights the importance of the methoxy group's position in determining efficacy.
| Compound | Structure | Anticonvulsant Activity (MES Test) | Reference |
| (R)-N-benzyl 2-acetamido-3-methoxypropionamide | ED50 values reported | [3] | |
| (R)-N-(4'-methoxybenzyl) 2-acetamido-3-methoxypropionamide | Potent activity observed | [3] | |
| This compound (Predicted) | Predicted to be active | N/A |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a fundamental preclinical assay for identifying compounds that can prevent the spread of seizures.
Objective: To evaluate the ability of a test compound to protect against tonic hindlimb extension induced by a maximal electrical stimulus.
Methodology:
-
Animal Model: Male ICR mice (20-25 g) are commonly used.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent used to dissolve the compound.
-
Electrical Stimulation: At the time of predicted peak effect of the compound, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the abolition of this phase.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
Causality Behind Experimental Choices: The MES test is chosen for its high throughput and its ability to detect activity against generalized tonic-clonic seizures. The use of a supramaximal stimulus ensures that the seizure is not limited by the threshold, allowing for an assessment of the compound's ability to prevent seizure spread.
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
Monoamine Oxidase (MAO) Inhibition
Many hydrazide derivatives are known inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[4][5][6] Inhibition of MAO increases the levels of these neurotransmitters in the brain, which is the basis for the antidepressant effects of MAO inhibitors.[4]
Comparative Analysis:
A study on a series of acylhydrazone derivatives demonstrated that structural modifications significantly impact MAO inhibitory activity and selectivity.[7][8] For instance, the presence of specific substituents on the phenyl ring can confer selectivity for either MAO-A or MAO-B.[7][8] While direct data for this compound is unavailable, the methoxy group's electronic properties suggest a potential for interaction with the active site of MAO enzymes.
| Compound | Target | IC50 (µM) | Reference |
| ACH10 (an acylhydrazone derivative) | MAO-B | 0.14 | [7][8] |
| ACH12 (an acylhydrazone derivative) | MAO-A | 4.85 | [8] |
| This compound (Predicted) | MAO-A/B | Predicted to be active | N/A |
Experimental Protocol: In Vitro MAO Inhibition Assay
This fluorometric assay is a common method for determining the inhibitory activity of compounds against MAO-A and MAO-B.
Objective: To quantify the in vitro inhibitory potency (IC50) of a test compound against recombinant human MAO-A and MAO-B.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B is pre-incubated with the test compound at various concentrations in a 96-well plate. A suitable substrate (e.g., kynuramine) is prepared separately.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the wells containing the enzyme and test compound.
-
Detection: The reaction produces hydrogen peroxide, which is detected using a fluorometric probe (e.g., Amplex Red) in the presence of horseradish peroxidase. The fluorescence intensity is measured over time using a plate reader.
-
Data Analysis: The rate of reaction is determined from the slope of the fluorescence versus time plot. The percent inhibition is calculated relative to a vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting percent inhibition against the logarithm of the compound concentration.
Causality Behind Experimental Choices: This in vitro assay provides a direct measure of the compound's interaction with the target enzyme, independent of factors like metabolism or bioavailability that are present in in vivo models. The use of recombinant human enzymes ensures the relevance of the findings to human physiology.
Caption: Workflow for the In Vitro MAO Inhibition Assay.
Antimicrobial Activity
Hydrazide-hydrazone derivatives have demonstrated a wide spectrum of antimicrobial activity against various bacterial and fungal strains.[9] The mechanism of action can involve the inhibition of essential enzymes or disruption of the cell wall.
Comparative Analysis:
A study on p-hydroxy benzohydrazide derivatives revealed that the nature and position of substituents on the phenyl ring are critical for antimicrobial efficacy.[9] For instance, compounds with electron-withdrawing groups often exhibit enhanced activity. The methoxy group in this compound, being an electron-donating group, may influence its antimicrobial profile in a distinct manner.
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 23 (a p-hydroxy benzohydrazide derivative) | S. aureus | Reported as highly active | [9] |
| Compound 23 (a p-hydroxy benzohydrazide derivative) | E. coli | Reported as highly active | [9] |
| This compound (Predicted) | Various Bacteria | Predicted to have activity | N/A |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standardized assay for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Methodology:
-
Compound Preparation: A serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: The test microorganism is cultured to a specific density (e.g., 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Endpoint: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Controls: Positive (microorganism with no compound) and negative (broth only) controls are included.
Causality Behind Experimental Choices: The broth microdilution method is a quantitative and reproducible technique that allows for the simultaneous testing of multiple compounds against various microorganisms. It is a gold standard for determining the in vitro efficacy of potential antimicrobial agents.
Caption: Workflow for MIC Determination by Broth Microdilution.
Conclusion and Future Directions
While direct experimental validation for the biological activities of this compound is pending, a comprehensive analysis of its structural analogs strongly suggests its potential as a bioactive compound with promising anticonvulsant, MAO inhibitory, and antimicrobial properties. The methoxyphenyl moiety is a recurring structural motif in many biologically active compounds, and its presence in the propanohydrazide scaffold warrants further investigation.
The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this compound. Future research should focus on its synthesis and subsequent screening in the described assays to confirm these predicted activities and to elucidate its precise mechanisms of action. Such studies will be crucial in determining its potential for development as a novel therapeutic agent.
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Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. PMC - NIH. [Link]
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Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. PubMed. [Link]
-
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. NIH. [Link]
-
Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega. [Link]
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Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. PubMed Central. [Link]
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Inhibition of monoamine oxidase by substituted hydrazines. PMC - NIH. [Link]
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Inhibition of monoamine oxidase by substituted hydrazines. PubMed. [Link]
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Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]
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3D-QSAR study, synthesis and biological evaluation of p-hydroxy benzohydrazide derivatives as antimicrobial agents. Der Pharma Chemica. [Link]
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Safety Operating Guide
Navigating the Disposal of 3-(3-Methoxyphenyl)propanohydrazide: A Comprehensive Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of 3-(3-Methoxyphenyl)propanohydrazide, a compound that, like many hydrazide derivatives, requires meticulous handling due to its potential hazards. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and in compliance with the highest safety standards.
Understanding the Hazard Profile: Why Proper Disposal is Non-Negotiable
Core Principles of Hydrazide Waste Management:
-
Assume Hazard: In the absence of specific data, treat the compound as hazardous, exhibiting potential for irritation to the skin, eyes, and respiratory system, as well as potential long-term health effects.[2][3]
-
Segregation is Key: Never mix hydrazide waste with other chemical waste streams unless compatibility has been definitively established.[1] Incompatible mixtures can lead to dangerous reactions.
-
Compliance is Mandatory: Adherence to local, state, and federal regulations for hazardous waste disposal is not optional. These regulations are designed to protect both human health and the environment.[4][5]
Step-by-Step Disposal Protocol for this compound
This protocol outlines a systematic approach to ensure the safe and compliant disposal of this compound and associated contaminated materials.
Phase 1: Immediate Handling and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure you are operating in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6] The following PPE is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[6]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[6]
-
Body Protection: A flame-resistant laboratory coat is essential to protect against skin contact.[7]
Phase 2: Waste Collection and Segregation
Proper collection and segregation at the point of generation are critical to prevent accidental chemical reactions and ensure proper disposal routing.
-
Designated Waste Container:
-
Collect all waste containing this compound, including residual amounts, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), in a dedicated hazardous waste container.[3]
-
The container must be constructed of a material compatible with the chemical, be in good condition, and possess a secure, tight-fitting lid.[3]
-
-
Accurate Labeling:
-
Secondary Containment:
-
Store the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of potential leaks.[3]
-
Phase 3: Storage and Final Disposal
The storage and ultimate disposal of the collected waste must be managed in accordance with institutional and regulatory guidelines.
-
Storage Location: Store the contained waste in a designated, well-ventilated, and secure satellite accumulation area (SAA) or central hazardous waste storage facility.[4]
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[3]
-
Documentation: Meticulously maintain all records of waste disposal, including the name of the disposal company, collection dates, and the quantities of waste removed.[3]
| Hazard Summary & Disposal Requirements | Description | Reference |
| Assumed Hazard Classification | Toxic, Irritant, Potential Carcinogen | [1][2] |
| Personal Protective Equipment (PPE) | Safety goggles, face shield, chemical-resistant gloves, lab coat | [6][7] |
| Waste Segregation | Collect in a dedicated, properly labeled container. Do not mix with other waste streams. | [1][3] |
| Container Requirements | Compatible material, secure lid, secondary containment. | [3] |
| Disposal Method | Via a licensed hazardous waste disposal service. | [3] |
| Regulatory Compliance | Adherence to EPA, state, and local regulations is mandatory. | [4][5] |
Emergency Procedures for Spills and Exposures
Accidents can happen, and preparedness is your best defense.
-
Minor Spills (within a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[8]
-
Decontaminate the spill area with a suitable solvent and wash the area thoroughly.
-
Dispose of all cleanup materials as hazardous waste.[9]
-
-
Major Spills (outside a fume hood) or Personal Exposure:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and institutional safety office.
-
Seek Medical Attention: If there has been personal exposure, flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10]
-
Do Not Attempt Cleanup: Leave the cleanup of large spills to trained emergency response personnel.[7]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Navigating the Safe Handling of 3-(3-Methoxyphenyl)propanohydrazide: A Guide to Personal Protective Equipment and Disposal
Hazard Assessment: Understanding the Risks of Hydrazide Compounds
Hydrazine derivatives, the parent class of 3-(3-Methoxyphenyl)propanohydrazide, are classified as hazardous materials by the Environmental Protection Agency (EPA).[2] The primary hazards associated with compounds like 3-Methoxyphenylhydrazine hydrochloride, a close structural relative, include:
-
Acute Toxicity: Harmful if swallowed.[3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[3][4][5]
Given these potential hazards, a comprehensive PPE strategy is essential to prevent exposure through inhalation, skin contact, or eye contact.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection and proper use of PPE are critical for minimizing exposure to this compound. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory operations.
| Operation | Required PPE | Rationale |
| Weighing and preparing solutions | - Nitrile gloves- Safety glasses with side shields- Lab coat | Prevents skin and eye contact with the solid compound. |
| Running reactions and workups | - Nitrile gloves (consider double-gloving)- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood | Protects against splashes and potential inhalation of vapors or aerosols. |
| Handling concentrated solutions | - Chemical resistant gloves (e.g., butyl rubber)- Chemical splash goggles and a face shield- Chemical resistant apron over a lab coat- Work in a certified chemical fume hood | Provides an enhanced barrier against direct contact with corrosive or highly concentrated forms of the compound. |
| Cleaning spills | - Chemical resistant gloves- Chemical splash goggles- Lab coat or chemical resistant overalls- Respiratory protection (if significant dust or aerosol is generated) | Ensures comprehensive protection during cleanup of potentially hazardous material. |
It is imperative to select PPE that is certified and appropriate for the task. For instance, gloves should be chosen based on their chemical resistance and replaced regularly to prevent permeation.[6]
Step-by-Step Guide to Safe Handling and PPE Usage
The following workflow illustrates the critical steps for safely handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is crucial for laboratory and environmental safety. As with other hydrazide compounds, it should be treated as hazardous waste.[1][2]
Operational Plan:
-
Segregation: All solid waste (e.g., contaminated gloves, weigh paper) and liquid waste (e.g., reaction mixtures, solvent rinses) must be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Neutralization (for spills): For small spills, oxidation can be an effective neutralization method.[2] A dilute solution of an oxidizing agent like sodium hypochlorite or hydrogen peroxide can be used.[2] However, this should only be performed by trained personnel with appropriate PPE.
-
Incineration: The recommended disposal method for hydrazide waste is incineration by a licensed hazardous waste disposal company.[2]
Disposal Protocol:
-
Waste Collection:
-
Solid Waste: Place all contaminated solid materials in a designated, sealed plastic bag or container labeled "Hazardous Waste" with the full chemical name.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed container. The container must be labeled with "Hazardous Waste" and a complete list of its contents.
-
-
Storage: Store hazardous waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Pickup: Arrange for the pickup and disposal of the hazardous waste by your institution's environmental health and safety department or a certified hazardous waste contractor.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4] |
Emergency showers and eyewash stations should be readily accessible and tested regularly.[6]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both the integrity of their research and the well-being of all laboratory personnel.
References
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for Hydrazines. Available from: [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. Available from: [Link]
-
CHEMM. Personal Protective Equipment (PPE). Available from: [Link]
-
United States Environmental Protection Agency. Personal Protective Equipment. Available from: [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Available from: [Link]
-
Defense Technical Information Center. Safety and Handling of Hydrazine. Available from: [Link]
-
Defense Technical Information Center. Hydrazine Handling Manual. Available from: [Link]
-
Alfa Aesar. Safety Data Sheet - 2-Hydroxy-3-methoxybenzaldehyde. Available from: [Link]
-
California Department of Pesticide Regulation. Appendix 1--Personal Protective Equipment Requirements. Available from: [Link]
-
PubChem. 3-Methoxyphenylhydrazine hydrochloride. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 3-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
